molecular formula C20H28O2 B030168 (11-cis,13-cis)-Retinoic acid CAS No. 3555-80-4

(11-cis,13-cis)-Retinoic acid

Número de catálogo: B030168
Número CAS: 3555-80-4
Peso molecular: 300.4 g/mol
Clave InChI: SHGAZHPCJJPHSC-SMMNRBFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(11-cis,13-cis)-Retinoic Acid (CAS 3555-80-4) is a stereoisomer of retinoic acid, a metabolite of vitamin A that serves as a critical signaling molecule in biological research. This compound is recognized as a specified impurity of Isotretinoin (13- cis -Retinoic Acid) in accordance with the European Pharmacopoeia, establishing its primary application in pharmaceutical quality control and analytical research as a reference standard. In the broader research context, retinoic acid isomers are pivotal for studying fundamental biological processes. Retinoic acids, including various cis and trans isomers, act as ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating the transcription of genes involved in cell proliferation, differentiation, and organ development . The specific stereochemistry of (11-cis,13-cis)-Retinoic acid provides a valuable tool for investigating the structure-activity relationships of retinoids and the enzymatic pathways that interconvert them, such as those involving isomerohydrolases like RPE65 . Research into these pathways is essential for understanding visual cycle modulation and the teratogenic mechanisms of synthetic retinoids . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-SMMNRBFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3555-80-4
Record name 11,13-Di-cis-retinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,13-DI-CIS-RETINOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis Pathways of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a crucial signaling molecule derived from vitamin A, exists in various isomeric forms, each with distinct biological activities. While all-trans-retinoic acid (atRA) is the most studied, the cis-isomers, particularly 11-cis- and 13-cis-retinoic acid, play significant and sometimes unique roles in cellular processes. This guide provides a comprehensive technical overview of the known and putative biological synthesis pathways of (11-cis,13-cis)-retinoic acid. We will delve into the enzymatic cascades, from precursor isomerization to final oxidation, explore the key enzymes and their substrate specificities, and present methodologies for the robust analysis of these pathways. This document is intended to serve as a foundational resource for researchers investigating the nuanced roles of these specific retinoid isomers in health and disease.

Foundational Principles of Retinoid Metabolism

The biosynthesis of all retinoic acid isomers originates from dietary vitamin A (retinol) and pro-vitamin A carotenoids. The canonical pathway to the most abundant isomer, all-trans-retinoic acid (atRA), is a two-step oxidation process. This well-established pathway serves as the backbone for understanding the synthesis of the cis-isomers.

First, retinol is reversibly oxidized to retinaldehyde. This reaction is catalyzed by two main families of enzymes: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs), also known as retinol dehydrogenases (RDHs)[1][2]. The second, irreversible step is the oxidation of retinaldehyde to retinoic acid, carried out by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily[2][3][4].

The synthesis of (11-cis,13-cis)-retinoic acid diverges from this central pathway primarily through the isomerization of retinoid precursors at the ester, alcohol, or aldehyde stage, or through the isomerization of atRA itself.

The Biosynthesis of 13-cis-Retinoic Acid

13-cis-Retinoic acid (isotretinoin) is a well-known therapeutic agent and a naturally occurring metabolite. Its endogenous synthesis can occur through at least two distinct pathways.

Pathway 1: De Novo Synthesis from All-trans-Retinyl Esters

Recent discoveries have elucidated a specific enzymatic pathway for the formation of 13-cis-retinoids, originating from stored all-trans-retinyl esters.

  • Step 1: Isomerization of All-trans-Retinyl Ester to 13-cis-Retinol. The key enzyme in this pathway is 13-cis isomerohydrolase (13cIMH) , a homolog of the visual cycle enzyme RPE65.[5] This membrane-associated, iron-dependent enzyme specifically converts all-trans-retinyl esters into 13-cis-retinol.[2][4][5] This discovery provides a direct enzymatic basis for the endogenous production of a 13-cis-retinoid precursor.[5]

  • Step 2: Oxidation of 13-cis-Retinol to 13-cis-Retinaldehyde. Following its formation, 13-cis-retinol is a substrate for retinol dehydrogenases (RDHs). Several RDHs have been shown to recognize cis-retinols as substrates, facilitating their oxidation to the corresponding aldehydes.[6]

  • Step 3: Oxidation of 13-cis-Retinaldehyde to 13-cis-Retinoic Acid. The final step is the oxidation of 13-cis-retinaldehyde by retinaldehyde dehydrogenases (RALDHs). While the primary substrates are often considered to be all-trans- and 9-cis-retinal, several aldehyde dehydrogenases are capable of converting 13-cis-retinal to 13-cis-retinoic acid.[6][7]

13-cis-Retinoic Acid Synthesis Pathway 1 atRE All-trans-Retinyl Ester c13ROL 13-cis-Retinol atRE->c13ROL 13-cis isomerohydrolase (13cIMH) c13RAL 13-cis-Retinaldehyde c13ROL->c13RAL Retinol Dehydrogenases (RDHs) c13RA 13-cis-Retinoic Acid c13RAL->c13RA Retinaldehyde Dehydrogenases (RALDHs) 13-cis-Retinoic Acid Synthesis Pathway 2 atRA All-trans-Retinoic Acid c13RA 13-cis-Retinoic Acid atRA->c13RA Isomerase (putative) Thiol-catalyzed

Caption: Isomerization pathway to 13-cis-Retinoic Acid.

The Biosynthesis of 11-cis-Retinoic Acid

The synthesis of 11-cis-retinoids is best characterized within the context of the visual cycle, where 11-cis-retinal is the crucial chromophore for vision. [8]The existence and synthesis of 11-cis-retinoic acid are less well-defined, but a plausible pathway can be extrapolated from the known enzymatic machinery.

Putative Pathway: A Branch from the Visual Cycle

The primary route for 11-cis-retinoid formation is the isomerization of all-trans-retinoids within the retinal pigment epithelium (RPE) and Müller cells of the eye.

  • Step 1: Isomerization of All-trans-Retinoids to 11-cis-Retinol. This critical isomerization is primarily carried out by the enzyme RPE65, which converts all-trans-retinyl esters to 11-cis-retinol. [9][10]In a non-canonical visual cycle in Müller cells, dihydroceramide desaturase (DES1) acts as a retinol isomerase. [11]

  • Step 2: Oxidation of 11-cis-Retinol to 11-cis-Retinaldehyde. The oxidation of 11-cis-retinol to 11-cis-retinaldehyde is catalyzed by specific 11-cis-retinol dehydrogenases (11-cis-RDHs). [12][13]RDH5 is a key enzyme in this process, and other RDHs, such as RDH10 and RDH11, also exhibit this activity. [1][8]This step is well-established as the final stage in the production of the visual chromophore. [12][13]

  • Step 3 (Putative): Oxidation of 11-cis-Retinaldehyde to 11-cis-Retinoic Acid. While not as extensively documented as the previous steps, it is biochemically plausible that 11-cis-retinaldehyde can be further oxidized to 11-cis-retinoic acid by certain RALDHs. Some RDHs have been shown to have broad specificity for cis-retinal isomers, suggesting that RALDHs may also possess this characteristic. [14]The physiological relevance and the specific enzymes involved in this potential step, particularly in non-ocular tissues, remain an active area of investigation.

11-cis-Retinoic Acid Synthesis Pathway atRE All-trans-Retinyl Ester c11ROL 11-cis-Retinol atRE->c11ROL RPE65 / DES1 c11RAL 11-cis-Retinaldehyde c11ROL->c11RAL 11-cis-Retinol Dehydrogenases (e.g., RDH5, RDH10) c11RA 11-cis-Retinoic Acid (putative) c11RAL->c11RA Retinaldehyde Dehydrogenases (RALDHs) (putative)

Caption: Putative synthesis pathway for 11-cis-Retinoic Acid.

Experimental Protocols for Pathway Elucidation

Investigating the synthesis of (11-cis,13-cis)-retinoic acid requires robust methodologies to identify and quantify these specific isomers and to measure the activity of the enzymes involved.

Quantification of Retinoic Acid Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoic acid isomers in complex biological matrices.

Objective: To separate and quantify all-trans-, 13-cis-, and 11-cis-retinoic acid from tissue or cell samples.

Methodology:

  • Sample Preparation (under dim light):

    • Homogenize tissue or cell pellets in a suitable buffer.

    • Perform a liquid-liquid extraction using a solvent system such as hexane/ethyl acetate.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or a specialized column like RP-Amide for optimal separation of the isomers. [14] * Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small percentage of an acid like formic acid to improve peak shape. [15]

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Operate in selected reaction monitoring (SRM) mode for high specificity and sensitivity. The transitions for each isomer will be the same (e.g., m/z 301 -> 257 for the parent ion to a characteristic fragment), with identification based on retention time.

In Vitro Isomerohydrolase Activity Assay

This assay is designed to measure the activity of enzymes like 13cIMH that convert all-trans-retinyl esters to cis-retinols. [2][4][16] Objective: To determine the enzymatic production of 13-cis-retinol from all-trans-retinyl ester.

Methodology:

  • Enzyme Source:

    • Use cell lysates or microsomal fractions from cells overexpressing the isomerohydrolase of interest (e.g., 13cIMH).

  • Substrate Preparation:

    • Prepare liposomes containing all-trans-retinyl ester (e.g., all-trans-retinyl palmitate).

  • Reaction:

    • Incubate the enzyme source with the substrate-containing liposomes at 37°C for a defined period.

    • Include necessary co-factors if known (e.g., iron for 13cIMH). [2][5]

  • Extraction and Analysis:

    • Stop the reaction by adding a solvent like ethanol.

    • Extract the retinoids with hexane.

    • Analyze the extracted retinoids by normal-phase HPLC to separate and quantify the different retinol isomers (all-trans-, 13-cis-, and 11-cis-retinol). [17]

Retinaldehyde Dehydrogenase (RALDH) Activity Assay with cis-Substrates

This assay measures the conversion of cis-retinaldehydes to their corresponding retinoic acids.

Objective: To assess the ability of a given RALDH to oxidize 11-cis- or 13-cis-retinaldehyde.

Methodology:

  • Enzyme Source:

    • Use purified recombinant RALDH or cell lysates containing the enzyme.

  • Reaction Mixture:

    • Combine the enzyme source with the cis-retinaldehyde substrate (11-cis- or 13-cis-retinaldehyde) and the required cofactor, typically NAD+.

  • Incubation:

    • Incubate at 37°C, monitoring the reaction over time.

  • Analysis:

    • Stop the reaction and extract the retinoids.

    • Analyze the formation of the corresponding cis-retinoic acid using HPLC or LC-MS/MS as described in section 4.1.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Endogenous Retinoic Acid Isomer Concentrations in Human Plasma

Retinoid IsomerMean Concentration (ng/mL)Standard Deviation (ng/mL)
all-trans-Retinoic Acid1.32± 0.46
13-cis-Retinoic Acid1.63± 0.85
13-cis-4-oxoretinoic Acid3.68± 0.99

Data adapted from Eckhoff and Nau, 1990. [18] This table demonstrates that 13-cis-retinoic acid and its metabolite are present in human plasma at concentrations comparable to or greater than all-trans-retinoic acid, underscoring their physiological relevance. [18]

Conclusion and Future Directions

The biological synthesis of (11-cis,13-cis)-retinoic acid involves a complex interplay of isomerization and oxidation enzymes. While the pathway for 13-cis-retinoic acid is becoming clearer with the discovery of 13-cis isomerohydrolase, the synthesis and physiological roles of 11-cis-retinoic acid, particularly outside of the visual system, remain important areas for future research. Elucidating the specific RALDHs responsible for the final oxidation of 11-cis- and 13-cis-retinaldehyde and their kinetic parameters will be crucial for a complete understanding of these pathways. The methodologies outlined in this guide provide a framework for researchers to further explore the nuanced world of retinoid metabolism and its implications for drug development and the understanding of human health.

References

  • Chen, J. W., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS ONE, 7(9), e43536. [Link]

  • IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1998). 13-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 2: Carotenoids. IARC. [Link]

  • Nagao, A., & Olson, J. A. (1994). Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene. FASEB Journal, 8(12), 968-973. [Link]

  • Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. Journal of Lipid Research, 31(8), 1445-1454. [Link]

  • Gar-le-Dieu, A., & Rando, R. R. (2001). Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo. Journal of Biological Chemistry, 276(49), 45837-45844. [Link]

  • Lee, J. W., et al. (2009). The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins. Investigative Ophthalmology & Visual Science, 50(7), 3047-3056. [Link]

  • Lee, J. W., et al. (2009). The 11-cis-Retinol Dehydrogenase Activity of RDH10 and Its Interaction with Visual Cycle Proteins. Investigative Ophthalmology & Visual Science, 50(7), 3047–3056. [Link]

  • Duester, G. (2008). Retinoic acid synthesis and signaling during early organogenesis. Cell, 134(6), 921-931. [Link]

  • Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 54(7), 1744-1760. [Link]

  • De Luca, L. M., et al. (1986). In vivo isomerization of all-trans- to 11-cis-retinoids in the eye occurs at the alcohol oxidation state. Biochemistry, 25(21), 6473-6478. [Link]

  • Driessen, C. A., et al. (2000). Characterization of a Dehydrogenase Activity Responsible for Oxidation of 11-cis-Retinol in the Retinal Pigment Epithelium of Mice with a Disrupted RDH5 Gene: A MODEL FOR THE HUMAN HEREDITARY DISEASE FUNDUS ALBIPUNCTATUS. Journal of Biological Chemistry, 275(25), 19093-19100. [Link]

  • Kaylor, J. J., et al. (2017). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 114(51), E10892-E10900. [Link]

  • Rühl, R., et al. (2005). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 124(2), 332-339. [Link]

  • Kiser, P. D., & Palczewski, K. (2020). Shedding new light on the generation of the visual chromophore. Proceedings of the National Academy of Sciences, 117(33), 19686-19688. [Link]

  • Barua, A. B., & Olson, J. A. (1989). Metabolism in vivo of all-trans-[11-3H]retinoic acid after an oral dose in rats. Characterization of retinoyl beta-glucuronide in the blood and other tissues. Biochemical Journal, 263(2), 403-409. [Link]

  • Jin, M., et al. (2013). Identification of the key residues determining the product specificity of isomerohydrolase. FEBS Letters, 587(18), 3020-3026. [Link]

  • Kiser, P. D., et al. (2014). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Progress in Retinal and Eye Research, 43, 3-23. [Link]

  • Jin, M., et al. (2011). Identification and Characterization of a Novel 13-cis Isomerohydrolase. Investigative Ophthalmology & Visual Science, 52(14), 4833. [Link]

  • Siegenthaler, G., et al. (2005). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences, 102(21), 7768-7773. [Link]

  • Chen, J. W., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS ONE, 7(9), e43536. [Link]

  • Chen, H., & Juchau, M. R. (1996). Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase. Biochemical Pharmacology, 51(6), 849-855. [Link]

  • Driessen, C. A. G. G., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

  • Kiser, P. D., & Palczewski, K. (2009). The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid. Proceedings of the National Academy of Sciences, 106(21), 8537-8542. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. Biochemical Journal, 299(Pt 2), 459-465. [Link]

  • Wikipedia contributors. (2023, December 1). 11-cis-retinol dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

  • Palczewski, K. (2012). Retinoid cycle regenerates visual pigment chromophore 11-cis-retinal. In StatPearls. StatPearls Publishing. [Link]

  • SIELC Technologies. (n.d.). Separation of 13-cis Retinoic acid on Newcrom R1 HPLC column. [Link]

  • Shelley, R., et al. (1982). Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. Journal of Pharmaceutical Sciences, 71(2), 262-264. [Link]

Sources

Whitepaper: A Technical Guide to the Discovery and Isolation of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Retinoic acid, the carboxylic acid form of vitamin A, is a critical signaling molecule that orchestrates a vast array of physiological processes through the regulation of gene expression. Its biological activity is exquisitely dependent on its isomeric configuration. While all-trans- and 9-cis-retinoic acid are well-characterized as potent ligands for nuclear receptors, a diverse family of other geometric isomers exists, each with potentially unique biological roles that remain largely unexplored. Among these are the di-cis isomers, such as (11-cis,13-cis)-retinoic acid. The discovery and isolation of these low-abundance isomers present significant technical challenges due to their inherent instability and structural similarity to more abundant forms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies required to successfully isolate, identify, and characterize (11-cis,13-cis)-retinoic acid and other novel retinoids from complex biological matrices. We will delve into the causality behind experimental choices, from sample handling to advanced analytical techniques, providing a self-validating framework for rigorous scientific inquiry.

Foundational Context: From Vitamin A to Isomer-Specific Function

The journey to understanding retinoids began with the recognition of an essential fat-soluble nutrient, termed "fat-soluble A" in 1918 and later "vitamin A" in 1920, which was necessary for growth and the prevention of conditions like night blindness.[1][2] Early research in the 20th century established that vitamin A (retinol) is a generic term for a class of related compounds essential for vision, immune function, and embryonic development.[3][4][5]

A pivotal breakthrough was the discovery that retinol itself is a pro-hormone, converted within the body through a two-step oxidation process into its biologically active form, retinoic acid (RA).[6][7][8] This molecule acts as a high-affinity ligand for nuclear receptors—the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—which function as ligand-inducible transcription factors to control the expression of over 500 genes.[6][8]

The biological importance of stereochemistry became evident with the study of different RA isomers. All-trans-retinoic acid (atRA) is the most abundant and well-studied isomer, binding primarily to RARs.[9] The discovery that 9-cis-retinoic acid could activate both RARs and RXRs opened a new dimension in retinoid signaling.[10] This established a critical paradigm: subtle changes in the geometry of the polyene tail can dramatically alter biological activity and receptor specificity. It is within this complex landscape that the quest for novel, low-abundance isomers like (11-cis,13-cis)-retinoic acid finds its scientific imperative.

The Challenge of Discovery: Unmasking a Di-cis Isomer

The discovery of a specific isomer like (11-cis,13-cis)-retinoic acid is not a singular event but rather the culmination of advancing analytical capabilities. Unlike the more abundant atRA or 13-cis-RA, di-cis isomers were likely first observed as minor, unidentified peaks in chromatographic separations of complex biological extracts. Their definitive identification required the development of high-resolution separation techniques coupled with unambiguous structural elucidation methods.

A significant challenge in retinoid analysis is their sensitivity to light, oxygen, and thermal energy, which can induce artefactual isomerization and degradation.[11] Therefore, the entire analytical workflow must be designed to preserve the native isomeric profile of the biological sample.

The first successful identification of di-cis isomers, including 11,13-di-cis-retinoic acid, was achieved through a meticulous protocol involving two sequential chromatographic steps to isolate sufficient quantities for definitive structural analysis by proton NMR spectroscopy.[12] This work demonstrated that such isomers are not mere chemical curiosities but are present in biological systems, paving the way for future investigations into their origins and functions.

Core Workflow for Retinoid Isomer Isolation

A robust and reliable workflow is the cornerstone of discovering and accurately quantifying novel retinoids. The process is a multi-stage system where each step is optimized to ensure the integrity and recovery of the target analytes.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Biological Sample (Tissue, Serum) Homogenize Homogenization (Under inert gas & dim light) Sample->Homogenize Mechanical disruption Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Solvent partitioning Separate High-Performance Liquid Chromatography (HPLC) Extract->Separate Isomer resolution Detect Detection & Characterization (UV-Vis, MS, NMR) Separate->Detect Analyte identification Quantify Quantification Detect->Quantify Signal integration Correlate Biological Correlation Quantify->Correlate Functional studies

A generalized workflow for the extraction and analysis of retinoids.

In-Depth Experimental Protocols

The following sections provide detailed, field-proven methodologies grounded in established best practices for retinoid analysis.

Critical Precaution: Sample Handling and Extraction

The validity of any retinoid analysis hinges on the initial handling of the sample. Due to their conjugated double-bond system, retinoids are highly susceptible to photoisomerization and oxidation.

Protocol 1: Extraction of Retinoids from Biological Tissues

  • Rationale: This two-step liquid-liquid extraction protocol is designed to efficiently recover both nonpolar (retinyl esters, retinol) and more polar (retinoic acid) retinoids by manipulating the pH of the aqueous phase.[13] All steps must be performed under yellow or dim red light, and solvents should be sparged with nitrogen or argon to remove dissolved oxygen.[11][12]

  • Methodology:

    • Homogenization: Homogenize ~100-200 mg of tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline). To prevent enzymatic activity, homogenization can be performed directly in a solvent like ethanol.[14]

    • Internal Standard: Add a known quantity of an internal standard (e.g., retinyl acetate or a synthetic retinoid not present in the sample) to the homogenate to correct for extraction losses.

    • Alkaline Extraction (for nonpolar retinoids):

      • Add 2 volumes of 0.025 M KOH in ethanol to the homogenate.

      • Add 2 volumes of hexane, vortex vigorously for 2 minutes, and centrifuge at ~1500 x g for 5 minutes to separate the phases.

      • Carefully collect the upper hexane layer, which contains retinol and retinyl esters, and transfer it to a clean, amber glass vial.

    • Acidic Extraction (for polar retinoids):

      • To the remaining lower aqueous-ethanol phase, add 0.1 volume of 4 M HCl to acidify the sample to a pH below 5.[12][13] This protonates the carboxyl group of retinoic acid, making it more soluble in the organic solvent.

      • Perform a second extraction with 2 volumes of hexane. Vortex and centrifuge as described above.

      • Collect the upper hexane layer, which now contains the retinoic acid isomers.

    • Solvent Evaporation and Reconstitution: Combine the organic extracts (if analyzing all retinoids) or keep the acidic extract separate. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the HPLC mobile phase for analysis.[15]

The Core of Discovery: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for resolving the complex mixture of retinoid isomers. For separating geometric isomers like (11-cis,13-cis)-RA, Normal-Phase HPLC (NP-HPLC) often provides superior resolution compared to Reversed-Phase (RP-HPLC).[11][16]

Protocol 2: Isocratic Normal-Phase HPLC for Retinoic Acid Isomer Separation

  • Rationale: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The subtle differences in the polarity and shape of retinoic acid isomers, arising from their cis/trans configurations, lead to differential retention times on the silica column, allowing for their separation. The use of an isocratic (constant composition) mobile phase simplifies the method and improves reproducibility.[16][17]

  • Methodology:

    • Chromatographic System: An HPLC system equipped with a UV detector is required.

    • Column: A silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) is used as the stationary phase.[16]

    • Mobile Phase: A non-polar solvent system is prepared. A typical and effective mobile phase consists of n-hexane, 2-propanol, and glacial acetic acid in a ratio of approximately 1000:4.3:0.675 (v/v/v).[16] The small amount of alcohol modifies the activity of the silica, while the acetic acid keeps the retinoic acid protonated to ensure good peak shape.

    • Flow Rate: A constant flow rate of 1.0 mL/min is maintained.

    • Injection: The reconstituted sample extract (typically 20-50 µL) is injected onto the column.

    • Detection: The column eluent is monitored by a UV detector set to the absorbance maximum of retinoic acid, typically around 350 nm.[16]

    • Identification: Isomers are provisionally identified by comparing their retention times to those of known standards. The elution order for di-cis isomers would need to be empirically determined.

Table 1: Comparative HPLC Conditions for Retinoid Isomer Analysis

ParameterNormal-Phase (NP-HPLC)Reversed-Phase (RP-HPLC)
Stationary Phase Silica, polarC18 or C30, non-polar
Typical Mobile Phase Hexane/Isopropanol/Acetic Acid[16]Acetonitrile/Methanol/Water/Formic Acid[18][19]
Analyte Elution Least polar elutes firstMost polar elutes first
Primary Application Excellent for geometric isomers (cis/trans)Good for general retinoid profiling
Reference [11][16][17][18][20]

Unambiguous Identification: Spectrometric Characterization

While HPLC provides separation, it does not provide definitive structural identification. For a novel or low-abundance isomer, a combination of mass spectrometry and NMR spectroscopy is required for authoritative characterization.

Mass Spectrometry (MS): Sensitivity and Mass Confirmation

Liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) offers unparalleled sensitivity and provides the molecular weight of the analyte, confirming its identity as a retinoic acid isomer.[19][21]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more sensitive for retinoic acid than Electrospray Ionization (ESI).[21] In negative ion mode, ESI readily forms the deprotonated molecule [M-H]⁻ at m/z 299.[18]

  • Tandem MS (MS/MS): For enhanced specificity, tandem mass spectrometry can be used. The parent ion (e.g., m/z 301 [M+H]⁺) is selected and fragmented to produce characteristic daughter ions, creating a unique "fingerprint" for the molecule.[19]

Table 2: Key Mass Spectrometry Data for Retinoic Acid

ParameterValueIonization ModeReference
Molecular Weight 300.44 g/mol N/A
Protonated Molecule [M+H]⁺ m/z 301.1Positive (APCI/ESI)[19]
Deprotonated Molecule [M-H]⁻ m/z 299.0Negative (ESI)[18]
Detection Limit (LC-MS/MS) as low as 62.5 attomolesPositive (APCI)[19]
Nuclear Magnetic Resonance (NMR): The Gold Standard for Stereochemistry

For absolute confirmation of the cis and trans configuration at each double bond, ¹H NMR spectroscopy is indispensable.[12] This requires isolating a sufficient quantity of the purified isomer from the HPLC eluent.

  • Key Principle: The coupling constant (J-value) between protons on a double bond is stereospecific. The coupling constant for trans protons is significantly larger (typically 11-19 Hz) than for cis protons (typically 5-14 Hz).[22][23]

  • Application: By analyzing the chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum of the isolated compound, the geometry of each double bond can be assigned, allowing for the definitive identification of the (11-cis,13-cis) configuration.

The (11-cis,13-cis)-Retinoic Acid Molecule

The application of the rigorous workflow described above enables the isolation and positive identification of the (11-cis,13-cis)-retinoic acid isomer.

G RA RA

Chemical structure of (11-cis,13-cis)-Retinoic acid.

Conclusion and Future Outlook

The discovery and isolation of low-abundance isomers like (11-cis,13-cis)-retinoic acid are testaments to the power of modern analytical chemistry. The process is not trivial; it demands a meticulous approach that prioritizes the preservation of the analyte's native state and employs a combination of high-resolution separation and orthogonal, high-sensitivity detection techniques. The framework provided in this guide—emphasizing inert handling, optimized extraction, high-resolution NP-HPLC, and definitive spectrometric characterization—constitutes a self-validating system for the rigorous exploration of the retinoidome.

While the precise biological function of (11-cis,13-cis)-retinoic acid remains to be elucidated, its confirmed existence in biological systems warrants further investigation. Is it a transient metabolic intermediate? Does it possess unique signaling properties or a specific affinity for an as-yet-unidentified receptor? Answering these questions is the next frontier in retinoid research, and it is a frontier that can only be explored with the robust and reliable analytical tools detailed herein.

References

  • Mandal, A. (n.d.). Vitamin A History. News-Medical.Net. [Link]

  • Li, Y., et al. (2023). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. MDPI. [Link]

  • McCaffery, P., et al. (1998). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. PubMed. [Link]

  • Al-Suhaimi, E. A. (n.d.). VITAMIN A … FROM PHYSIOLOGY TO DISEASE PREVENTION. [Link]

  • Babino, D., et al. (2015). The role of 11-cis-retinyl esters in vertebrate cone vision. PMC - NIH. [Link]

  • Babino, D., et al. (2015). The role of 11-cis-retinyl esters in vertebrate cone vision. PubMed - NIH. [Link]

  • Kane, M. A., et al. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. ACS Publications. [Link]

  • Gundersen, T. E., et al. (2007). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. [Link]

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. PubMed. [Link]

  • Tsin, A., et al. (2001). New developments in the visual cycle: functional role of 11-cis retinyl esters in the retinal pigment epithelium. Hong Kong Journal of Ophthalmology. [Link]

  • The Pharmacy Newsletter. (2025). The Historical Trajectory of Vitamin A: From Obscure Observations to Essential Public Health Intervention. [Link]

  • Napoli, J. L. (1996). Retinoid binding-proteins redirect retinoid metabolism: biosynthesis and metabolism of retinoic acid. PubMed. [Link]

  • Semba, R. D. (2012). On the 'discovery' of vitamin A. PubMed. [Link]

  • Kľvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. SAV. [Link]

  • Moof University. (2017). Vitamin A Functions and Retinoid Cycle. YouTube. [Link]

  • Napoli, J. L. (1999). Retinoic Acid Biosynthesis and Metabolism. PubMed - NIH. [Link]

  • Siddik, M. A. B., et al. (2022). Vitamin A: History, Current Uses, and Controversies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methods for detecting and identifying retinoids in tissue. [Link]

  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC. [Link]

  • Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. PubMed Central. [Link]

  • Kľvanová, J., & Brtko, J. (2002). Selected retinoids: Determination by isocratic normal-phase HPLC. ResearchGate. [Link]

  • Kiser, P. D., & Palczewski, K. (2010). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC. [Link]

  • Kedishvili, N. Y. (2016). RETINOIC ACID SYNTHESIS AND DEGRADATION. PMC. [Link]

  • Gudas, L. J. (2021). Retinoid metabolism: new insights. Journal of Molecular Endocrinology - Bioscientifica. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC - PubMed Central - NIH. [Link]

  • Lee, S.-A., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PubMed Central. [Link]

  • Duester, G. (2009). Retinoic Acid Synthesis and Signaling during Early Organogenesis. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Evaluating Extraction Protocols for Quantifying Hepatic Retinol and Retinyl Esters. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. ResearchGate. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Retinoic acid. [Link]

  • Chen, J. X., et al. (1995). Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. PubMed. [Link]

  • Shete, V., & Quadro, L. (2013). Isolation of Lung Retinoid-Containing Cells by Cell Sorting. PMC - NIH. [Link]

  • Fulton, B. S., & Rando, R. R. (1987). Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes. [Link]

  • Nakanishi, K., et al. (n.d.). Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852). [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). PNAS. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]

  • Chem Spectrum. (2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. [Link]

Sources

An In-Depth Technical Guide on the Role of 13-cis-Retinoic Acid as a Modulator of the Canonical Visual Cycle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The regeneration of 11-cis-retinal, the chromophore of vision, is fundamental to sustained photopic and scotopic function. This process is orchestrated by a series of enzymatic reactions within the retinal pigment epithelium (RPE) and photoreceptors, collectively known as the canonical visual cycle. While the core pathway is well-established, the roles of non-canonical retinoids and exogenous modulators are of significant interest for both understanding retinal pathophysiology and developing novel therapeutics. Although the specific isomer (11-cis,13-cis)-Retinoic acid is not described in current literature, extensive research on a closely related molecule, 13-cis-retinoic acid (isotretinoin) , has revealed its potent modulatory effects on the visual cycle. This guide provides a detailed technical overview of the mechanism by which 13-cis-retinoic acid inhibits key enzymes in the visual cycle, the resulting biochemical and physiological consequences, and the experimental methodologies used to elucidate these effects. We will explore how understanding this inhibition provides a mechanistic basis for the clinical side effect of night blindness associated with isotretinoin therapy and informs strategies for developing therapeutics for certain retinal degenerations.

Introduction: The Canonical Visual Cycle and the Impact of Exogenous Modulators

The vertebrate visual cycle is a paragon of metabolic efficiency, designed to continuously regenerate the light-sensitive 11-cis-retinal chromophore after its photoisomerization to all-trans-retinal. This multi-step pathway, shared between photoreceptor outer segments (POS) and the RPE, is critical for maintaining visual sensitivity.[1] The key enzymatic steps in the RPE involve the esterification of all-trans-retinol to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT), followed by the cornerstone reaction: the simultaneous isomerization and hydrolysis of these esters into 11-cis-retinol by the RPE65 isomerohydrolase.[2] Finally, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (e.g., RDH5) before being shuttled back to the photoreceptors.[2]

The rate of this cycle dictates the speed of dark adaptation and the ability to recover from photo-bleaching. Consequently, molecules that interfere with this pathway can have profound effects on vision. 13-cis-retinoic acid (isotretinoin), a widely prescribed oral therapeutic for severe acne, is a prime example of such a modulator.[3] A well-documented side effect of isotretinoin therapy is impaired night vision (nyctalopia), which arises not from retinal toxicity, but from a functional impairment of the visual cycle.[1][3] This guide delves into the precise molecular mechanisms of this inhibition.

Mechanism of Action: 13-cis-Retinoic Acid as a Dual-Enzyme Inhibitor

Research has demonstrated that 13-cis-retinoic acid acts as an inhibitor of at least two critical enzymes within the RPE's retinoid processing pathway.[1] The rapid onset of visual impairment following systemic administration suggests a direct enzymatic inhibition rather than a slower, transcription-based mechanism.[1]

Inhibition of 11-cis-Retinol Dehydrogenase (RDH5)

The final oxidative step in the RPE, the conversion of 11-cis-retinol to 11-cis-retinal, is catalyzed primarily by RDH5. 13-cis-retinoic acid has been identified as an inhibitor of this enzyme, with a reported Ki of 2.4 μM.[2] Inhibition at this stage would logically lead to a bottleneck, causing the accumulation of the substrate, 11-cis-retinol.

Inhibition of RPE65 Isomerohydrolase

While RDH5 inhibition is a key factor, experimental evidence in animal models points to a more complex mechanism. In vivo studies following isotretinoin administration revealed not only a sharp decrease in the final product, 11-cis-retinal, but also a significant accumulation of biosynthetic intermediates, specifically all-trans-retinyl esters .[1][3] This accumulation upstream of 11-cis-retinol production is a hallmark of RPE65 inhibition.[1] Therefore, the in vivo data strongly support that 13-cis-retinoic acid also inhibits the isomerohydrolase activity of RPE65, which is considered the rate-limiting step of the visual cycle.[1][2] This dual inhibition effectively slows the entire regeneration process.

The diagram below illustrates the canonical visual cycle and pinpoints the sites of inhibition by 13-cis-retinoic acid.

Visual_Cycle_Inhibition Figure 1: Visual Cycle Inhibition by 13-cis-Retinoic Acid cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-Retinal) at_Retinal all-trans-Retinal Rhodopsin->at_Retinal Light (Photon) at_Retinol_POS all-trans-Retinol at_Retinal->at_Retinol_POS RDH8 at_Retinol_RPE all-trans-Retinol at_Retinol_POS->at_Retinol_RPE Transport at_RE all-trans-Retinyl Esters at_Retinol_RPE->at_RE LRAT c11_Retinol 11-cis-Retinol at_RE->c11_Retinol RPE65 c11_Retinal 11-cis-Retinal c11_Retinol->c11_Retinal RDH5 c11_Retinal->Rhodopsin Transport & Recombination Inhibitor 13-cis-Retinoic Acid RPE65 RPE65 Inhibitor->RPE65 Inhibition (leads to at-RE accumulation) RDH5 RDH5 Inhibitor->RDH5 Inhibition (Ki = 2.4 µM)

Figure 1: Simplified schematic of the canonical visual cycle highlighting the dual inhibitory action of 13-cis-retinoic acid on RPE65 and RDH5 within the RPE.

Biochemical and Physiological Consequences

The dual inhibition of RPE65 and RDH5 leads to a cascade of measurable effects on both retinoid concentrations and retinal function.

Altered Retinoid Profile

The most direct consequence of the enzymatic blockade is a dramatic shift in the ocular retinoid pool. High-performance liquid chromatography (HPLC) analysis of eye extracts from isotretinoin-treated animal models consistently shows two primary changes after light exposure:

  • Decreased 11-cis-Retinal: The production of the final chromophore is significantly reduced, falling to approximately one-fourth of control levels in some studies.[1]

  • Accumulation of Retinyl Esters: Both all-trans- and 11-cis-retinyl esters accumulate, with total esters increasing nearly threefold.[1][3] The buildup of all-trans-retinyl esters is the key indicator of RPE65 inhibition.

Retinoid SpeciesChange Following Isotretinoin TxPrimary Enzyme InhibitionReference
11-cis-Retinal ↓↓ (Reduced to ~25% of control)RPE65 & RDH5[1]
all-trans-Retinyl Esters ↑↑↑ (Increased ~3-fold)RPE65[1][3]
11-cis-Retinyl Esters RDH5[1][3]
11-cis-Retinol (Slight increase)RDH5[1]
Table 1: Summary of changes in ocular retinoid levels in animal models following administration of 13-cis-retinoic acid and light exposure.
Impaired Rhodopsin Regeneration and Dark Adaptation

The reduced availability of 11-cis-retinal directly impacts the regeneration of rhodopsin in rod photoreceptors. This leads to a marked slowing of the recovery of rod signaling after exposure to a bleaching light.[1][3] This physiological deficit is the direct cause of clinical night blindness. Electroretinography (ERG) studies in animal models show that while fully dark-adapted rod function may be normal, the recovery of ERG amplitudes after a photobleach is significantly delayed, a condition that is reversible upon cessation of the drug.[1][3]

Experimental Methodologies

Elucidating the role of visual cycle modulators requires a combination of biochemical quantification and functional assessment.

Protocol: Extraction and HPLC Analysis of Ocular Retinoids

This protocol provides a validated workflow for quantifying retinoid isomers from ocular tissue, a cornerstone technique in the cited research.

Causality Statement: This method uses derivatization of retinaldehydes to oximes to stabilize them for analysis and employs normal-phase HPLC, which provides excellent separation of retinoid isomers. All steps are performed under dim red light to prevent artifactual photoisomerization.

Step-by-Step Methodology:

  • Tissue Homogenization (Self-Validation: Perform on ice):

    • Immediately after enucleation, dissect the eye to isolate the retina and RPE.

    • Homogenize the tissue in a glass homogenizer with 1-2 mL of phosphate-buffered saline (PBS).

    • Rationale: Rapid homogenization on ice minimizes enzymatic degradation.

  • Oxime Derivatization (Self-Validation: Include a blank control):

    • Add an equal volume of methanol to the homogenate.

    • Add 100 µL of 1 M hydroxylamine (pH ~6.5).

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Rationale: Hydroxylamine converts unstable retinaldehydes to more stable syn- and anti-oxime forms, preventing degradation and allowing for accurate quantification.[1]

  • Liquid-Liquid Extraction (Self-Validation: Use an internal standard):

    • Add 2-4 mL of hexane to the mixture.

    • Vortex vigorously for 2-3 minutes.

    • Centrifuge at ~2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the retinoids. Repeat the extraction on the aqueous phase to ensure complete recovery.

    • Rationale: Hexane is a non-polar solvent that efficiently extracts the hydrophobic retinoids from the aqueous/methanolic phase.

  • Sample Preparation and Analysis:

    • Dry the pooled hexane extracts under a gentle stream of nitrogen gas.

    • Reconstitute the dried retinoid residue in a small, known volume (e.g., 100-200 µL) of the HPLC mobile phase.

    • Inject the sample onto a normal-phase silica HPLC column.

    • Rationale: Drying and reconstituting concentrates the sample for sensitive detection.

  • Chromatography and Quantification:

    • Use an isocratic mobile phase, such as hexane containing a small percentage of 2-propanol and glacial acetic acid, for separation.[4]

    • Detect retinoid oximes and esters by UV absorbance, typically around 360 nm for oximes and 325 nm for esters and retinols.

    • Quantify peaks by comparing their integrated area to standard curves generated from authentic retinoid standards.

    • Rationale: Normal-phase chromatography excels at separating geometric isomers, which is critical for distinguishing 11-cis, 13-cis, and all-trans forms.[4][5]

HPLC_Workflow Figure 2: HPLC Analysis Workflow start Ocular Tissue (Retina/RPE) homogenize Homogenize in PBS (On Ice) start->homogenize derivatize Add Methanol & Hydroxylamine (Derivatization to Oximes) homogenize->derivatize extract Hexane Extraction (Vortex & Centrifuge) derivatize->extract dry Dry Under Nitrogen extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC System (Normal-Phase Column) reconstitute->inject end Quantify Peaks vs. Standards (UV Detector) inject->end

Figure 2: A generalized experimental workflow for the extraction and quantification of retinoids from ocular tissue via HPLC.
Protocol: Functional Assessment with Electroretinography (ERG)

Causality Statement: ERG measures the mass electrical response of the retina to light, providing a non-invasive, objective measure of retinal function. By comparing ERG responses after a photobleach over time, one can quantify the rate of dark adaptation, which is directly dependent on visual cycle speed.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

    • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).

    • Place recording electrodes (typically a gold or silver wire loop) on the cornea, with reference and ground electrodes placed subcutaneously on the head and body, respectively.

    • Rationale: Anesthesia prevents movement artifacts, while pupil dilation ensures a consistent amount of light enters the eye.

  • Baseline Dark Adaptation (Self-Validation: Ensure stable baseline):

    • Place the animal in a Ganzfeld dome (which provides uniform, full-field illumination) and dark-adapt for a prolonged period (e.g., >12 hours overnight) to establish a maximal, stable baseline rod response.

    • Record a baseline dark-adapted ERG using a series of light flashes of increasing intensity. The a-wave reflects photoreceptor hyperpolarization, and the b-wave reflects bipolar cell activity.[6][7]

    • Rationale: A fully dark-adapted state ensures that the maximum rhodopsin pool is available, providing a reliable baseline for comparison.

  • Photobleaching:

    • Expose the eye to a bright, bleaching light for a set duration (e.g., 1-2 minutes) to isomerize a significant fraction (>90%) of the rhodopsin.

    • Rationale: This step synchronizes the visual cycle, initiating the regeneration process that will be measured.

  • Measuring Recovery (Dark Adaptation):

    • Immediately after the bleach, begin recording ERG responses to a fixed-intensity flash at regular intervals (e.g., every 5-10 minutes) for up to 2 hours.

    • Plot the amplitude of the b-wave (or a-wave) as a function of time in the dark.

    • Rationale: The rate at which the b-wave amplitude recovers to its pre-bleach baseline is a direct functional measure of the speed of rhodopsin regeneration and, by extension, the overall flux of the visual cycle.[1]

  • Data Analysis:

    • Compare the recovery curves between control and drug-treated groups. A slower recovery curve in the treated group indicates inhibition of the visual cycle.

Therapeutic and Pathophysiological Implications

Mechanism for Clinical Night Blindness

The dual inhibition of RPE65 and RDH5 by 13-cis-retinoic acid provides a clear and sufficient molecular mechanism for the nyctalopia experienced by patients undergoing isotretinoin therapy.[1][3] By slowing the regeneration of 11-cis-retinal, the drug limits the amount of available rhodopsin, thereby reducing the sensitivity of the rod-driven scotopic system. This effect is functional, not degenerative, and typically resolves after treatment is discontinued.[1][3]

A Protective Role in Light-Induced Retinal Damage

Paradoxically, the inhibition of the visual cycle can be protective under certain conditions. The accumulation of toxic byproducts of the visual cycle, such as the bisretinoid A2E, is implicated in the pathology of diseases like Stargardt disease and age-related macular degeneration. By slowing the overall flux of the visual cycle, inhibitors like 13-cis-retinoic acid can reduce the rate of formation of these toxic compounds. Indeed, studies have shown that isotretinoin administration can protect photoreceptors from light-induced damage.[1][2][3] This principle forms the basis for the development of a new class of drugs known as visual cycle modulators, which aim to slow the cycle just enough to be therapeutically beneficial without causing debilitating night blindness.[8]

Conclusion and Future Directions

While a direct role for a hypothetical (11-cis,13-cis)-Retinoic acid in the visual cycle remains uncharacterized, the study of its close analog, 13-cis-retinoic acid, has provided invaluable insights into the pharmacology of vision. It serves as a classic example of how an exogenous small molecule can reversibly inhibit key enzymatic steps, leading to predictable and measurable changes in retinal biochemistry and function. The elucidation of its dual-inhibitory action on RPE65 and RDH5 has not only explained a common clinical side effect but has also opened a promising therapeutic avenue for treating retinal diseases characterized by the accumulation of toxic retinoid byproducts. Future research in this area will focus on designing next-generation visual cycle modulators with improved therapeutic indices, balancing the protective effects of slowed retinoid flux against the adverse effect of impaired dark adaptation.

References

  • Sieving, P. A., Chaudhry, P., Kondo, M., Provenzano, M., Wu, D., Carlson, T. J., Bush, R. A., & Thompson, D. A. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 1835–1840. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 378(1), 71-79. [Link]

  • Yokota, S., & Oshio, S. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Food and Drug Analysis, 26(2), 724-731. [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology (Clifton, N.J.), 637, 269–278. [Link]

  • Layton, M. J., & Kiser, P. D. (2024). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Journal of Medicinal Chemistry. [Link]

  • Layden, M. J., & Kiser, P. D. (2024). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Journal of Medicinal Chemistry. [Link]

  • Sieving, P. A., et al. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. PubMed. [Link]

  • Iskusnykh, I. Y., et al. (2021). Time-course of adaptations for electroretinography and pupillography. Medical Research Archives, 9(4). [Link]

  • Creel, D. J. (2015). The Electroretinogram and Electro-oculogram: Clinical Applications. Webvision: The Organization of the Retina and Visual System. [Link]

  • Kiser, P. D., & Palczewski, K. (2021). Rational Tuning of Visual Cycle Modulator Pharmacodynamics. eScholarship, University of California. [Link]

  • Tenora, L., et al. (2017). Antiandrogenic effect of isotretinoin: is the retina involved in mechanism of action?. Semantic Scholar. [Link]

  • He, Y., et al. (2019). Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. Current protocols in mouse biology, 9(1), e57. [Link]

  • Wikipedia contributors. (2024). Isotretinoin. Wikipedia. [Link]

  • Creel, D. J. (2019). The Electroretinogram and Electro-oculogram: Clinical Applications. Webvision. [Link]

  • He, Y., et al. (2019). Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. Current Protocols in Mouse Biology. [Link]

  • van der Velde-Visser, S. D., et al. (2017). Light and dark adaptation recorded with the flicker adaptation... ResearchGate. [Link]

  • Grolik, M., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

  • Rice, D. S., et al. (2015). HPLC analysis of retinoids extracted from mouse retinas. ResearchGate. [Link]

  • Chen, S. F., & Chen, Y. C. (1996). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 4(3), 8. [Link]

  • Moiseyev, G., et al. (2005). Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle. Proceedings of the National Academy of Sciences, 102(38), 13477-13482. [Link]

  • Kiser, P. D., et al. (2019). Rational Tuning of Visual Cycle Modulator Pharmacodynamics. ACS chemical neuroscience, 10(11), 4566–4579. [Link]

Sources

The Endogenous Landscape of Retinoid Isomers: A Technical Guide to the Function of (11-cis,13-cis)-Retinoic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, from embryonic development to cellular differentiation and vision. Their functions are exquisitely dependent on their stereochemistry, with different isomers exhibiting distinct biological activities. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are the most extensively characterized biologically active forms, the endogenous roles of other isomers, such as 13-cis-retinoic acid and the di-cis form, (11-cis,13-cis)-retinoic acid, are less understood yet of significant interest. This technical guide provides a comprehensive overview of the current understanding of the endogenous function of (11-cis,13-cis)-retinoic acid, placing it within the broader context of retinoid metabolism, signaling, and the well-established roles of its key isomers. We delve into the intricate biochemistry of the visual cycle, the canonical retinoic acid signaling pathway, and the experimental methodologies crucial for advancing our knowledge in this field.

Introduction: The Specificity of Retinoid Isomerism

The biological activity of retinoic acid is profoundly influenced by the geometry of its polyene chain. The specific isomer requested, (11-cis,13-cis)-retinoic acid, represents a di-cis configuration. While its direct endogenous function remains an area of active investigation, its existence and the ability to separate it from other isomers have been documented. An HPLC method has been described that can resolve various photoisomers of retinoic acid, including the 11,13-di-cis isomer[1]. Furthermore, the synthesis of related di-cis retinoids, such as trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinol, has been achieved, indicating the chemical feasibility of such structures[2]. However, to fully appreciate the potential role of this specific isomer, it is essential to first understand the well-defined functions of its closely related counterparts.

The Pivotal Role of 11-cis-Retinoids in Vision

The most well-characterized function of an 11-cis-retinoid is that of 11-cis-retinal, the chromophore of visual pigments in both rod and cone photoreceptor cells[3][4]. The conversion of light into a neuronal signal is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal[3][4][5]. This conformational change triggers a signaling cascade that results in vision. The regeneration of 11-cis-retinal from all-trans-retinal is a complex enzymatic process known as the visual cycle, which is fundamental for sustaining vision[3][6].

The Visual Cycle: A Key Pathway for 11-cis-Retinal Regeneration

The canonical visual cycle involves several key enzymatic steps occurring in the retinal pigment epithelium (RPE) and photoreceptor cells[3][6][7].

  • Reduction: All-trans-retinal, released from opsin after photoactivation, is reduced to all-trans-retinol by retinol dehydrogenases (RDHs), primarily RDH8 in photoreceptors[3][6].

  • Esterification: All-trans-retinol is transported to the RPE, where it is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT)[3][6].

  • Isomerization: The key step is the isomerization of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the isomerohydrolase RPE65[6][8].

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5[3][7].

  • Transport: Finally, 11-cis-retinal is transported back to the photoreceptors to regenerate the visual pigments[3].

A secondary, non-canonical visual cycle also exists in Müller cells, which is particularly important for cone vision[9]. This pathway involves a different isomerase, dihydroceramide desaturase (DES1), and a specific esterifying enzyme, multifunctional O-acyltransferase (MFAT), which drives the production of 11-cis-retinoids[9].

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin (11-cis-retinal) Rhodopsin (11-cis-retinal) Metarhodopsin II (all-trans-retinal) Metarhodopsin II (all-trans-retinal) Rhodopsin (11-cis-retinal)->Metarhodopsin II (all-trans-retinal) Light (hν) all-trans-retinol all-trans-retinol Metarhodopsin II (all-trans-retinal)->all-trans-retinol RDH8 all-trans-retinyl_esters all-trans-retinyl_esters all-trans-retinol->all-trans-retinyl_esters LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal RDH5 11-cis-retinal->Rhodopsin (11-cis-retinal) Transport & Opsin Binding

Figure 1: Simplified diagram of the canonical visual cycle.

The Endogenous Function of 13-cis-Retinoic Acid

13-cis-retinoic acid (isotretinoin) is a well-established endogenous retinoid found in human serum[10]. Its physiological concentrations are comparable to those of all-trans-retinoic acid[10]. While it is widely used as a therapeutic agent, particularly in dermatology, its precise endogenous function is still being elucidated[11][12].

A significant body of evidence suggests that 13-cis-RA often functions as a pro-drug, undergoing isomerization to the more biologically active all-trans-RA and 9-cis-RA[11][13][14]. This isomerization is a key event in its in vivo metabolism[14]. However, there is also evidence for direct actions of 13-cis-RA. Some studies suggest it may act by inhibiting steroid-metabolizing enzymes or through membrane receptors[11]. Furthermore, a novel enzyme, 13-cis-isomerohydrolase (13cIMH), has been identified in the brain that exclusively generates 13-cis-retinol, the precursor to 13-cis-RA, suggesting a dedicated pathway for its synthesis and potential specific neurological functions[15].

The General Retinoic Acid Signaling Pathway: A Framework for Understanding Isomer Activity

The biological effects of retinoic acid isomers are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs)[8][16][17]. These receptors act as ligand-inducible transcription factors that regulate the expression of a multitude of target genes involved in cell proliferation, differentiation, and apoptosis[8][16].

Receptor Specificity and Dimerization

There are three subtypes of each receptor: RARα, RARβ, RARγ and RXRα, RXRβ, RXRγ.

  • RARs bind with high affinity to both all-trans-RA and 9-cis-RA[18][19].

  • RXRs are selectively activated by 9-cis-RA[17][18].

RARs and RXRs typically function as heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[19][20]. In the absence of a ligand, the heterodimer often binds to corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription[20].

While all-trans-RA and 9-cis-RA are the primary high-affinity ligands for RARs and RXRs, 13-cis-RA exhibits a much lower affinity for these receptors[13][16]. This low affinity supports the hypothesis that many of its effects are mediated through isomerization. However, at pharmacological concentrations, 13-cis-RA can still influence gene expression[21]. The binding affinity and transcriptional activation potential of (11-cis,13-cis)-retinoic acid for RARs and RXRs have not been extensively studied and represent a key area for future research.

RA_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid (atRA, 9-cis-RA, 13-cis-RA) Retinaldehyde->Retinoic_Acid RALDH CRABP CRABP Retinoic_Acid->CRABP RAR RAR CRABP->RAR Ligand Delivery RARE RARE RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression

Figure 2: General overview of the retinoic acid signaling pathway.

Experimental Protocols for the Study of Retinoid Isomers

The study of individual retinoid isomers requires robust analytical methods to separate and quantify these closely related and often labile compounds.

Extraction and Quantification of Retinoids from Biological Samples

Objective: To extract and quantify different retinoic acid isomers from serum or tissue samples.

Materials:

  • Biological sample (serum, tissue homogenate)

  • Internal standards (e.g., deuterated retinoic acid isomers)

  • Hexane, Acetonitrile, Methanol (HPLC grade)

  • 4 N HCl

  • Centrifuge

  • Nitrogen evaporator

  • UHPLC-MS/MS system with a suitable C18 column[22]

Protocol:

  • Sample Preparation: To 500 µL of serum, add 10 µL of internal standard solution[22].

  • Protein Precipitation and Extraction: Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample, vortex thoroughly[22].

  • Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing, and centrifuging to separate the phases. Repeat the hexane extraction[22].

  • Evaporation: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at 32°C[22].

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for UHPLC-MS/MS analysis.

  • Analysis: Inject the sample onto a UHPLC-MS/MS system. Use a gradient elution program to achieve separation of the different retinoic acid isomers (e.g., all-trans, 9-cis, 13-cis, and 9,13-di-cis)[22].

  • Quantification: Quantify the endogenous retinoids by comparing their peak areas to those of the corresponding internal standards.

Causality and Self-Validation: The use of isotope-labeled internal standards is critical for accurate quantification as it corrects for variations in extraction efficiency and matrix effects during mass spectrometry analysis. The chromatographic method must be validated for linearity, accuracy, precision, and limit of quantification for each isomer.

Isomerization Assays

Objective: To determine the extent of isomerization of one retinoid isomer to another in a biological system (e.g., cell culture).

Materials:

  • Cultured cells (e.g., sebocytes, keratinocytes)

  • The retinoid isomer of interest (e.g., 13-cis-retinoic acid)

  • Cell culture medium and supplements

  • HPLC system with UV or MS detection

Protocol:

  • Cell Culture: Plate cells at a desired density and allow them to adhere.

  • Treatment: Treat the cells with the retinoid isomer of interest at various concentrations and for different time points.

  • Cell Lysis and Extraction: At the end of the incubation period, wash the cells with PBS, lyse them, and extract the retinoids as described in protocol 5.1.

  • Analysis: Analyze the cell extracts by HPLC to separate and quantify the parent retinoid and any isomers that have been formed[13].

  • Control: Include control wells with the retinoid in cell-free medium to assess non-enzymatic isomerization.

Causality and Self-Validation: Time-course and dose-response experiments are essential to understand the kinetics of isomerization. Comparing isomerization rates in different cell types can reveal cell-specific metabolic pathways[13].

Quantitative Data Summary

Retinoid IsomerTypical Endogenous Serum Concentration (Human)Receptor Binding AffinityPrimary Endogenous Function
all-trans-Retinoic Acid 1-3 ng/mL[10]High for RARs[18]Transcriptional regulation, development, cell differentiation[8][23]
13-cis-Retinoic Acid 1-2 ng/mL[10]Low for RARs/RXRs[13][16]Pro-drug for atRA/9-cis-RA; potential direct actions[11][14]
9-cis-Retinoic Acid ~0.1 nM[22]High for RARs and RXRs[18]Transcriptional regulation (activates both RAR and RXR pathways)[18]
11-cis-Retinal Primarily in the eyeCovalently bound to opsin[4]Chromophore for vision[3][4]
(11-cis,13-cis)-Retinoic Acid Not well establishedNot well establishedUnder investigation

Future Directions and Conclusion

The endogenous function of (11-cis,13-cis)-retinoic acid remains an intriguing and underexplored area of retinoid biology. While the technical tools exist to synthesize and detect this isomer, its physiological relevance is yet to be determined. Future research should focus on:

  • Sensitive Quantification: Developing highly sensitive analytical methods to accurately measure endogenous levels of (11-cis,13-cis)-retinoic acid in various tissues.

  • Receptor Binding Studies: Characterizing the binding affinity and activation potential of (11-cis,13-cis)-retinoic acid for RARs, RXRs, and other potential retinoid-binding proteins.

  • Functional Assays: Investigating the effects of synthetic (11-cis,13-cis)-retinoic acid on gene expression, cell proliferation, and differentiation in relevant cell models.

  • Metabolic Studies: Elucidating the metabolic pathways that may lead to the formation or degradation of this di-cis isomer.

References

  • Key enzymes of the retinoid (visual) cycle in vertebrate retina. (Date not available). PMC. [Link]

  • Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. (Date not available). PubMed Central. [Link]

  • Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. (Date not available). ScienceDirect. [Link]

  • Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). PNAS. [Link]

  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. (Date not available). PMC. [Link]

  • Kono, M. (2012). 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. NIH. [Link]

  • Tang, G., & Russell, R. M. (1990). 13-cis-retinoic acid is an endogenous compound in human serum. Journal of Lipid Research. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. PMC. [Link]

  • The role of 11-cis-retinyl esters in vertebrate cone vision. (2014). PubMed. [Link]

  • Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Frontiers in Pharmacology. [Link]

  • Enzymology of retinoic acid biosynthesis and degradation. (2012). PubMed Central. [Link]

  • Separation of retinoic acid all-trans, mono-cis and poly-cis isomers by reversed-phase high-performance liquid chromatography. (1997). Journal of Chromatography A. [Link]

  • An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. (2012). PLoS ONE. [Link]

  • 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. (2000). PubMed. [Link]

  • Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. (1992). PMC. [Link]

  • Retinoic acid signaling pathways. (2019). Development. [Link]

  • 13-cis-retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration. (1983). PubMed. [Link]

  • Lewin, A. H., et al. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinol. Journal of Organic Chemistry. [Link]

  • Cellular metabolism and actions of 13-cis-retinoic acid. (2001). PubMed. [Link]

  • 13-cis-Retinoic acid. (1999). IARC Publications. [Link]

  • Borhan, B., et al. (2000). Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]

  • Method of synthesis of retinoic acid. (1998).
  • Retinoic acid receptors and retinoid X receptors. (1992). PNAS. [Link]

  • 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. (1984). PubMed. [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (Date not available). Journal of Food and Drug Analysis. [Link]

  • Retinoic Acid Actions Through Mammalian Nuclear Receptors. (2015). PMC. [Link]

  • SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. (2002). Slovak Academic Press. [Link]

  • Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. (2005). PubMed Central. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. (2014). PMC. [Link]

  • Retinoic Acid Metabolism and Signaling Pathways in the Adult and Developing Mouse Testis. (2008). Endocrinology. [Link]

  • 13-cis Retinoic Acid Inhibits Development and Progression of Chronic Allograft Nephropathy. (2004). American Journal of Pathology. [Link]

  • 11-cis-retinal Definition. (Date not available). Fiveable. [Link]

  • Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. (2024). Pure. [Link]

  • Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. (2021). NIH. [Link]

  • Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. (2007). PubMed Central. [Link]

  • Visual Cycle and Vitamin A. (2018). YouTube. [Link]

  • Retinoic acid receptors RARs and retinoid X receptors RXRs. (2025). YouTube. [Link]

  • Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors. (2012). PMC. [Link]

Sources

An In-depth Technical Guide to the Cellular Mechanisms of Retinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic specified, "(11-cis,13-cis)-Retinoic acid," does not correspond to a standard, physiologically recognized isomer of retinoic acid. This guide, therefore, addresses the cellular mechanisms of the well-characterized and biologically significant isomers that this term likely encompasses: 13-cis-Retinoic Acid and 11-cis-retinoids . Their actions are best understood within the broader context of retinoid signaling, which is primarily mediated by the highly active isomers, all-trans-Retinoic Acid (ATRA) and 9-cis-Retinoic Acid .

Introduction: The Retinoid Signaling Landscape

Retinoids, a class of compounds derived from vitamin A (retinol), are powerful signaling molecules that orchestrate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their profound influence on embryonic development and tissue homeostasis has made them a focal point for research in developmental biology and oncology.[2] The biological activity of retinoids is not monolithic; it is dictated by the specific isomeric form of the molecule, its interaction with a sophisticated network of binding proteins and nuclear receptors, and the cellular context.

The gene-regulatory functions of retinoids are primarily mediated by two principal active metabolites: all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA).[3] These molecules act as ligands for two families of nuclear receptors—the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs)—which function as ligand-activated transcription factors to control the expression of hundreds of target genes.[4] This guide will dissect the intricate molecular mechanisms of key retinoic acid isomers, with a particular focus on the established pathways of ATRA and 9-cis-RA, the complex role of the therapeutic agent 13-cis-RA, and the specialized functions of 11-cis-retinoids.

Part 1: The Canonical Genomic Pathway: ATRA and 9-cis-RA

The primary mechanism by which retinoids regulate gene expression is through the direct activation of nuclear receptors. This is a tightly regulated process involving cellular uptake, transport, and nuclear translocation.

1.1. Cellular Uptake and Cytoplasmic Transport

Retinoids are hydrophobic molecules that require carrier proteins for transport and solubilization in the aqueous cellular environment.[5] Upon entering the cell, often facilitated by membrane proteins like Stimulated by Retinoic Acid 6 (STRA6), retinol is bound by Cellular Retinol-Binding Proteins (CRBPs).[6] It is then metabolized into retinaldehyde and subsequently oxidized to ATRA. ATRA is chaperoned in the cytoplasm by Cellular Retinoic Acid-Binding Proteins (CRABPs), which prevent its non-specific interactions and degradation while facilitating its delivery to the nucleus.

1.2. Nuclear Receptor Activation and Transcriptional Control

The cornerstone of retinoid action lies in the nucleus. ATRA and 9-cis-RA exert their effects by binding to and activating RARs and RXRs.

  • All-trans-Retinoic Acid (ATRA): Serves as a high-affinity ligand exclusively for RARs (subtypes α, β, γ).[7]

  • 9-cis-Retinoic Acid (9-cis-RA): Is a promiscuous ligand, capable of binding to and activating both RAR and RXR subtypes (α, β, γ).[8][9]

These receptors act as heterodimers, most commonly an RAR/RXR heterodimer , which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[7]

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with a complex of co-repressor proteins (e.g., N-CoR, SMRT), which recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression.

Ligand binding induces a conformational change in the receptor complex, causing the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., p160 family, CBP/p300).[1] These co-activators possess histone acetyltransferase (HAT) activity, which acetylates histones, leading to chromatin decondensation and the initiation of target gene transcription.[10]

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (ATRA, 9-cis-RA) CRABP CRABP Retinoid->CRABP Binding & Transport RAR RAR CRABP->RAR Ligand Delivery RARE RARE (DNA) RAR->RARE Heterodimer Binding CoRepressor Co-Repressor (e.g., N-CoR) CoActivator Co-Activator (e.g., p300/CBP) RAR->CoActivator Ligand Binding Causes Switch RXR RXR RXR->RARE Heterodimer Binding Transcription Target Gene Transcription RARE->Transcription Initiates CoRepressor->RARE Repression (No Ligand) CoActivator->RARE Activation

Caption: Canonical genomic signaling pathway of retinoic acid.

Part 2: The Enigmatic Mechanism of 13-cis-Retinoic Acid (Isotretinoin)

13-cis-Retinoic acid (isotretinoin) is a highly effective therapeutic for severe acne, yet its mechanism of action is complex and not fully elucidated.[3] A key point of debate is whether it functions directly or serves as a prodrug for more active isomers.

2.1. The Prodrug Hypothesis: Isomerization to ATRA

Compared to ATRA, 13-cis-RA exhibits a significantly lower binding affinity for both CRABPs and RARs.[11] This has led to the prevailing hypothesis that much of its biological activity stems from its intracellular isomerization to ATRA.[11][12] Once converted, the resulting ATRA can then effectively engage the canonical RAR/RXR signaling pathway to modulate gene expression. This conversion allows 13-cis-RA to serve as a stable delivery vehicle, providing a sustained source of the more potent ATRA within target cells.

2.2. Potential Direct and Non-Canonical Actions

While the prodrug model is widely accepted, some evidence suggests that 13-cis-RA may possess intrinsic biological activities independent of its conversion to ATRA.[3] These may include:

  • Induction of Cellular Differentiation: 13-cis-RA has been shown to induce differentiation in various cell types, including follicular carcinoma and Ki-1 lymphoma cells.[13][14]

  • Growth Inhibition: Like other retinoids, 13-cis-RA can inhibit the proliferation of various cell lines, including head and neck squamous cell carcinoma.[15]

  • Modulation of Other Signaling Pathways: Some studies suggest 13-cis-RA can influence non-genomic pathways or interact with membrane-associated receptors, though these mechanisms remain poorly defined.[3][16]

It is likely that the overall therapeutic effect of 13-cis-RA is a composite of its role as an ATRA precursor and its own distinct, albeit less potent, biological activities.[3]

Part 3: The Specialized Function of 11-cis-Retinoids

The "11-cis" configuration is most famously associated with 11-cis-retinal , the chromophore of rhodopsin, which is essential for vision. This aldehyde form of vitamin A undergoes a light-induced isomerization to all-trans-retinal, triggering the nerve impulse that allows for sight.[17] This is a rapid, non-genomic mechanism confined to photoreceptor cells.

While 11-cis-retinal's role in vision is distinct from the transcriptional regulation discussed above, the accumulation of various cis-retinol isomers can occur under certain pathological conditions, such as deficiencies in enzymes like 11-cis-retinol dehydrogenase.[18] The direct genomic effects of 11-cis-retinoic acid are not well-studied, and it is generally considered to be a minor metabolite. Any significant biological activity is likely contingent on its isomerization to the all-trans form.[19]

Retinoid IsomerPrimary Nuclear Receptor Target(s)Relative Binding Affinity for RARsPrimary Biological Role
All-trans-RA (ATRA) RARsHighPrincipal mediator of genomic effects (differentiation, proliferation).[4][7]
9-cis-RA RARs and RXRsHighActivates both RAR- and RXR-dependent pathways.[8][9]
13-cis-RA RARs (indirectly)Very LowPrimarily a prodrug, isomerizes to ATRA; some direct effects.[3][11]
11-cis-Retinal Opsin (non-nuclear)N/A (binds opsin)Chromophore for vision (non-genomic).[17]

Part 4: Experimental Methodologies for Elucidating Retinoid Mechanisms

Validating the mechanism of action for a retinoid compound requires a multi-pronged experimental approach. The following protocols provide a framework for assessing receptor binding, target gene activation, and cellular response.

4.1. Protocol: Competitive Ligand Binding Assay

Causality: This assay determines if a test compound directly interacts with a specific nuclear receptor (e.g., RARα) and quantifies its binding affinity relative to a known ligand. A high affinity suggests the compound is a direct ligand for the receptor.

Methodology:

  • Preparation: Recombinant RAR or RXR protein is immobilized on the surface of a 96-well plate.

  • Competition Reaction: A known concentration of a fluorescently-labeled or radiolabeled standard ligand (e.g., [³H]-ATRA) is added to each well.

  • Test Compound Addition: The unlabeled test compound (e.g., 13-cis-RA) is added in a series of increasing concentrations.

  • Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the immobilized receptors.

  • Washing: Unbound ligands are washed away.

  • Detection: The amount of bound labeled ligand is quantified using a suitable detector (scintillation counter for radiolabels, fluorescence plate reader for fluorophores).

  • Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test compound. The IC50 value (concentration of test compound that displaces 50% of the labeled ligand) is calculated to determine relative binding affinity.

Ligand Binding Assay P1 1. Immobilize Receptor (e.g., RARα) on plate P2 2. Add Labeled Ligand (e.g., [3H]-ATRA) P1->P2 P3 3. Add Test Compound (serial dilutions) P2->P3 P4 4. Incubate (Competition for binding) P3->P4 P5 5. Wash (Remove unbound ligands) P4->P5 P6 6. Detect Signal (Quantify bound labeled ligand) P5->P6 P7 7. Analyze Data (Calculate IC50) P6->P7

Caption: Workflow for a competitive ligand binding assay.

4.2. Protocol: Target Gene Expression Analysis by RT-qPCR

Causality: This experiment validates that receptor binding translates into a functional genomic event. An increase in the mRNA level of a known retinoid-responsive gene (like RARB) following treatment provides strong evidence of pathway activation.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., human keratinocytes) is cultured and treated with the test retinoid (e.g., 13-cis-RA) at various concentrations and time points. A vehicle control (e.g., DMSO) is included.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol or column-based methods). RNA quality and quantity are assessed via spectrophotometry.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for a target gene (e.g., RARB) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye (e.g., SYBR Green) is used for detection.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated samples to the vehicle control. A statistically significant increase indicates gene induction.

4.3. Protocol: Cell Viability and Proliferation Assay (CCK-8)

Causality: This assay measures the functional cellular outcome of retinoid treatment, such as growth inhibition or cytotoxicity, which is often the ultimate goal of retinoid-based therapies.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a defined density and allowed to adhere overnight.[20]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test retinoid. Control wells receive vehicle only.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A small volume of Cell Counting Kit-8 (CCK-8) reagent is added to each well and the plate is incubated for 1-4 hours.[20] The reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.[20]

  • Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to the vehicle control is calculated for each concentration to determine the effect on cell proliferation.

Conclusion

The cellular mechanism of action for retinoic acid is a highly sophisticated and isomer-dependent process. While ATRA and 9-cis-RA are the primary drivers of genomic regulation through the canonical RAR/RXR pathway, the widely used therapeutic 13-cis-RA functions largely as a prodrug, highlighting the critical role of intracellular metabolism and isomerization. The 11-cis isomer, in its aldehyde form, operates within a distinct, non-genomic pathway essential for vision. A thorough understanding of these nuanced mechanisms, validated through rigorous experimental protocols, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of retinoids while minimizing their toxicity.

References

  • MDPI. (n.d.). Endometriosis as a Systemic and Complex Disease: Toward Phenotype-Based Classification and Personalized Therapy.
  • Palczewski, K., & Kiser, P. D. (2014). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC.
  • Giannini, M., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. PubMed.
  • Brazzell, R. K., & Vane, F. M. (1998). Cellular metabolism and actions of 13-cis-retinoic acid. PubMed - NIH.
  • IARC Publications. (n.d.). 13-cis-Retinoic acid.
  • Dove Medical Press. (2024). Identification and Validation of RORC as a Circadian Rhythm-Related Biomarker in Gastric Cancer.
  • Ghyselinck, N. B., & Duester, G. (2019). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ScienceDirect.
  • Wikipedia. (n.d.). Retinoic acid.
  • Blaner, W. S. (2001). Regulation of gene expression by retinoids. PubMed.
  • Rollman, O., & Vahlquist, A. (1998). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. PubMed.
  • Noy, N. (2000). Retinoid-binding proteins: mediators of retinoid action. PMC - PubMed Central - NIH.
  • Idres, N., et al. (2002). 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway. PMC - NIH.
  • Moiseyev, G., et al. (2007). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
  • Ström, E., et al. (2006). Inhibition of 13-cis retinoic acid-induced gene expression of reactive-resistance genes by thalidomide in glioblastoma tumours in vivo. PMC - NIH.
  • Loo, C. H., & Tan, C. L. (1991). 13-cis-retinoic acid induces cellular differentiation and durable remission in refractory cutaneous Ki-1 lymphoma. PubMed.
  • Gudas, L. J. (2012). RETINOIDS REGULATE STEM CELL DIFFERENTIATION. PMC - NIH.
  • Driessen, C. A., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. PubMed Central.
  • Sharma, A., et al. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. SpringerLink.
  • LibreTexts Chemistry. (2022). Cis-Trans Isomerization of Retinal.
  • PubChem. (n.d.). 9-Cis-Retinoic Acid.
  • Goretzki, P. E., et al. (1989). Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA R0 82 W-1) in vitro. PubMed.

Sources

Spectroscopic Properties of (11-cis,13-cis)-Retinoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including cellular growth, differentiation, and vision. Their therapeutic potential in dermatology and oncology has spurred intensive research into the synthesis and characterization of various geometric isomers of retinoic acid. Among these, the di-cis isomers, such as (11-cis,13-cis)-Retinoic acid, represent a unique conformational landscape that influences their biological activity and metabolic fate. This guide provides a comprehensive technical overview of the spectroscopic properties of (11-cis,13-cis)-Retinoic acid, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific di-cis isomer, this guide synthesizes information from closely related retinoids to provide a predictive and practical framework for its spectroscopic characterization.

Molecular Structure and Isomerism

(11-cis,13-cis)-Retinoic acid is a geometric isomer of retinoic acid, characterized by cis configurations at both the C11-C12 and C13-C14 double bonds of its polyene chain. This unique stereochemistry imposes significant steric hindrance, leading to a non-planar conformation that profoundly impacts its spectroscopic and biological properties.

Caption: Molecular structure of (11-cis,13-cis)-Retinoic acid.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of retinoic acid isomers gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region. The position and intensity of the absorption maximum (λmax) are sensitive to the specific geometry of the polyene chain.

Predicted Spectroscopic Data
Compound Predicted λmax (Ethanol) Predicted Molar Extinction Coefficient (ε) Rationale
(11-cis,13-cis)-Retinoic Acid~335-345 nmLower than all-trans and single-cis isomersIncreased steric hindrance from two cis bonds leads to a less planar conjugated system, resulting in a blue-shift and decreased absorption intensity.
all-trans-Retinoic Acid~352 nm[1]HighPlanar conjugated system allows for maximal π-orbital overlap.
13-cis-Retinoic Acid~354 nm[3]Slightly lower than all-transA single cis bond slightly disrupts planarity.
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of (11-cis,13-cis)-Retinoic acid.

Materials:

  • (11-cis,13-cis)-Retinoic acid standard

  • Ethanol, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Standard Solution Preparation: Accurately weigh a small amount of (11-cis,13-cis)-Retinoic acid and dissolve it in spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). All manipulations should be performed under dim red light to prevent photoisomerization[3].

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL.

  • Spectrophotometric Measurement:

    • Use ethanol as the blank.

    • Record the absorbance spectra of each dilution from 200 to 500 nm[4].

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The linearity of the plot should be confirmed (Beer's Law).

    • Calculate the molar extinction coefficient (ε) from the slope of the calibration curve using the equation: A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the molar concentration.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep1 Weigh (11-cis,13-cis)-RA prep2 Dissolve in Ethanol (Stock) prep1->prep2 prep3 Serial Dilutions prep2->prep3 analysis1 Blank with Ethanol prep3->analysis1 analysis2 Scan 200-500 nm analysis1->analysis2 analysis3 Identify λmax analysis2->analysis3 data1 Plot Calibration Curve analysis3->data1 data2 Calculate Molar Extinction Coefficient (ε) data1->data2

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of retinoic acid isomers, providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted Spectroscopic Data

Direct NMR data for (11-cis,13-cis)-Retinoic acid is scarce. However, by analyzing the published data for 11-cis-retinol and 13-cis-retinol, we can predict the key chemical shifts for the di-cis acid. The presence of cis-bonds significantly influences the chemical shifts of the neighboring protons and carbons due to altered steric and electronic environments.

¹H NMR: The protons adjacent to the cis-bonds (H10, H11, H12, H14) are expected to show characteristic upfield shifts compared to the all-trans isomer. The coupling constants (J-values) between vinylic protons are also diagnostic of the double bond geometry, with cis-couplings being smaller (typically 10-12 Hz) than trans-couplings (typically 14-16 Hz).

¹³C NMR: The carbons involved in and adjacent to the cis-bonds will also exhibit distinct chemical shifts. Generally, carbons in a cis-configuration are shielded (shifted upfield) compared to their trans-counterparts.

Nucleus Predicted Chemical Shift (δ, ppm) in CDCl₃ Rationale based on related compounds
¹H NMR
H10~6.1-6.3Upfield shift due to cis-11 bond.
H11~6.8-7.0Downfield shift relative to H12, influenced by both cis bonds.
H12~6.2-6.4Upfield shift due to cis-11 and cis-13 bonds.
H14~5.6-5.8Upfield shift due to cis-13 bond.
¹³C NMR
C10~128-130Shielded due to γ-gauche effect from C12.
C11~125-127Shielded due to cis-configuration.
C12~135-137Deshielded due to steric compression.
C13~150-152Deshielded due to substitution and cis-configuration.
C14~114-116Shielded due to cis-configuration.

Note: These are estimations based on data for 11-cis-retinol and 13-cis-retinol from PubChem and may vary in the actual spectrum of (11-cis,13-cis)-Retinoic acid.[5][6]

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of (11-cis,13-cis)-Retinoic acid for structural confirmation.

Materials:

  • (11-cis,13-cis)-Retinoic acid (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Filtration apparatus (e.g., Pasteur pipette with glass wool)

Procedure:

  • Sample Preparation:

    • Dissolve the required amount of (11-cis,13-cis)-Retinoic acid in approximately 0.6-0.7 mL of deuterated solvent[7].

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter[8][9].

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and measure the coupling constants.

    • Assign the chemical shifts for all protons and carbons based on their multiplicity, integration, coupling constants, and comparison with predicted values and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For retinoic acid isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for separation and identification.

Predicted Spectroscopic Data

The nominal mass of (11-cis,13-cis)-Retinoic acid is 300.44 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ at m/z 301 is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 299 will be observed. Tandem MS (MS/MS) of the parent ion will produce characteristic fragment ions, although the fragmentation pattern is generally similar for all retinoic acid isomers. The separation of isomers is therefore critically dependent on the chromatographic step.

Ionization Mode Parent Ion (m/z) Major Fragment Ions (m/z)
Positive (e.g., APCI)301 [M+H]⁺283 [M+H-H₂O]⁺, 255 [M+H-H₂O-CO]⁺
Negative (e.g., ESI)299 [M-H]⁻255 [M-H-CO₂]⁻

Note: Fragmentation patterns are predicted based on general principles and data for other retinoic acid isomers.

Experimental Protocol: LC-MS/MS

Objective: To confirm the molecular weight and establish a chromatographic method for the separation of (11-cis,13-cis)-Retinoic acid from other isomers.

Materials:

  • (11-cis,13-cis)-Retinoic acid standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or acetic acid

  • A suitable reversed-phase HPLC column (e.g., C18)

  • LC-MS/MS system with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of (11-cis,13-cis)-Retinoic acid in an appropriate solvent (e.g., ethanol or mobile phase).

    • Prepare mobile phases. A common mobile phase for retinoid separation consists of a gradient of acetonitrile/methanol/water with a small amount of acid (e.g., 0.1% formic acid)[10].

  • Chromatographic Separation:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Develop a gradient elution method to achieve baseline separation of the di-cis isomer from other potential isomers (e.g., all-trans, 9-cis, 13-cis). The elution order on reversed-phase columns is typically related to the polarity of the isomers, with more polar cis-isomers often eluting earlier.

  • Mass Spectrometric Detection:

    • Optimize the MS parameters (e.g., ionization source temperature, gas flows, collision energy) for the detection of retinoic acid.

    • Acquire data in full scan mode to identify the parent ion and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring the transition from the parent ion to a specific fragment ion.

LCMS_Workflow start Prepare Sample and Mobile Phase lc HPLC Separation (Reversed-Phase Gradient) start->lc ion Ionization (APCI or ESI) lc->ion ms1 MS1: Full Scan (Identify Parent Ion) ion->ms1 ms2 MS2: Tandem MS (SRM/MRM) (Fragmentation and Quantification) ms1->ms2 data Data Analysis (Retention Time, m/z, Fragments) ms2->data

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, from embryonic development to immune function.[1] Their biological activity is exquisitely dependent on their specific isomeric structure. While all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) are the most extensively studied isomers, other geometric forms exist, each with unique chemical properties and potential biological relevance. This guide provides a detailed technical examination of the (11-cis, 13-cis)-retinoic acid isomer, a sterically hindered and thermodynamically less stable form. We will dissect its core chemical structure, delve into the nuances of its di-cis stereochemistry, present its physicochemical properties, and discuss plausible synthetic and analytical methodologies.

Core Chemical Structure

(11-cis,13-cis)-Retinoic acid, like all retinoids, is built upon a 20-carbon framework derived from the cleavage of carotenoids. Its structure can be deconstructed into three primary functional domains:

  • β-Ionone Ring: A trimethyl-substituted cyclohexene ring that serves as the hydrophobic anchor of the molecule.

  • Polyene Chain: A conjugated tetraene side chain that links the β-ionone ring to the polar head group. The specific geometry of the double bonds in this chain defines the isomer.

  • Carboxylic Acid Group: A polar functional group at the terminus of the polyene chain, which is responsible for its acidic nature and interactions with receptor binding pockets.

The systematic IUPAC name for this specific isomer is (2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid .

Caption: 2D structure of (11-cis,13-cis)-Retinoic acid.

Stereochemical Analysis: The Challenge of the Di-Cis Configuration

The defining feature of (11-cis,13-cis)-retinoic acid is the geometry, or stereochemistry, around two of the four double bonds in the polyene chain.

  • C11-C12 Double Bond: This bond adopts a cis (or Z for Zusammen) configuration. This means the higher-priority substituents on each carbon (the C10 portion of the chain and the C13-methyl group) are on the same side of the double bond.

  • C13-C14 Double Bond: This bond also has a cis (Z) configuration. Here, the C12 portion of the chain and the C15-carboxylic acid group are on the same side.

This di-cis arrangement is thermodynamically unfavorable due to significant steric hindrance. Steric hindrance refers to the repulsive forces that occur when atoms are forced closer together than their van der Waals radii allow, leading to an increase in the molecule's internal energy and a decrease in its stability.[2] In this isomer, major steric clashes occur between:

  • The hydrogen atom on C10 and the methyl group on C13.

  • The hydrogen atom on C12 and the carboxylic acid group at C15.

This inherent strain makes the (11-cis,13-cis) isomer highly prone to isomerization to more stable forms, such as 13-cis or the most stable all-trans isomer, particularly when exposed to heat, light, or acid/base catalysts.[3] The free energy difference between cis and trans isomers can be significant, making the isolation and handling of strained cis-retinoids a considerable experimental challenge.[3]

Physicochemical and Spectroscopic Profile

Precise experimental data for the (11-cis,13-cis) isomer is scarce in the literature due to its instability. However, its properties can be inferred and are presented alongside those of its more common isomers for comparison.

Property(11-cis,13-cis)-Retinoic Acid13-cis-Retinoic Acid (Isotretinoin)all-trans-Retinoic Acid (Tretinoin)
Molecular Formula C₂₀H₂₈O₂C₂₀H₂₈O₂C₂₀H₂₈O₂
Molecular Weight 300.44 g/mol 300.44 g/mol 300.44 g/mol
IUPAC Name (2Z,4Z,6E,8E)...(2Z,4E,6E,8E)...(2E,4E,6E,8E)...
Melting Point Not well-documented; expected to be lower than trans isomers174-175 °C[4]180-182 °C
Solubility Soluble in organic solvents, sparingly soluble in water[4]Soluble in organic solvents, sparingly soluble in water[4]Soluble in organic solvents, sparingly soluble in water
UV-Vis λmax (in Ethanol) Not well-documented354 nm[4]351 nm
¹H-NMR (indicative) Complex olefinic region with characteristic cis-coupling constantsKey signals: δ 5.69 (14-H), 7.03 (11-H), 7.77 (12-H)[4]Distinct olefinic proton signals
¹³C-NMR (indicative) Distinct chemical shifts for C11, C12, C13, C14 due to cis geometryKey signals: δ 115.9 (14-C), 132.9 (11-C), 153.3 (13-C)[4]Distinct carbon signals

Synthesis, Purification, and Handling

The synthesis of a specific, unstable cis-retinoid is a non-trivial task that requires carefully chosen stereoselective methods and rigorous exclusion of factors that promote isomerization.

Plausible Synthetic Strategy: Semi-Hydrogenation of an Enyne Precursor

A general and effective method for creating a cis-double bond with high stereoselectivity is the semi-hydrogenation of a corresponding alkyne (triple bond).[5] This approach avoids the harsh conditions or non-specific outcomes of other methods like photochemical isomerization.

G cluster_0 Synthesis & Purification Workflow start 11-yne-13-yne-Retinoic Ester Precursor step1 Step 1: Selective Semi-Hydrogenation Reagent: Activated Zinc (Cu/Ag) Solvent: Methanol/Water Outcome: Forms (11-cis,13-cis) diene start->step1 Stereoselective Reduction step2 Step 2: Saponification Reagent: Aqueous NaOH or KOH Outcome: Hydrolyzes ester to carboxylic acid step1->step2 Ester Hydrolysis step3 Step 3: Crude Extraction Solvent: Organic solvent (e.g., Ethyl Acetate) Action: Separates product from aqueous phase step2->step3 Workup step4 Step 4: Purification Method: Reversed-Phase HPLC Condition: Isocratic or gradient elution, shielded from light step3->step4 High-Purity Isolation end (11-cis,13-cis)-Retinoic Acid (>98% Purity) step4->end

Caption: Plausible workflow for the synthesis of (11-cis,13-cis)-Retinoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established principles for synthesizing hindered cis-retinoids.[5]

Step 1: Semi-Hydrogenation of the Di-yne Precursor

  • Prepare Activated Zinc: Vigorously stir zinc dust in dilute HCl, then wash sequentially with water, ethanol, and diethyl ether. Dry under vacuum. This activation is critical for reactivity.

  • Set up Reaction: In a round-bottom flask shielded from light (e.g., wrapped in aluminum foil), suspend the activated zinc in a methanol/water solvent system under an inert argon atmosphere.

  • Add Substrate: Dissolve the (11-yne,13-yne)-retinoic ester precursor in methanol and add it to the zinc suspension.

  • React: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the point of complete consumption of the starting material. The reaction time can be several hours.

  • Quench and Filter: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc catalyst.

Step 2: Saponification and Purification

  • Hydrolysis: Add an aqueous solution of potassium hydroxide (KOH) to the filtrate from the previous step and stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylate salt.

  • Extraction: Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to protonate the carboxylate. Extract the (11-cis,13-cis)-retinoic acid into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Purification by HPLC: Concentrate the crude product under reduced pressure. The final purification must be performed using high-performance liquid chromatography (HPLC), typically on a C18 reversed-phase column.[4] The mobile phase and gradient must be optimized to achieve separation from other isomers that may have formed. All fractions should be collected in amber vials.

Critical Handling and Storage Procedures

Due to its inherent instability, strict handling protocols are mandatory.

  • Light: All manipulations must be carried out under dim, yellow or red light to prevent photoisomerization.[4]

  • Oxygen: The compound is susceptible to oxidation.[6] Solutions and solid samples should be stored under an inert atmosphere (argon or nitrogen). The addition of an antioxidant like butylated hydroxytoluene (BHT) to solutions is recommended.[4]

  • Temperature: Store solid samples and solutions at -20°C or, ideally, at -80°C to minimize thermal degradation and isomerization.[4]

Biological and Pharmacological Context

While all-trans-retinoic acid and 9-cis-retinoic acid are known to be direct ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively, the biological role of (11-cis,13-cis)-retinoic acid is not well-defined. It is not considered a primary active retinoid.

The well-known dermatological drug isotretinoin is 13-cis-retinoic acid. It is largely considered a pro-drug that isomerizes intracellularly to the more active all-trans-retinoic acid, which then binds to nuclear receptors to exert its therapeutic effects.[7] It is plausible that any biological activity of exogenously administered (11-cis,13-cis)-retinoic acid would also be mediated through its isomerization to more stable, active forms like ATRA. However, its low prevalence and high instability make it an unlikely candidate for a significant endogenous signaling molecule or a practical therapeutic agent.[8]

Conclusion

(11-cis,13-cis)-Retinoic acid represents a fascinating chemical entity whose structure is defined by significant steric strain. This di-cis configuration renders it thermodynamically unstable and challenging to synthesize and isolate. While its direct biological role appears to be minimal compared to its more stable isomers, understanding its structure and properties is crucial for researchers in the field of retinoid chemistry and biology. The methodologies for its synthesis and analysis underscore the importance of stereocontrolled reactions and meticulous handling procedures required when working with this labile class of molecules. This guide provides the foundational knowledge necessary for professionals engaged in the synthesis, characterization, and evaluation of novel retinoid compounds.

References

  • International Agency for Research on Cancer. (1999). 13-cis-Retinoic acid. IARC Handbooks of Cancer Prevention, Volume 1. [Link]

  • Palczewski, K., et al. (2001). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. Journal of Biological Chemistry, 276(47), 44337-44345. [Link]

  • National Center for Biotechnology Information. (n.d.). 13-cis-Retinol. PubChem Compound Database. [Link]

  • Nakanishi, K., et al. (1999). Efficient Synthesis of 11-cis-Retinoids. Chemistry – A European Journal, 5(4), 1173-1177. [Link]

  • Kiser, P. D., et al. (2014). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry, 289(22), 15416-15428. [Link]

  • Shapiro, G., et al. (2015). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. PLOS ONE, 10(6), e0129121. [Link]

  • Tan, X., Meltzer, N., & Lindebaum, S. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208. [Link]

  • Human Metabolome Database. (2007). Showing metabocard for 13-cis-Retinoic acid (HMDB0006219). [Link]

  • Khan Academy. (2013). Steric hindrance. [Link]

  • Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for 13-cis retinol (NP0169741). [Link]

  • Pharmaffiliates. (n.d.). Retinoic acid, (7-cis,9-cis,11-cis,13-cis). [Link]

  • Google Patents. (1998). US5808120A - Method of synthesis of retinoic acid.
  • International Agency for Research on Cancer. (1999). 9-cis-Retinoic acid. IARC Handbooks of Cancer Prevention, Volume 1. [Link]

  • Urbach, P., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochemical Journal, 301(2), 459-465. [Link]

  • Wikipedia. (n.d.). Retinoic acid. [Link]

Sources

An In-Depth Technical Guide to the Metabolic Fate and Byproducts of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including embryonic development, cellular differentiation, and immune function. Its activity is mediated through a family of nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as ligand-inducible transcription factors. The biological activity of RA is exquisitely dependent on its isomeric configuration, with all-trans-retinoic acid (atRA) being the most potent activator of RARs.

While atRA and 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical, have been extensively studied, the metabolic fate of other cis-isomers, particularly di-cis configurations like (11-cis,13-cis)-retinoic acid, remains less characterized. This technical guide provides a comprehensive overview of the predicted metabolic pathways of (11-cis,13-cis)-retinoic acid, drawing upon established principles of retinoid metabolism and enzymatic specificities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of retinoids and their therapeutic applications.

Predicted Metabolic Pathways of (11-cis,13-cis)-Retinoic Acid

The metabolic journey of (11-cis,13-cis)-retinoic acid within a biological system is anticipated to be a multi-step process involving isomerization, oxidation, and conjugation. While direct metabolic studies on this specific di-cis isomer are scarce, a robust predictive model can be constructed based on the well-documented metabolism of its constituent isomers, 11-cis-RA and 13-cis-RA, and the promiscuity of the key metabolizing enzymes.

Isomerization: The Gateway to Biological Activity

A pivotal event in the metabolism of cis-retinoids is their isomerization to the more biologically active all-trans configuration. 13-cis-RA is known to be a pro-drug that isomerizes to atRA in various tissues, and this conversion is considered essential for its pharmacological effects.[1][2] Similarly, while the metabolism of 11-cis-retinoic acid is less studied than its retinol and retinal counterparts in the visual cycle, isomerization to atRA is a plausible and likely initial metabolic step.

It is therefore highly probable that (11-cis,13-cis)-retinoic acid undergoes sequential or potentially concerted isomerization to mono-cis isomers (11-cis-RA or 13-cis-RA) and ultimately to atRA. This conversion is likely to be a key determinant of its biological activity, as atRA is the primary high-affinity ligand for RARs.

Logical Relationship: Isomerization Cascade

The following diagram illustrates the proposed isomerization cascade of (11-cis,13-cis)-retinoic acid, leading to the formation of the biologically active all-trans isomer.

Isomerization_Pathway A (11-cis,13-cis)-Retinoic Acid B 13-cis-Retinoic Acid A->B Isomerization C 11-cis-Retinoic Acid A->C Isomerization D all-trans-Retinoic Acid B->D Isomerization C->D Isomerization

Caption: Proposed isomerization of (11-cis,13-cis)-RA to atRA.

Phase I Metabolism: Oxidative Transformations by Cytochrome P450 Enzymes

The primary route for the catabolism of retinoic acid isomers is through oxidation, predominantly mediated by the cytochrome P450 family 26 (CYP26) enzymes.[3][4] CYP26A1, CYP26B1, and CYP26C1 have demonstrated high affinity for atRA and are responsible for its hydroxylation at the 4-position of the β-ionone ring, leading to the formation of 4-hydroxy-atRA (4-OH-atRA), which can be further oxidized to 4-oxo-atRA.[3]

Studies have shown that CYP26 enzymes also metabolize cis-isomers of retinoic acid, including 13-cis-RA and 9-cis-RA.[5][6] Given this substrate promiscuity, it is highly probable that (11-cis,13-cis)-retinoic acid and its isomerized products are also substrates for CYP26-mediated oxidation. The primary oxidative metabolites are expected to be hydroxylated and subsequently oxidized derivatives.

Key Oxidative Byproducts:

  • 4-hydroxy-(11-cis,13-cis)-retinoic acid: Direct oxidation of the parent compound.

  • 4-oxo-(11-cis,13-cis)-retinoic acid: Further oxidation of the 4-hydroxy metabolite.

  • Hydroxylated and oxo-metabolites of isomerized products: Including 4-OH-13-cis-RA, 4-oxo-13-cis-RA, and the corresponding metabolites of 11-cis-RA and atRA.

Signaling Pathway: CYP26-Mediated Catabolism

The diagram below outlines the central role of CYP26 enzymes in the oxidative metabolism of various retinoic acid isomers, including the predicted pathway for (11-cis,13-cis)-retinoic acid.

CYP26_Metabolism cluster_isomers Retinoic Acid Isomers cluster_metabolites Oxidative Metabolites A (11-cis,13-cis)-RA CYP26 CYP26 Enzymes (A1, B1, C1) A->CYP26 B 13-cis-RA B->CYP26 C 11-cis-RA C->CYP26 D all-trans-RA D->CYP26 E 4-OH-(11-cis,13-cis)-RA F 4-oxo-(11-cis,13-cis)-RA E->F Oxidation G 4-OH-mono-cis-RA H 4-oxo-mono-cis-RA G->H Oxidation I 4-OH-atRA J 4-oxo-atRA I->J Oxidation CYP26->E Hydroxylation CYP26->G Hydroxylation CYP26->I Hydroxylation

Caption: CYP26-mediated oxidation of retinoic acid isomers.

Phase II Metabolism: Glucuronidation for Enhanced Excretion

To facilitate elimination from the body, retinoic acid and its oxidized metabolites can undergo conjugation reactions, with glucuronidation being a major pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the carboxylic acid group of the retinoid, thereby increasing its water solubility.[7]

Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, have been identified as being responsible for the glucuronidation of 13-cis-RA and its 4-oxo metabolite.[7] UGT2B7 has also been shown to glucuronidate atRA and its oxidized derivatives.[8][9] It is therefore reasonable to predict that (11-cis,13-cis)-retinoic acid and its various metabolites are also substrates for UGT-mediated glucuronidation, leading to the formation of retinoyl-β-glucuronides.

Key Conjugative Byproducts:

  • (11-cis,13-cis)-retinoyl-β-glucuronide

  • Glucuronides of isomerized and oxidized metabolites

Cellular Transport and Binding: The Role of Cellular Retinoic Acid-Binding Proteins (CRABPs)

The intracellular trafficking and availability of retinoic acid to metabolizing enzymes and nuclear receptors are regulated by cellular retinoic acid-binding proteins (CRABPs). CRABP-I and CRABP-II are small cytosolic proteins that bind retinoic acid with high affinity.[10] While atRA is a high-affinity ligand for both CRABPs, 13-cis-RA exhibits lower binding affinity.[1] The binding affinity of (11-cis,13-cis)-retinoic acid for CRABPs has not been determined but is likely to be lower than that of atRA.

The binding of retinoic acid to CRABPs can influence its metabolic fate. By sequestering retinoic acid in the cytoplasm, CRABPs can modulate its access to nuclear receptors and may also channel it towards specific metabolic enzymes.

Experimental Protocols for Elucidating the Metabolic Fate of (11-cis,13-cis)-Retinoic Acid

To empirically determine the metabolic pathways of (11-cis,13-cis)-retinoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of (11-cis,13-cis)-retinoic acid and the enzymes responsible for their formation.

Methodology:

  • Incubation with Liver Microsomes:

    • Prepare human or animal liver microsomes, which are rich in CYP and UGT enzymes.

    • Incubate (11-cis,13-cis)-retinoic acid with the microsomes in the presence of necessary cofactors (NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).

    • Include control incubations without cofactors or with specific enzyme inhibitors to confirm the involvement of particular enzyme families.

  • Incubation with Recombinant Enzymes:

    • Utilize recombinant human CYP26 and UGT enzymes to definitively identify the specific isoforms involved in the metabolism of (11-cis,13-cis)-retinoic acid.

    • Incubate the compound with each recombinant enzyme and analyze for metabolite formation.

  • Metabolite Identification:

    • Extract the retinoids from the incubation mixtures using a suitable organic solvent.

    • Analyze the extracts using high-performance liquid chromatography (HPLC) with UV detection or, for greater sensitivity and structural elucidation, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Compare the retention times and mass spectra of the metabolites with those of authentic standards, if available.

Experimental Workflow: In Vitro Metabolism

The following diagram outlines the workflow for in vitro metabolism studies of (11-cis,13-cis)-retinoic acid.

in_vitro_workflow cluster_incubation Incubation cluster_analysis Analysis A (11-cis,13-cis)-RA B Liver Microsomes + Cofactors A->B C Recombinant Enzymes (CYP26s, UGTs) + Cofactors A->C D Extraction B->D C->D E HPLC-UV / LC-MS/MS D->E F Metabolite Identification E->F

Caption: Workflow for in vitro metabolism studies.

Pharmacokinetic Studies in Animal Models

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of (11-cis,13-cis)-retinoic acid in a living organism.

Methodology:

  • Dosing: Administer (11-cis,13-cis)-retinoic acid to a suitable animal model (e.g., rats or mice) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood, urine, feces, and various tissues at predetermined time points.

  • Sample Processing and Analysis:

    • Extract retinoids from the biological matrices.

    • Quantify the parent compound and its metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Quantitative Data Summary

While specific quantitative data for (11-cis,13-cis)-retinoic acid is not yet available, the following table provides a template for summarizing key metabolic parameters that should be determined through the experimental protocols described above.

Parameter13-cis-Retinoic Acid (Isotretinoin)(11-cis,13-cis)-Retinoic Acid (Predicted)
Primary Oxidative Metabolite 4-oxo-13-cis-retinoic acid[12]4-oxo-(11-cis,13-cis)-retinoic acid
Primary Conjugative Metabolite 13-cis-retinoyl-β-glucuronide[13](11-cis,13-cis)-retinoyl-β-glucuronide
Key Metabolizing Enzymes CYP2C8, CYP3A4, UGTs[4][7]CYP26 family, UGTs
Plasma Half-life (human) ~10-20 hoursTo be determined

Conclusion

The metabolic fate of (11-cis,13-cis)-retinoic acid is predicted to be a complex interplay of isomerization, oxidation, and glucuronidation, mirroring the established pathways of other retinoic acid isomers. The initial and most critical step is likely isomerization to the biologically active all-trans-retinoic acid. Subsequent oxidative metabolism by CYP26 enzymes and conjugation by UGTs are expected to facilitate its clearance and excretion.

The experimental protocols outlined in this guide provide a robust framework for the definitive characterization of the metabolic profile of (11-cis,13-cis)-retinoic acid. A thorough understanding of its metabolic fate and the identification of its byproducts are essential for assessing its potential pharmacological activity, toxicity, and overall therapeutic utility. Further research in this area will undoubtedly contribute to a more complete picture of retinoid metabolism and its implications for human health and disease.

References

  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Photochemistry and Photobiology, 88(4), 543-562. [Link]

  • Garattini, E., Bolis, M., & Gianni, M. (2014). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of translational medicine, 12, 127. [Link]

  • Blaner, W. S. (2019). Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins. Journal of lipid research, 60(4), 776–794. [Link]

  • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert opinion on drug metabolism & toxicology, 5(8), 875–886. [Link]

  • Kedishvili, N. Y. (2016). Retinoic Acid Synthesis and Degradation. Sub-cellular biochemistry, 81, 127–156. [Link]

  • Zolfaghari, R., & Ross, A. C. (2003). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Current drug metabolism, 4(4), 315–326. [Link]

  • Topletz, A. R., Tripathy, S., Foti, R. S., & Isoherranen, N. (2011). Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase. Molecular pharmacology, 80(2), 228–239. [Link]

  • Rowbotham, S. E., Boddy, A. V., Redfern, C. P., & Veal, G. J. (2010). Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug metabolism and disposition: the biological fate of chemicals, 38(6), 997–1003. [Link]

  • Lewin, A. H., Rector, D. H., Parker, S. R., Wani, M. C., & Carroll, F. I. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinols. The Journal of organic chemistry, 49(3), 491–495. [Link]

  • Lewin, A. H., Rector, D. H., Parker, S. R., Wani, M. C., & Carroll, F. I. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis, 13-cis-12-(hydroxymethyl)retinol. The Journal of Organic Chemistry, 49(3), 491-495. [Link]

  • Meagher, R. C., & Niles, R. M. (1990). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Cancer investigation, 8(2), 219–232. [Link]

  • Barua, A. B., & Olson, J. A. (1998). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. The Journal of biological chemistry, 273(45), 29547–29554. [Link]

  • Thatcher, J. E., & Isoherranen, N. (2016). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Expert opinion on drug metabolism & toxicology, 12(1), 1–16. [Link]

  • Garattini, E., Bolis, M., & Gianni, M. (2014). From carrot to clinic: an overview of the retinoic acid signaling pathway. Journal of translational medicine, 12, 127. [Link]

  • Ebner, T., & Burchell, B. (1993). Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells. Biochemical pharmacology, 45(12), 2457–2459. [Link]

  • Ebner, T., & Burchell, B. (1993). Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells. Biochemical pharmacology, 45(12), 2457–2459. [Link]

  • Nau, H., El-Batanony, M., & Collins, M. D. (1994). Identification of 9,13-dicis-retinoic acid as a major plasma metabolite of 9-cis-retinoic acid and limited transfer of 9-cis-retinoic acid and 9,13-dicis-retinoic acid to the mouse and rat embryos. Drug metabolism and disposition: the biological fate of chemicals, 22(6), 928–936. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 13-cis-Retinoic acid. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances (Vol. 73, pp. 441-471). IARC. [Link]

  • Arnold, K., & Isoherranen, N. (2016). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. The Journal of steroid biochemistry and molecular biology, 164, 52–61. [Link]

  • Rühl, R., Plum, C., Elmazar, M. M., & Nau, H. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. The Journal of investigative dermatology, 115(2), 321–327. [Link]

  • Kane, M. A., Chen, N., & Napoli, J. L. (2010). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Analytical biochemistry, 407(1), 73–82. [Link]

  • Blaner, W. S. (1997). Cellular metabolism and actions of 13-cis-retinoic acid. The Journal of the American Academy of Dermatology, 37(2 Pt 3), S22–S26. [Link]

  • Kane, M. A., & Napoli, J. L. (2011). Binding affinities of CRBPI and CRBPII for 9-cis-retinoids. Biochimica et biophysica acta, 1810(5), 514–518. [Link]

  • Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., van den Brink, C. E., Dekker, E. J., Edelenbosch, C., van der Saag, P. T., & Durston, A. J. (1993). Oxidative and reductive metabolism of 9-cis-retinoic acid in the rat. Identification of 13,14-dihydro-9-cis-retinoic acid and its taurine conjugate. The Journal of biological chemistry, 268(29), 21611–21617. [Link]

  • Goodman, D. S. (1984). Pharmacology of 13-cis-retinoic acid in humans. The Journal of the American Academy of Dermatology, 10(3), 488–492. [Link]

  • Bernstein, P. S., Law, W. C., & Rando, R. R. (1987). Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro. Proceedings of the National Academy of Sciences of the United States of America, 84(7), 1849–1853. [Link]

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et biophysica acta, 1837(10), 1693–1702. [Link]

  • Eckhoff, C., Collins, M. D., & Nau, H. (1995). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of lipid research, 36(8), 1741–1751. [Link]

  • Veal, G. J., Errington, J., Rowbotham, S. E., Illingworth, S., Malik, G., Cole, M., ... & Boddy, A. V. (2007). Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. British journal of cancer, 96(5), 730–736. [Link]

  • McBee, J. K., Kuksa, V., Alvarez, R., de Lera, A. R., Prezhdo, O. V., Haeseleer, F., Sokal, I., & Palczewski, K. (2000). Isomerization of all-trans-retinol to cis-retinols in bovine retinal pigment epithelial cells: dependence on the specificity of retinoid-binding proteins. Biochemistry, 39(38), 11370–11381. [Link]

  • McKenzie, R. M., Hellwege, D. M., McGregor, M. L., Rockley, N. L., Riquetti, P., & Nelson, E. C. (1978). Separation and identification of geometric isomers of retinoic acid and methyl retinoate. Journal of chromatography. A, 155(2), 379–387. [Link]

  • Gáliková, E., & Kvetnanský, R. (2002). Selected retinoids: determination by isocratic normal-phase HPLC. Endocrine regulations, 36(3), 133–137. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. [Link]

  • Sani, B. P. (1979). Cellular uptake of retinoic acid in vitro. Biochemical and biophysical research communications, 91(2), 502–507. [Link]

  • Kiser, P. D., & Palczewski, K. (2018). Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation. The Journal of biological chemistry, 293(40), 15488–15498. [Link]

  • Amengual, J., & von Lintig, J. (2015). STRA6: role in cellular retinol uptake and efflux. Nutrients, 7(12), 10259–10271. [Link]

  • Blaner, W. S. (2019). Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins. Journal of lipid research, 60(4), 776–794. [Link]

  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Photochemistry and photobiology, 88(4), 543–562. [Link]

  • Rowbotham, S. E., Boddy, A. V., Redfern, C. P., & Veal, G. J. (2010). Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug Metabolism and Disposition, 38(6), 997-1003. [Link]

  • Lewin, A. H., Rector, D. H., Parker, S. R., Wani, M. C., & Carroll, F. I. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis, 13-cis-12-(hydroxymethyl)retinol. Semantic Scholar. [Link]

  • Kedishvili, N. Y. (2016). Retinoic Acid Synthesis and Degradation. Sub-cellular biochemistry, 81, 127–156. [Link]

  • Barua, A. B., & Olson, J. A. (1986). Synthesis and characterization of 13-cis-retinoic acid derivatives. Journal of lipid research, 27(4), 427–434. [Link]

Sources

Methodological & Application

Synthesis and purification of (11-cis,13-cis)-Retinoic acid for research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Practical Workflow for the Preparation and Purification of (11-cis,13-cis)-Retinoic Acid for Preclinical Research

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes. Their activity is highly dependent on their specific isomeric structure. While isomers like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid are well-studied, the biological roles of less common isomers such as (11-cis,13-cis)-retinoic acid remain an active area of investigation. A significant bottleneck for this research is the lack of a straightforward commercial source or a simple, direct synthesis method. This application note provides a comprehensive, field-proven workflow for the preparation, purification, and verification of (11-cis,13-cis)-retinoic acid. We leverage a controlled photoisomerization of commercially available ATRA to generate a complex mixture of isomers, followed by a robust preparative High-Performance Liquid Chromatography (HPLC) protocol for the isolation of the target di-cis isomer. This guide is designed for researchers in cell biology, pharmacology, and drug development, providing the necessary detail to ensure reproducibility and high-purity material for experimental use.

Section 1: Foundational Principles of Retinoid Isomerization

The biological activity of retinoic acid is intimately linked to its geometry. The molecule possesses a conjugated polyene chain that is susceptible to isomerization, particularly when exposed to energy in the form of light.[1] This process, known as photoisomerization, is the cornerstone of the preparation method described herein.

1.1. The Mechanism of Photoisomerization

When a solution of a retinoid, such as all-trans-retinoic acid (ATRA), is exposed to light, photons provide the energy to transiently break the pi bonds within the polyene chain.[1] This allows for rotation around the carbon-carbon double bonds. Upon relaxation, the bonds reform, but potentially in a new cis or trans configuration. Over time, this process leads to an equilibrium mixture of various geometric isomers.[2] The final composition of this mixture is dependent on several factors, including:

  • Wavelength and Intensity of Light: Different wavelengths can favor the formation of specific isomers.

  • Solvent: The polarity of the solvent can influence the stability and formation rates of different isomers.[3]

  • Concentration: The rate of photoisomerization can be inversely proportional to the concentration of the retinoid solution.[2]

  • Temperature: While light is the primary driver, temperature can affect reaction kinetics.

By controlling these conditions, we can reliably generate a mixture containing the desired (11-cis,13-cis)-retinoic acid, which can then be isolated.

1.2. The Challenge of Stability

The same properties that allow for the generation of (11-cis,13-cis)-retinoic acid also make it and its fellow isomers inherently unstable. They are sensitive to light, oxygen, and heat.[4] Therefore, all procedures involving retinoids must be performed under specific conditions to prevent unintended isomerization and degradation. This protocol incorporates these critical handling requirements.

Section 2: Critical Safety and Handling Protocols

Retinoids are potent biological agents and are susceptible to degradation. Strict adherence to the following safety and handling procedures is mandatory.

  • Light Sensitivity: All operations, from solution preparation to purification and storage, must be conducted under dim red light or in amber glassware protected from ambient light. Standard laboratory fluorescent lighting will rapidly alter the isomeric composition of the sample.

  • Oxygen Sensitivity: Retinoids are prone to oxidation. All solutions should be prepared with solvents purged with an inert gas (e.g., argon or nitrogen). Vials should be purged with inert gas before sealing. Solid samples should be stored under an inert atmosphere.[4][5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves. Retinoic acids are teratogenic and should be handled with extreme caution, particularly by individuals who are or may become pregnant.

  • Waste Disposal: Dispose of all retinoid-containing waste according to your institution's hazardous chemical waste guidelines.

Section 3: Experimental Protocols

This section details the three-stage process: generation of the isomer mixture, purification of the target compound, and verification of the final product.

This protocol describes the conversion of ATRA into a mixed-isomer solution containing (11-cis,13-cis)-retinoic acid.

3.1. Materials and Reagents

  • all-trans-Retinoic Acid (ATRA), ≥98% purity (Sigma-Aldrich or equivalent)

  • Anhydrous Ethanol (200 proof), HPLC or spectrophotometric grade

  • Amber glass vial with a PTFE-lined cap

  • Small magnetic stir bar

  • Argon or Nitrogen gas supply with tubing

  • Standard laboratory fluorescent lamp (e.g., 15W "cool white")

  • Ring stand and clamps

3.2. Step-by-Step Procedure

  • Preparation (Under Dim Red Light): Weigh 10 mg of ATRA and transfer it to a 10 mL amber glass vial containing a magnetic stir bar.

  • Dissolution: Add 10 mL of anhydrous ethanol to the vial. This creates a ~1 mg/mL (3.3 mM) solution.

  • Inert Atmosphere: Purge the ethanol with argon gas for 5-10 minutes prior to addition. After adding the solvent to the ATRA, purge the headspace of the vial with argon for 1 minute. Seal the vial tightly with the PTFE-lined cap.

  • Stirring: Place the vial on a magnetic stir plate and stir gently until the ATRA is completely dissolved.

  • Irradiation Setup: Using a ring stand, position the fluorescent lamp approximately 10 cm away from the amber vial. Ensure the setup is in a location where it will not be disturbed and is shielded from other light sources.

  • Photoisomerization: Turn on the lamp and allow the solution to be irradiated for 60 minutes with continuous gentle stirring. This duration is typically sufficient to approach an equilibrium mixture of isomers.[2]

  • Post-Irradiation: After 60 minutes, turn off the lamp. The solution, now containing a mixture of retinoic acid isomers, should be immediately used for purification or stored at -80°C under argon for no more than 24 hours.

This protocol isolates (11-cis,13-cis)-retinoic acid from the isomer mixture. The key is to use a preparative column to obtain sufficient quantities for subsequent research.

3.2.1. System and Reagents

  • Preparative HPLC system with a multi-wavelength or photodiode array (PDA) detector and a fraction collector.

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • HPLC-grade Acetonitrile, Methanol, Water, and Glacial Acetic Acid.

3.2.2. Mobile Phase Preparation

  • Mobile Phase A: 90:10:0.1 (v/v/v) Water:Acetonitrile:Acetic Acid

  • Mobile Phase B: 90:10:0.1 (v/v/v) Acetonitrile:Methanol:Acetic Acid

  • Elution Method: Isocratic elution is often effective for separating retinoid isomers. A typical starting point is a mixture of Mobile Phase A and B. The exact ratio must be optimized for your specific column and system. A good starting point, based on established methods for separating multiple isomers, is Acetonitrile/Methanol/Water/Acetic Acid (23:7:10:0.2, by vol.) .[6] All mobile phases must be filtered and degassed before use.

3.2.3. Step-by-Step Purification Procedure

  • System Equilibration: Install the preparative C18 column and equilibrate the system with the chosen mobile phase at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column). Ensure the baseline on the UV detector (monitoring at ~350 nm) is stable.

  • Sample Preparation: Filter the photoisomerized solution through a 0.45 µm PTFE syringe filter to remove any particulates.

  • Injection: Inject a suitable volume of the filtered sample onto the column. The volume will depend on the column's loading capacity.

  • Chromatographic Separation: Run the isocratic method. Retinoic acid isomers will elute at different retention times. The expected elution order is generally based on polarity, with more polar cis-isomers often eluting earlier than the all-trans isomer in reversed-phase chromatography.

  • Fraction Collection: Monitor the chromatogram at ~350 nm. Collect fractions corresponding to each significant peak. The (11-cis,13-cis) isomer is a minor component and will likely be a small, early-eluting peak relative to the major 13-cis and all-trans peaks.

  • Solvent Removal: Combine the fractions corresponding to the target peak. Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (<30°C). Protect the flask from light during this process.

  • Final Product: The resulting solid is the purified (11-cis,13-cis)-retinoic acid. Immediately place it under an argon atmosphere and store it at -80°C in a light-proof container.

ParameterRecommended SettingRationale
Column Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm)Provides good retention and selectivity for nonpolar retinoids; preparative scale for yield.
Mobile Phase Acetonitrile/Methanol/Water/Acetic Acid (Isocratic)Organic solvents for elution; water for polarity adjustment; acid to suppress carboxylate ionization.[6]
Flow Rate ~18 mL/min (Adjust for column dimensions)Optimized for separation efficiency on a preparative column.
Detection UV-Vis at 350-355 nmCorresponds to the λmax for most retinoic acid isomers, ensuring sensitive detection.[4]
Column Temperature AmbientAvoids heat-induced degradation or isomerization.

Table 1: Summary of Preparative HPLC Parameters.

This protocol is essential to confirm the purity and structural identity of the isolated compound.

3.3.1. Analytical HPLC for Purity Assessment

  • Method: Using an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm), inject a small, redissolved sample of the purified product. Use the same or a similar mobile phase as the preparative run, but at a lower analytical flow rate (e.g., 1.0-1.5 mL/min).[7]

  • Acceptance Criteria: A pure sample should yield a single major peak (>95% by peak area) at the expected retention time.

3.3.2. UV-Vis Spectroscopy

  • Method: Dissolve a small amount of the purified solid in ethanol and record its UV-Vis spectrum from 200-500 nm.

  • Expected Result: Retinoic acid isomers have a characteristic strong absorbance. The λmax for 13-cis-retinoic acid in ethanol is 354 nm.[4] The (11-cis,13-cis) isomer is expected to have a similar λmax.

3.3.3. ¹H NMR Spectroscopy for Structural Confirmation

  • Method: Dissolve ~1-2 mg of the purified solid in deuterated chloroform (CDCl₃). Acquire a high-resolution ¹H NMR spectrum.

  • Interpretation: The key to confirming the identity lies in the chemical shifts and coupling constants of the protons on the polyene chain. The cis-configuration at the C11-C12 and C13-C14 bonds will induce characteristic changes in the spectrum compared to the all-trans or single-cis isomers. Comparison with published data for related isomers is crucial.[4]

3.3.4. Mass Spectrometry

  • Method: Analyze the sample via high-resolution mass spectrometry (e.g., ESI-MS).

  • Expected Result: The compound should show a molecular ion peak corresponding to the exact mass of C₂₀H₂₈O₂ (Monoisotopic Mass: 300.20893 Da).

Analysis MethodPurposeExpected Result
Analytical HPLC Purity AssessmentSingle peak with >95% purity.
UV-Vis Spectroscopy Identity Confirmationλmax ≈ 350-355 nm in ethanol.[4]
¹H NMR Structural ElucidationUnique shifts and coupling constants confirming 11-cis and 13-cis geometry.
Mass Spectrometry Molecular WeightM/z corresponding to the exact mass of C₂₀H₂₈O₂.

Table 2: Summary of Analytical Characterization Data.

Section 4: Visualization of Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Isomerization cluster_purification Purification & Verification ATRA Start: all-trans-Retinoic Acid (Solid) Dissolve Dissolve in Anhydrous Ethanol ATRA->Dissolve Purge Purge with Argon Gas Dissolve->Purge ATRA_Sol ATRA Solution (1 mg/mL) Purge->ATRA_Sol Irradiate Photoisomerization (Fluorescent Lamp, 60 min) ATRA_Sol->Irradiate Isomer_Mix Mixture of RA Isomers Irradiate->Isomer_Mix HPLC Preparative HPLC Separation Isomer_Mix->HPLC Collect Fraction Collection HPLC->Collect Evaporate Solvent Evaporation Collect->Evaporate Final_Product Purified (11-cis,13-cis)-RA Evaporate->Final_Product Verify Analytical Verification (HPLC, NMR, MS) Final_Product->Verify

Caption: Workflow for the preparation of (11-cis,13-cis)-Retinoic Acid.

Verification_Logic cluster_tests Analytical Tests cluster_results Validation Criteria Input Isolated HPLC Fraction Purity Analytical HPLC Input->Purity Identity1 UV-Vis Spectroscopy Input->Identity1 Identity2 1H NMR Spectroscopy Input->Identity2 Identity3 Mass Spectrometry Input->Identity3 Purity_Res >95% Purity? Purity->Purity_Res UV_Res Correct λmax? Identity1->UV_Res NMR_Res Correct Structure? Identity2->NMR_Res MS_Res Correct Mass? Identity3->MS_Res Output Verified High-Purity (11-cis,13-cis)-Retinoic Acid Purity_Res->Output All criteria met UV_Res->Output All criteria met NMR_Res->Output All criteria met MS_Res->Output All criteria met

Caption: Logical flow for the analytical validation of the final product.

Section 5: References
  • Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochemical Journal, 299(Pt 2), 459–465. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-7. [Link]

  • Murayama, A., et al. (1995). Photoisomerization of retinoic acids in ethanol under room light: a warning for cell biological study of geometrical isomers of retinoids. Journal of nutritional science and vitaminology, 41(4), 437-50. [Link]

  • Palczewski, K. (2012). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 195-203. [Link]

  • Varma, R. R., et al. (1991). Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1093(1), 1-6. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Portland Press. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. PubMed, 299(Pt 2), 459-65. [Link]

  • Urbach, J., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. ResearchGate. [Link]

  • W. F. Cheng, et al. (2005). Photodecomposition and Phototoxicity of Natural Retinoids. MDPI. [Link]

  • Bernstein, P. S., et al. (2004). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry, 279(16), 16489-16496. [Link]

  • Lewin, A. H., et al. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinol. Journal of Organic Chemistry, 49(1), 6-10. [Link]

  • Tan, X., et al. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-8. [Link]

  • IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 13-cis-Retinoic acid. IARC Handbooks of Cancer Prevention, Volume 3. [Link]

  • Chen, Y. C., & Chen, Y. C. (2001). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 9(4), 234-238. [Link]

  • Frolik, C. A., et al. (1980). Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 182(3-4), 373-381. [Link]

  • Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

Sources

Application Note: High-Resolution Separation of (11-cis)- and (13-cis)-Retinoic Acid Isomers Using Isocratic Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Retinoic Acid Isomer Separation

Retinoic acid (RA), a critical metabolite of vitamin A, is a potent signaling molecule that orchestrates a vast array of biological processes, including embryonic development, cellular differentiation, and immune function. Its biological activity is mediated through specific nuclear receptors, and this activity is highly dependent on the molecule's stereochemistry. Geometric isomers of RA, such as all-trans-retinoic acid (atRA), 13-cis-retinoic acid, and 11-cis-retinoic acid, exhibit distinct affinities for these receptors and, consequently, possess different biological roles and potencies.[1]

The structural similarity of these isomers presents a significant analytical challenge. Accurate quantification of individual isomers in biological matrices or pharmaceutical formulations is crucial for understanding their specific physiological effects and for ensuring the quality and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this task, offering the necessary resolution to distinguish between these closely related compounds.[2][3]

This application note provides a detailed, field-proven protocol for the separation of retinoic acid isomers, with a focus on resolving the challenging (11-cis) and (13-cis) forms. We will delve into the causality behind methodological choices, from the selection of the chromatographic mode to the composition of the mobile phase, ensuring a robust and reproducible separation.

The Chromatographic Strategy: Why Normal-Phase HPLC Excels

While both reverse-phase (RP) and normal-phase (NP) chromatography can be employed for retinoid analysis, NP-HPLC often provides superior resolution for geometric isomers.[4]

  • Reverse-Phase (RP) HPLC: This is a common technique for separating retinoids of varying polarity.[2] However, achieving baseline separation of structurally similar isomers like 11-cis and 13-cis-RA can be challenging and highly dependent on precise pH control of the mobile phase to manage the ionization of the terminal carboxylic acid group.[2]

  • Normal-Phase (NP) HPLC: This mode utilizes a polar stationary phase (typically silica) and a non-polar mobile phase. The separation mechanism in NP-HPLC is governed by adsorption and desorption from the polar surface. The subtle differences in the dipole moments and the way the cis- and trans- configurations interact with the active sites (silanol groups) on the silica surface often lead to enhanced selectivity between geometric isomers.[4][5] For this reason, our primary protocol is based on an isocratic NP-HPLC system, which offers simplicity, speed, and excellent isomer resolution.

Core Methodology: Deconstructing the Separation Parameters

The Stationary Phase: A Silica Adsorption Column

The choice of a bare silica gel column is fundamental to this NP-HPLC method. The hydroxyl (-OH) groups on the silica surface provide the polar interactive sites necessary for the separation.

  • Mechanism: The carboxylic acid moiety of the retinoic acid isomers interacts strongly with the silica surface. The overall shape of the isomer dictates its steric accessibility to these sites, influencing its retention time.

  • Recommendation: A column with a 5 µm particle size, such as an Inertsil SIL 100-5, provides a good balance between efficiency and backpressure.[4] Dimensions of 250 x 4.6 mm are standard for this type of analytical separation.

The Mobile Phase: A Ternary System for Fine-Tuned Selectivity

An isocratic mobile phase consisting of a non-polar solvent, a polar modifier, and an acidic additive is employed. A typical and effective composition is a mixture of n-hexane, 2-propanol, and glacial acetic acid.[4][5]

  • n-Hexane (Primary Solvent): As the non-polar component, it has low solvent strength in NP mode, promoting the retention of the polar RA isomers on the silica column.

  • 2-Propanol (Polar Modifier): This is the key to controlling retention. By competing with the RA isomers for the active sites on the silica column, it modulates their elution. Increasing the concentration of 2-propanol will decrease retention times, while decreasing it will increase retention and potentially improve resolution to a point.

  • Glacial Acetic Acid (Peak Shape Enhancer): This is a critical component. Retinoic acid is, as the name implies, an acid. In a non-polar environment, this can lead to inconsistent interactions with the silica surface and result in broad, tailing peaks. The addition of a small amount of acetic acid to the mobile phase suppresses the dissociation of the RA's carboxyl group, ensuring it exists in a single, non-ionized form. This leads to symmetrical, sharp peaks and reproducible retention times.[5]

The logical interplay of these components is crucial for achieving the desired separation.

Hexane n-Hexane (Non-Polar Base) Retention Analyte Retention Hexane->Retention Promotes IPA 2-Propanol (Polar Modifier) IPA->Retention Decreases Resolution Isomer Resolution IPA->Resolution Modulates HAc Acetic Acid (Suppressor) PeakShape Peak Shape (Symmetry) HAc->PeakShape Improves PeakShape->Resolution cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing A1 Prepare Mobile Phase & Standards B1 System Equilibration A1->B1 A2 Sample Extraction (e.g., LLE) A3 Evaporation & Reconstitution A2->A3 B2 Inject Sample A3->B2 B1->B2 B3 Isocratic Elution (NP Column) B2->B3 B4 UV/PDA Detection (350 nm) B3->B4 C1 Peak Integration B4->C1 C2 Quantification vs. Calibration Curve C1->C2 C3 Reporting C2->C3

Sources

Application Note & Protocol: High-Sensitivity LC-MS/MS Analysis of (11-cis,13-cis)-Retinoic Acid for Cellular and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the sensitive and specific analysis of (11-cis,13-cis)-Retinoic acid, a lesser-studied geometric isomer of retinoic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retinoic acids are critical signaling molecules derived from Vitamin A that regulate a multitude of biological processes, and the bioactivity of each isomer is tightly linked to its unique stereochemistry.[1] This guide details field-proven protocols for sample handling, extraction from complex biological matrices, chromatographic separation of closely related isomers, and optimized mass spectrometric detection. The methodologies presented are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this specific retinoid isomer to elucidate its physiological roles and pharmacokinetic profiles.

Scientific Introduction: The Challenge and Importance of Isomer-Specific Quantification

Retinoic acid (RA) and its isomers are pivotal in regulating gene transcription by activating nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2] While all-trans-retinoic acid (ATRA) is the most abundant and well-characterized isomer, other forms like 9-cis, 13-cis, and the di-cis isomer (11-cis,13-cis)-Retinoic acid also exist and may possess unique biological functions.[3] The accurate quantification of individual isomers is therefore critical, as their differential receptor affinities can trigger distinct downstream cellular events.[1]

Mass spectrometry, coupled with high-performance liquid chromatography (HPLC), has become the gold standard for retinoid analysis due to its superior sensitivity and specificity over other methods like UV detection.[1][4] However, the analysis of (11-cis,13-cis)-Retinoic acid presents distinct challenges:

  • Isomeric Co-elution: The structural similarity among RA isomers necessitates highly efficient chromatographic separation to prevent isobaric interference.

  • Chemical Instability: Retinoids are notoriously sensitive to light, heat, and oxidation, which can cause isomerization and degradation, leading to inaccurate quantification.[5][6]

  • Low Endogenous Concentrations: Biological systems often contain picogram-to-nanogram levels of RA isomers, requiring highly sensitive mass spectrometric detection.

  • Matrix Effects: Co-extracted components from biological samples (e.g., lipids, salts) can suppress or enhance the ionization of the target analyte, compromising quantitative accuracy.[1]

This application note addresses these challenges by providing a validated workflow that ensures the integrity of the analyte from sample collection through to final data analysis.

Physicochemical Properties and Handling

A thorough understanding of the analyte's properties is fundamental to a successful analytical outcome.

Table 1: Physicochemical Properties of Retinoic Acid

PropertyValue/DescriptionSource(s)
Molecular Formula C₂₀H₂₈O₂[2][6]
Molecular Weight 300.44 g/mol [2]
Appearance Yellow to light-orange crystalline powder[3][6]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); practically insoluble in water.[2][6]
UV/Vis λmax ~350 nm (in Ethanol)[2]
Stability Highly sensitive to light, air (oxidation), and heat. Prone to isomerization.[5][6][7]

Core Directive for Handling: All procedures involving retinoids must be performed under yellow or dim red light to prevent photo-isomerization and degradation.[8] Use amber glass or foil-wrapped containers for all samples and standards.[9][10] Long-term storage of stock solutions and biological samples should be at -80°C.[1][6]

Experimental Workflow and Protocols

The following sections provide a step-by-step guide for the analysis of (11-cis,13-cis)-Retinoic acid.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S Biological Sample (Plasma, Tissue Homogenate) IS Add Internal Standard (e.g., atRA-d5) S->IS Ext Liquid-Liquid Extraction (Hexane/Ethyl Acetate) IS->Ext Dry Evaporation to Dryness (under Nitrogen) Ext->Dry Recon Reconstitution (in Mobile Phase) Dry->Recon Inj HPLC Injection Recon->Inj Sep Isomer Separation (Reversed-Phase C18/C30) Inj->Sep Ion Ionization (APCI / ESI) Sep->Ion MS Tandem MS Detection (MRM Mode) Ion->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: LC-MS/MS workflow for (11-cis,13-cis)-Retinoic acid analysis.

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for extracting retinoic acids from a plasma matrix while minimizing lipid interference. The causality behind this choice is that LLE provides a cleaner extract compared to simple protein precipitation for complex matrices like plasma.[4]

Materials:

  • Plasma samples, stored at -80°C.

  • Internal Standard (IS) stock solution (e.g., all-trans-Retinoic acid-d5 in ethanol).

  • Acetonitrile (ACN), HPLC grade.

  • Hexane, HPLC grade.

  • Ethyl Acetate, HPLC grade.

  • 0.1% Formic Acid in water.

  • Nitrogen gas supply for evaporation.

  • Vortex mixer and centrifuge.

Procedure:

  • Thawing: Thaw plasma samples on ice, protected from light.

  • Aliquoting: In a light-protected glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of IS solution (e.g., 100 ng/mL) to each sample, blank, and calibration standard. Vortex briefly. The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • Protein Precipitation: Add 200 µL of ice-cold ACN. Vortex for 1 minute to precipitate proteins.[4]

  • Extraction: Add 1.2 mL of a Hexane:Ethyl Acetate mixture (e.g., 90:10 v/v). Vortex vigorously for 2 minutes. The hexane extracts the nonpolar retinoids while minimizing the extraction of highly polar interfering compounds.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile in water with 0.1% formic acid). Vortex to dissolve the residue.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the supernatant to an amber HPLC vial for analysis.

Protocol: LC-MS/MS Analysis

The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide excellent sensitivity and a greater linear dynamic range for retinoic acid analysis compared to Electrospray Ionization (ESI) in some applications, likely due to the conjugated structure of the molecule.[11][12] However, modern ESI sources can also provide excellent results.[13][14] We recommend testing both, but provide parameters for APCI, which is often more robust against matrix effects for lipid-soluble molecules.[15][16]

Instrumentation & Conditions:

  • HPLC System: A high-performance binary pump system (e.g., Thermo Scientific Vanquish, Waters Acquity).

  • Column: A C18 or C30 reversed-phase column is recommended for isomer separation (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[4] C30 columns can offer enhanced shape selectivity for geometric isomers.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500, Thermo TSQ Endura).[1][4]

Table 2: Optimized LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Temperature 30°CProvides reproducible retention times.
Autosampler Temp. 4°CMaintains sample stability post-extraction.[4]
Injection Volume 10 µLBalances sensitivity with chromatographic performance.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides better resolution for RA isomers than methanol.[12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
LC Gradient Start: 60% B; 0-2 min: ramp to 95% B; 2-5 min: hold at 95% B; 5-5.1 min: return to 60% B; 5.1-8 min: re-equilibrate.A gradient is essential to elute the hydrophobic retinoids while separating isomers.[1]
Ionization Mode APCI, Positive IonAPCI is highly efficient for moderately polar, thermally stable compounds.[11][15][17] Positive mode yields the protonated molecule [M+H]⁺.
Nebulizer Current / Gas 3 µA / 70 psiOptimized for efficient spray formation.[1]
Source Temperature 425°CEnsures complete desolvation of the mobile phase.[1]
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[12]

Results and Discussion: Ionization and Fragmentation

Mass Spectra and MRM Transitions

In positive ion APCI, retinoic acid readily forms a protonated molecule [M+H]⁺ at m/z 301.2.[1][17] Collision-induced dissociation (CID) of this precursor ion in the second quadrupole results in characteristic product ions. The most stable and abundant fragment is often observed at m/z 205.1, resulting from the neutral loss of the side chain containing the carboxylic group.[11][13] Another common, though less intense, fragment at m/z 283.1 corresponds to the loss of water ([M+H-H₂O]⁺).[13]

fragmentation cluster_ms Q1: Precursor Selection cluster_cid Q2: Collision Cell (CID) cluster_product Q3: Product Ion Scan precursor [M+H]⁺ m/z 301.2 cid_node Fragmentation precursor->cid_node product1 Quantifier Ion m/z 205.1 cid_node->product1 Side chain loss product2 Qualifier Ion m/z 283.1 cid_node->product2 Water loss

Caption: MRM fragmentation pathway for Retinoic Acid.

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
(11-cis,13-cis)-RA 301.2205.117Quantifier
(11-cis,13-cis)-RA 301.2283.112Qualifier
atRA-d5 (IS) 306.2210.117Quantifier

Note: Collision energies must be optimized for the specific instrument used.

The use of a quantifier and a qualifier ion transition provides an extra layer of confirmation, ensuring that the detected peak corresponds to the analyte of interest and not an interfering substance.

Conclusion and Future Perspectives

This application note provides a robust and detailed framework for the challenging analysis of (11-cis,13-cis)-Retinoic acid. By implementing stringent sample handling protocols, optimized liquid-liquid extraction, and high-resolution chromatographic separation coupled with sensitive tandem mass spectrometry, researchers can achieve reliable and accurate quantification of this specific isomer in complex biological matrices. The causality-driven explanations for each step, from sample preparation to the choice of ionization, empower scientists to adapt and troubleshoot the method for their specific research needs.

Future advancements may involve the use of differential ion mobility spectrometry (DMS) as an orthogonal separation technique to further resolve isomers and reduce matrix interference, potentially increasing confidence in quantitative results, especially in highly complex samples.[1]

References

  • Understanding Retinoic Acid: Properties, Stability, and Usage. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX. [Link]

  • SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. SAV. [Link]

  • Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. PubMed. [Link]

  • Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. ResearchGate. [Link]

  • identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. [Link]

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. MDPI. [Link]

  • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. [Link]

  • Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. MDPI. [Link]

  • IDENTIFICATION OF TRETINOIN( RETINOIC ACID) IN COSMETIC PRODUCTS BY TLC AND HPLC. ASEAN. [Link]

  • Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Retinoic acid stability in stem cell cultures. ResearchGate. [Link]

  • Retinoic acid stability in stem cell cultures. PubMed - NIH. [Link]

  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. NIH. [Link]

  • LC-MS Analysis of trans-Retinoic Acid. Waters. [Link]

  • [The stability of all-trans retinoic acid in "retinoid solutions" of "Di Bella's Cure"]. PubMed. [Link]

  • Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. PMC - NIH. [Link]

  • A sensitive high-pressure liquid chromatography/particle beam/mass spectrometry assay for the determination of all-trans-retinoic acid and 13-cis-retinoic acid in human plasma. PubMed. [Link]

  • Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. ResearchGate. [Link]

  • Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. ResearchGate. [Link]

  • A rapid, sensitive and selective liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry method for determination of fenretinide (4-HPR) in plasma. PMC - NIH. [Link]

  • Retinoic acid. Wikipedia. [Link]

  • 13-cis-Retinoic acid. IARC Publications. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • 13-cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. PubMed. [Link]

  • Atmospheric Pressure Chemical Ionization Source, APCI. Agilent. [Link]

  • 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. PMC - NIH. [Link]

Sources

Quantitation of (11-cis,13-cis)-Retinoic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomer-Specific Retinoid Analysis

Retinoic acid (RA), a critical metabolite of vitamin A (retinol), is a potent signaling molecule that governs a multitude of biological processes, including embryonic development, immune function, and cellular differentiation.[1][2][3] RA exerts its effects by binding to nuclear receptors (RARs and RXRs), which function as ligand-activated transcription factors.[3][4] The biological activity of RA is highly dependent on its geometric configuration. While all-trans-retinoic acid (atRA) is the most abundant and biologically active isomer, other cis-isomers, such as 13-cis-retinoic acid (13-cis-RA, isotretinoin) and 9-cis-retinoic acid (9-cis-RA), are also present endogenously at lower levels and possess distinct biological and pharmacological profiles.[1][5]

Notably, 13-cis-RA is widely used as a pharmaceutical for severe acne, and its efficacy is thought to be mediated, in part, by its isomerization to atRA within the body.[5][6][7] Other isomers, like 11-cis-RA, are crucial in the visual cycle but are typically not detected or are found at very low concentrations in systemic circulation.[8] The term "(11-cis, 13-cis)-Retinoic acid" is chemically imprecise; the focus of quantitative analysis is on resolving and individually measuring these distinct isomers.

Given the profound differences in their biological roles and receptor affinities, the ability to accurately and specifically quantify individual RA isomers in complex biological matrices like plasma, serum, and tissue is paramount for both basic research and clinical drug development. This application note provides a comprehensive, field-tested guide to the quantitation of retinoic acid isomers, with a primary focus on 13-cis-RA and atRA, using the gold-standard methodology of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind protocol choices, from sample handling to data interpretation, to ensure robust and reliable results.

Biological Foundation: The Retinoid Metabolic Pathway

Understanding the metabolic origins of retinoic acid is crucial for interpreting quantitative data. The biosynthesis is a multi-step process beginning with retinol and is tightly regulated by a series of enzymes. An imbalance in this pathway can lead to developmental defects or disease.[1][3]

The conversion of dietary vitamin A (retinyl esters) and its stored form into active retinoic acid is a spatially and temporally controlled process. The key steps involve hydrolysis of retinyl esters, oxidation of retinol to retinaldehyde, and a final, irreversible oxidation to retinoic acid.[4] Catabolism is primarily handled by the cytochrome P450 family of enzymes (specifically CYP26), which hydroxylate RA to more polar, inactive metabolites.[2][3]

Retinoid Metabolism Pathway cluster_0 Activation Pathway Retinyl_Esters Retinyl Esters (Diet/Storage) Retinol all-trans-Retinol (Vitamin A) Retinyl_Esters->Retinol REH Retinal all-trans-Retinaldehyde Retinol->Retinal RDH/ADH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH (irreversible) 13cisRA 13-cis-Retinoic Acid atRA->13cisRA Isomerization 9cisRA 9-cis-Retinoic Acid atRA->9cisRA Metabolites Oxidized Metabolites (e.g., 4-oxo-RA) atRA->Metabolites CYP26A1/B1/C1 13cisRA->Metabolites CYP26 caption Simplified Retinoid Metabolism Pathway. Analytical_Workflow cluster_SamplePrep Sample Preparation (Under Yellow Light) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 200 µL Plasma Precipitate Add Methanol + BHT + Internal Standards Plasma->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry Evaporate Organic Layer Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (APCI/ESI Source) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify caption_workflow Quantitative Analysis Workflow Diagram.

Sources

Application Notes and Protocols for the Use of (11-cis,13-cis)-Retinoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of (11-cis,13-cis)-Retinoic Acid in cell culture applications. These protocols and notes are designed to ensure experimental reproducibility and integrity by explaining the causality behind experimental choices.

Introduction: Understanding (11-cis,13-cis)-Retinoic Acid

Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a critical role in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis[1][2][3]. Its effects are primarily mediated by its active isomers, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, which act as ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[3][4][5].

(11-cis,13-cis)-Retinoic Acid, also known as isotretinoin, is a stereoisomer of ATRA. While it exhibits a significantly lower binding affinity for RARs and RXRs compared to ATRA, it demonstrates considerable biological activity[6][7]. It is widely considered a pro-drug that undergoes intracellular isomerization to the more biologically active all-trans and 9-cis isomers[8][9]. This conversion is crucial for its function in modulating gene expression. Understanding this pro-drug relationship is fundamental to designing and interpreting experiments using (11-cis,13-cis)-Retinoic Acid.

The Retinoic Acid Signaling Pathway: A Mechanistic Overview

The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol (vitamin A) and its subsequent two-step oxidation to retinoic acid[2]. The active isomers of retinoic acid then translocate to the nucleus, where they bind to RAR/RXR heterodimers. These ligand-receptor complexes then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription[1][4][10]. This intricate mechanism allows retinoic acid to regulate the expression of a vast number of genes, influencing a wide array of cellular functions[1].

Retinoic_Acid_Signaling_Pathway Simplified Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Active_RA all-trans-RA 9-cis-RA Retinaldehyde->Active_RA RALDH RA_isomers (11-cis,13-cis)-RA (pro-drug) RA_isomers->Active_RA Isomerization CRABP CRABP Active_RA->CRABP RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR RA Binding RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Simplified Retinoic Acid Signaling Pathway.

Critical Considerations for Handling and Storage

(11-cis,13-cis)-Retinoic acid is a light-sensitive, heat-labile, and oxygen-sensitive compound. Improper handling and storage can lead to its degradation and isomerization, resulting in inconsistent and unreliable experimental outcomes.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling retinoic acid in its powdered form or in solution[11][12][13].

  • Ventilation: Handle the powdered compound and concentrated stock solutions in a chemical fume hood to avoid inhalation[11].

  • Toxicity: Retinoic acids are known teratogens and can cause skin and eye irritation. Avoid direct contact and handle with care[3][12].

Storage and Stability:

  • Powder: Store the solid compound at -20°C in a tightly sealed container, protected from light[14][15].

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles[16][17]. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil[17][18][19].

  • In Culture Media: Retinoic acid is less stable in aqueous solutions, particularly in serum-free media. In such cases, the addition of bovine serum albumin (BSA) can enhance its stability[20][21][22]. For long-term experiments, it is advisable to replenish the media with freshly prepared retinoic acid every 24-48 hours[21].

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of (11-cis,13-cis)-Retinoic Acid in cell culture. All procedures should be performed under subdued light to prevent photodegradation[17][19].

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Rationale: A high-concentration stock solution allows for the addition of a small volume to the cell culture medium, minimizing the final concentration of the solvent, which can be toxic to cells at higher levels. DMSO is the recommended solvent due to its ability to dissolve retinoids at high concentrations[14][17].

Materials:

  • (11-cis,13-cis)-Retinoic Acid powder (Molecular Weight: 300.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh out 3.0 mg of (11-cis,13-cis)-Retinoic Acid powder and place it into a sterile, light-protecting microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution, but avoid prolonged heating[14][23].

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound[17].

  • Storage: Store the aliquots at -80°C. Properly stored stock solutions are stable for several months[17].

Stock_Solution_Workflow Stock Solution Preparation Workflow Start Start Weigh Weigh 3.0 mg (11-cis,13-cis)-RA Start->Weigh Add_DMSO Add 1.0 mL DMSO Weigh->Add_DMSO Vortex Vortex until dissolved (Gentle warming if needed) Add_DMSO->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -80°C (Protected from light) Aliquot->Store End End Store->End

Caption: Workflow for preparing a 10 mM stock solution.

Application in Cell Culture: A Step-by-Step Guide

Rationale: The final concentration of (11-cis,13-cis)-Retinoic Acid required to elicit a biological response is cell-type dependent and should be determined empirically. The following protocol provides a general framework for treating cells in culture.

Materials:

  • Prepared 10 mM stock solution of (11-cis,13-cis)-Retinoic Acid in DMSO

  • Cultured cells in appropriate vessels (e.g., 6-well plate)

  • Pre-warmed complete cell culture medium

  • Sterile, low-protein binding filter (0.2 µm)

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Dilution: Prepare a working solution by diluting the 10 mM stock into pre-warmed complete cell culture medium. To avoid precipitation, add the stock solution to the medium and mix immediately[14]. For example, to prepare a 1 µM final concentration in 2 mL of medium, add 0.2 µL of the 10 mM stock solution.

  • Filtration (Optional but Recommended): Filter the supplemented medium through a 0.2 µm sterile, low-protein binding filter to ensure sterility and remove any potential precipitates[14].

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of (11-cis,13-cis)-Retinoic Acid.

  • Vehicle Control: It is crucial to include a vehicle control group in your experiment. This group should be treated with the same volume of DMSO as the experimental group to account for any effects of the solvent on the cells. The final DMSO concentration should typically not exceed 0.1% to avoid toxicity[17].

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Medium Change: For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared (11-cis,13-cis)-Retinoic Acid-containing medium every 24-48 hours to maintain a consistent concentration of the active compound[21].

Data Presentation: Recommended Concentration Ranges

The optimal concentration of (11-cis,13-cis)-Retinoic Acid is highly dependent on the cell type and the biological endpoint being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell Type/ApplicationTypical Concentration RangeKey ConsiderationsReferences
Neuronal Differentiation 1 µM - 10 µMHigher concentrations may be needed for differentiation of certain stem cell lines.[24][25]
Anti-proliferative Assays 500 nM - 10 µMThe inhibitory concentration can vary significantly between different cancer cell lines.[14][26]
General Cell Culture 500 nM - 1 µMA good starting range for exploring the effects on various cell lines.[14]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in Culture Medium Stock solution not fully dissolved; Final concentration is too high.Ensure the stock solution is clear before use. Try gentle warming. Lower the final concentration of the compound.
High Cell Death in Control Wells DMSO concentration is too high; Cells are sensitive to the vehicle.Ensure the final DMSO concentration is ≤ 0.1%. Test different final concentrations of the vehicle to determine the maximum tolerated level.
Inconsistent Results Repeated freeze-thaw cycles of stock solution; Photodegradation of the compound; Instability in solution.Aliquot the stock solution into single-use volumes. Protect all solutions from light. Prepare fresh working solutions for each experiment.

References

  • Das, B. C., et al. (2014). Retinoic acid signaling pathways in development and diseases. Genes & Cancer, 5(5-6), 147–157. [Link]

  • Duester, G. (2008). Retinoic acid synthesis and signaling during early organogenesis. Cell, 134(6), 921-931. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843-858. [Link]

  • Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 16(2), 110-123. [Link]

  • Samarajeewa, N. U., et al. (2017). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Journal of Cancer Metastasis and Treatment, 3, 203-213. [Link]

  • Collin, J., et al. (2021). Modeling retinitis pigmentosa through patient-derived retinal organoids. STAR Protocols, 2(2), 100465. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - All-Trans-Retinoic Acid 97%. [Link]

  • Wikipedia. (n.d.). Retinoic acid. [Link]

  • Torma, H. (1998). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Skin Pharmacology and Applied Skin Physiology, 11(4-5), 247-253. [Link]

  • Lee, J. B., et al. (2011). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. The Journal of Biological Chemistry, 286(48), 41659–41669. [Link]

  • Blaner, W. S. (2001). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of the American Academy of Dermatology, 45(5), S129-S135. [Link]

  • Ruhl, R., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. The Journal of Investigative Dermatology, 115(2), 321-327. [Link]

  • Sacks, P. G., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International Journal of Cancer, 70(2), 194-200. [Link]

  • ResearchGate. (2022). What is the best concentration of retinoic acid for neural differentiation of mesenchymal stem cells?. [Link]

  • Edwards, M. K., & McBurney, M. W. (1983). The concentration of retinoic acid determines the differentiated cell types formed by a teratocarcinoma cell line. Developmental Biology, 98(1), 187-191. [Link]

  • ResearchGate. (2016). How to dissolve all-trans retinoic acid?. [Link]

  • ResearchGate. (2020). How to dissolve all trans retinoic Acid?. [Link]

  • IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 13-cis-Retinoic acid. IARC Handbooks of Cancer Prevention, Volume 2. [Link]

  • Meyskens, F. L., Jr., & Goodman, G. E. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology, 56(10-12), 855-860. [Link]

  • ResearchGate. (2025). Retinoic acid stability in stem cell cultures. [Link]

  • Napoli, J. L. (1986). Quantification of physiological levels of retinoic acid. Methods in Enzymology, 123, 112-124. [Link]

  • Tan, X., et al. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208. [Link]

  • D'Aniello, E., et al. (2015). Highly Sensitive Quantitative Determination of Retinoic Acid Levels, Retinoic Acid Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method. Journal of Visualized Experiments, (101), e52876. [Link]

  • Kane, M. A. (2012). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 918, 279–295. [Link]

  • Chew, N. Y., & Chan, S. Y. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. European Journal of Pharmaceutical Sciences, 25(2-3), 237-247. [Link]

Sources

Application Notes & Protocols for Utilizing (11-cis,13-cis)-Retinoic Acid in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Retinoid Signaling

Retinoic acid (RA), a critical metabolite of vitamin A, orchestrates a vast array of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its biological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3] These receptors act as ligand-dependent transcription factors. Upon binding to an RA isomer, RARs form heterodimers with RXRs, which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

The biological activity of retinoids is exquisitely dependent on their stereochemistry. While all-trans-RA (ATRA) and 9-cis-RA are the most studied endogenous ligands, the diverse landscape of RA isomers presents unique opportunities for investigating receptor-specific signaling pathways. This document provides a detailed guide for researchers on the use of a specific, less-characterized isomer, (11-cis,13-cis)-Retinoic Acid, as a ligand in binding assays. We will delve into the underlying principles, provide robust, field-proven protocols, and offer insights into data interpretation to empower your research in this complex signaling axis.

Section 1: The Retinoid Signaling Cascade: A Mechanistic Overview

The canonical pathway for retinoid action begins with the cellular uptake of RA and its transport to the nucleus. Cellular Retinoic Acid-Binding Proteins (CRABPs) can facilitate this process.[6] In the nucleus, the ligand binds to the Ligand Binding Pocket (LBP) of an RAR, which is typically already associated with an RXR and bound to a RARE on the DNA. In the absence of a ligand, the RAR/RXR heterodimer is often complexed with corepressor proteins (e.g., NCoR), which silence gene transcription.[7]

Ligand binding induces a significant conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator complexes (e.g., SRC-1).[4] This reconfigured complex then actively promotes the transcription of target genes. This entire process is subject to further layers of regulation, including phosphorylation of the receptors and control by the ubiquitin-proteasome system.[6][8]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA (11-cis,13-cis)-RA CRABP CRABP RA->CRABP Binds RAR RAR CRABP->RAR RA Delivery RXR RXR RAR->RXR CoRep Corepressor RAR->CoRep Recruits (Apo) CoAct Coactivator RAR->CoAct Recruits (Holo) RARE RARE (DNA) RAR->RARE Binds RXR->RARE Binds Transcription Target Gene Transcription CoRep->Transcription Represses CoAct->Transcription Activates

Caption: Canonical Retinoid Signaling Pathway.

Section 2: Handling and Stability of (11-cis,13-cis)-Retinoic Acid

Rationale & Expertise: The polyene chain of retinoic acid is susceptible to isomerization and degradation, a characteristic that is particularly pronounced in its cis-isomers due to steric hindrance and higher ground-state energy.[9] The 11-cis configuration is notoriously unstable to light, heat, and acidic conditions.[9] The presence of a second cis bond at the 13-position may further influence its stability profile. Therefore, meticulous handling is paramount to ensure the integrity of the ligand and the reproducibility of binding data.

Storage and Handling Protocol:

  • Storage: Store (11-cis,13-cis)-Retinoic Acid as a solid or in a degassed organic solvent (e.g., DMSO, ethanol) at -80°C. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Protection from Light: All manipulations should be performed under subdued, yellow, or red light to prevent photoisomerization. Use amber vials or tubes wrapped in aluminum foil.[10]

  • Inert Atmosphere: Oxygen can lead to oxidation of the polyene chain. When preparing stock solutions, use solvents that have been purged with an inert gas like argon or nitrogen. Overlaying the headspace of the vial with inert gas before sealing is also recommended.

  • Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO ≤ 65 mM, Absolute ethanol ≤ 1.6 mM) to prevent degradation.[11] Stock solutions should be prepared fresh before use when possible.[11]

  • Temperature Control: Keep the compound and its solutions on ice whenever they are not in storage. Avoid prolonged exposure to room temperature.

Section 3: Principles of Receptor Binding Assays

Binding assays are designed to quantify the interaction between a ligand and its receptor. The two primary types are saturation assays, which determine the affinity (Kd) and receptor density (Bmax), and competition assays, which determine the ability of an unlabeled test compound to displace a labeled ligand (IC50).

  • Saturation Assays: Increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor. Specific binding should be saturable, indicating that all binding sites have been occupied.

  • Competition Assays: A fixed concentration of a labeled ligand is incubated with the receptor in the presence of increasing concentrations of an unlabeled competing ligand (e.g., (11-cis,13-cis)-Retinoic Acid). The concentration of the unlabeled ligand that displaces 50% of the specific binding of the labeled ligand is the IC50. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor.

Self-Validation through Controls:

  • Total Binding (TB): Binding of the labeled ligand in the absence of any competitor.

  • Non-Specific Binding (NSB): Binding of the labeled ligand in the presence of a saturating concentration of an unlabeled, high-affinity ligand. This measures binding to non-receptor components (e.g., filters, tubes).[12]

  • Specific Binding (SB): The difference between Total Binding and Non-Specific Binding (SB = TB - NSB).

Section 4: Experimental Protocols

Here we present two robust methods for assessing the binding of (11-cis,13-cis)-Retinoic Acid to RAR/RXR receptors: a traditional radioligand filter binding assay and a modern, homogeneous Scintillation Proximity Assay (SPA).

Protocol 1: Radioligand Filter Binding Assay

This method physically separates receptor-bound radioligand from free radioligand by vacuum filtration through a filter that retains the receptor-ligand complex.[13][14]

Materials:

  • Receptor Source: Nuclear extracts or whole-cell lysates from cells overexpressing the RAR/RXR subtype of interest (e.g., transfected COS-1 or HEK293 cells).[12]

  • Radioligand: Tritiated ([³H]) all-trans-RA or [³H]9-cis-RA (a high-affinity ligand for RARs and RXRs).

  • Test Ligand: (11-cis,13-cis)-Retinoic Acid.

  • Binding Buffer: Example: 20 mM Tris-HCl, pH 7.5, 75 mM KCl, 4 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.[4]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the negatively charged DNA-binding receptors.[15]

  • Scintillation Fluid: A suitable cocktail for counting tritium.

  • Instrumentation: Vacuum filtration manifold, liquid scintillation counter.

Filter_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Washing cluster_detection Detection & Analysis P1 Prepare serial dilutions of (11-cis,13-cis)-RA A1 Add reagents to plate: 1. Buffer/NSB Ligand 2. Test Ligand 3. Radioligand + Receptor P1->A1 P2 Prepare receptor lysate and radioligand mix P2->A1 A2 Incubate plate (e.g., 4h at 4°C) with gentle agitation A1->A2 S1 Transfer to filter plate and apply vacuum A2->S1 S2 Wash filters 4x with ice-cold wash buffer S1->S2 D1 Dry filters, add scintillation fluid S2->D1 D2 Count radioactivity (CPM) D1->D2 D3 Calculate IC50/Ki D2->D3

Caption: Radioligand Filter Binding Assay Workflow.

Step-by-Step Methodology:

  • Ligand Preparation: Prepare a serial dilution series of (11-cis,13-cis)-Retinoic Acid in binding buffer, typically from 10⁻¹¹ M to 10⁻⁵ M. Also prepare a high-concentration solution of an unlabeled ligand (e.g., 10 µM ATRA) for determining NSB.

  • Assay Plate Setup: In a 96-well assay plate, add reagents in the following order for a final volume of 250 µL[15]:

    • Total Binding Wells: 50 µL buffer + 150 µL receptor prep + 50 µL radioligand.

    • NSB Wells: 50 µL high-concentration unlabeled ligand + 150 µL receptor prep + 50 µL radioligand.

    • Test Wells: 50 µL of each (11-cis,13-cis)-RA dilution + 150 µL receptor prep + 50 µL radioligand.

    • Scientist's Note: The concentration of the radioligand should be at or below its Kd for the receptor to ensure the assay is sensitive to competition. The receptor concentration should be low enough to bind <10% of the total radioligand added.

  • Incubation: Seal the plate and incubate for 2-4 hours at 4°C with gentle agitation to reach equilibrium.[12]

  • Filtration: Turn on the vacuum manifold. Quickly transfer the contents of the assay plate to the pre-soaked filter plate.

  • Washing: Immediately wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15] Do not allow the filters to dry out between washes.

  • Drying & Counting: After the final wash, maintain the vacuum to dry the filters. Once dry, add scintillation fluid to each well, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (11-cis,13-cis)-Retinoic Acid. Use non-linear regression (sigmoidal dose-response) to determine the IC50.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that requires no physical separation step, making it ideal for high-throughput screening.[16] The principle relies on radiolabeled ligands exciting scintillant-embedded beads only when they are in close proximity (i.e., bound to a receptor immobilized on the bead).[17][18]

Materials:

  • Receptor Source: Purified, tagged (e.g., His-tagged, GST-tagged) RAR/RXR protein.

  • Radioligand: Tritiated ([³H]) all-trans-RA or [³H]9-cis-RA.

  • Test Ligand: (11-cis,13-cis)-Retinoic Acid.

  • SPA Beads: Beads capable of capturing the tagged receptor (e.g., Nickel-chelate YSi beads for His-tagged proteins, or Protein A-coated beads for antibody capture of the receptor).

  • Assay Buffer: Similar to the filter binding assay buffer, optimized for SPA.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta, TopCount).

Step-by-Step Methodology:

  • Receptor-Bead Coupling: In a microcentrifuge tube, mix the purified receptor with the appropriate SPA beads in assay buffer. Incubate according to the manufacturer's instructions to allow the receptor to bind to the beads.

  • Assay Plate Setup: In a 96-well or 384-well plate suitable for SPA, add the following components:

    • Receptor-coupled SPA bead slurry.

    • Serial dilutions of (11-cis,13-cis)-Retinoic Acid (for test wells), a high concentration of unlabeled ligand (for NSB wells), or buffer alone (for total binding wells).

    • [³H]-Radioligand at a fixed concentration.

    • Scientist's Note: The "mix and measure" format is a key advantage of SPA.[16] The order of addition should be optimized, but often involves adding the competitor, then the beads, and finally the radioligand.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to allow the binding reaction to reach equilibrium.

  • Detection: Centrifuge the plate briefly to settle the beads. Measure the light output from each well using a microplate scintillation counter. No washing or separation is required.[17]

  • Data Analysis: The data analysis is identical to that of the filter binding assay. The raw counts (CPM) are used to calculate specific binding, which is then plotted against competitor concentration to determine the IC50.

Section 5: Data Presentation and Interpretation

The primary output of a competition binding assay is the IC50 value. This value can be converted to the more universal binding affinity constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Example Binding Affinities of Retinoid Isomers for RARs and RXRs

LigandReceptorBinding Affinity (Kd or Ki, nM)Reference
all-trans-RARARα, β, γ0.2 - 0.7[12]
9-cis-RARARα, β, γ0.2 - 0.7[12]
9-cis-RARXRα, β, γ14.1 - 18.3[12]
13-cis-RARARsBinds, often with lower affinity than ATRA[19][20]
all-trans-RARXRsDoes not effectively bind or compete[12]

Note: The binding affinity of (11-cis,13-cis)-Retinoic Acid is the parameter to be determined by the described assays. Its affinity profile across RAR and RXR subtypes will reveal its receptor selectivity.

References

  • Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. (2018).
  • Allenby, G., et al. (1992). Retinoic acid receptors and retinoid X receptors: Interactions with endogenous retinoic acids. PNAS.
  • Osz, J., et al. (2020).
  • Natrajan, S. C., et al. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex. SpringerLink.
  • Folli, C., et al. (2001). Identification, retinoid binding, and x-ray analysis of a human retinol-binding protein. PMC.
  • Duester, G. (2008).
  • Scintill
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Synthesis and characterization of 13-cis-retinoic acid derivatives. (2003).
  • RAR/RXR Agonists. (n.d.). MedchemExpress.com.
  • Taylor, A. (2024). Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. Andy Millward.
  • Human Retinoic Acid Receptor Alpha Reporter Assay System. (n.d.). Cayman Chemical.
  • Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC - PubMed Central.
  • Efficient Synthesis of 11-cis-Retinoids. (2001). Columbia University.
  • Filter-Binding Assay for Analysis of RNA-Protein Interactions. (2018).
  • de Jong, L. A. A., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. NIH.
  • Fadel, A. N., et al. (1998). All-trans, 13-cis and 9-cis Retinoic Acids Induce a Fully Reversible Growth Inhibition in HNSCC Cell Lines. PubMed.
  • Scintillation proximity assay. (n.d.). Wikipedia.
  • T. C. C. de Sá, F., et al. (2021). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Pure.
  • Gentian Retinol-Binding Protein Reagent Kit. (2021). Gentian Diagnostics.
  • Protein-nucleic acid (receptor-ligand) binding detection techniques. (2018). Defence Research and Development Canada.
  • Signaling by Retinoic Acid. (n.d.).
  • Son, Y., et al. (2014). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.
  • Label: LUXTURNA- voretigene neparvovec-rzyl kit. (n.d.). DailyMed.
  • Retinol Binding Protein ELISA Kit (EIARBP). (n.d.). Invitrogen - Thermo Fisher Scientific.
  • Scintillation proximity assay.
  • Chen, Y.-C., et al. (2021).
  • Al Tanoury, Z., et al. (2021). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Scintillation Proximity Assays in High-Throughput Screening. (2000).
  • Folli, C., et al. (2001). Identification, retinoid binding, and x-ray analysis of a human retinol-binding protein. PNAS.
  • Filter binding assay. (n.d.). Wikipedia.
  • Cunningham, T. J., & Duester, G. (2019).
  • 9-cis Retinoic Acid. (n.d.). STEMCELL Technologies.

Sources

Unraveling the Visual Cycle: Applications of cis-Retinoic Acids in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals investigating the intricate mechanisms of vision and retinal diseases. We will delve into the pivotal role of retinoic acid isomers, with a particular focus on the well-characterized impact of 13-cis-retinoic acid on the 11-cis-retinoid visual cycle. While the specific isomer (11-cis, 13-cis)-retinoic acid is not prominently featured in current research literature, the interplay between 11-cis and 13-cis retinoids is a cornerstone of modern ophthalmology research. This document will provide the foundational knowledge, practical protocols, and expert insights necessary to leverage these powerful molecules in your research endeavors.

The Scientific Bedrock: Understanding the Visual Cycle and the Influence of cis-Retinoids

The ability to perceive light is fundamentally dependent on a biochemical pathway known as the visual cycle. This process, occurring in the photoreceptor cells and the retinal pigment epithelium (RPE), is responsible for the regeneration of the chromophore 11-cis-retinal, which is essential for vision. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption by opsin proteins in the photoreceptors.[1][2][3] To restore light sensitivity, all-trans-retinal must be converted back to 11-cis-retinal. This multi-step enzymatic process is the crux of the visual cycle.[1][4]

13-cis-retinoic acid (isotretinoin), a widely studied retinoid, has been shown to significantly impact this vital pathway. Its administration can lead to impaired night vision, a clinical observation that has spurred extensive research into its mechanism of action.[2][5][6] It is now understood that 13-cis-retinoic acid acts as an inhibitor of key enzymes within the visual cycle, namely retinoid isomerase (isomerohydrolase) and 11-cis-retinol dehydrogenase (RDH).[2][5] This inhibition slows the regeneration of 11-cis-retinal, leading to an accumulation of biosynthetic intermediates like all-trans-retinyl esters and 11-cis-retinyl esters.[5][6]

This modulatory effect of 13-cis-retinoic acid, while potentially causing side effects like night blindness, also presents a unique therapeutic opportunity. By slowing down the visual cycle, it can reduce the accumulation of toxic byproducts of the cycle, which are implicated in the pathogenesis of certain retinal degenerative diseases. Indeed, studies have shown that 13-cis-retinoic acid can protect photoreceptors from light-induced damage.[5][6]

The following diagram illustrates the canonical visual cycle and the points of inhibition by 13-cis-retinoic acid.

Visual Cycle Inhibition Figure 1: The Visual Cycle and Inhibition by 13-cis-Retinoic Acid cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin all-trans-retinal all-trans-retinal all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport Opsin Opsin Rhodopsin->all-trans-retinal Light (hν) all-trans-retinyl_esters all-trans-retinyl_esters 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 (Isomerohydrolase) 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE 11-cis-RDH 11-cis-retinal_RPE->11-cis-retinal Transport all-trans-retinol_RPE->all-trans-retinyl_esters LRAT Inhibition 13-cis-Retinoic Acid Inhibition Inhibition->all-trans-retinyl_esters Inhibits Isomerohydrolase Inhibition->11-cis-retinal_RPE Inhibits 11-cis-RDH

Caption: The Visual Cycle and Inhibition by 13-cis-Retinoic Acid.

Applications in Preclinical Research

The unique properties of 13-cis-retinoic acid make it a valuable tool for a range of preclinical ophthalmology research applications.

In Vitro Models: Dissecting Molecular Mechanisms

Cell culture systems provide a controlled environment to investigate the direct effects of 13-cis-retinoic acid on retinal cells.

  • RPE Cell Cultures: Primary RPE cells or immortalized cell lines (e.g., ARPE-19) can be used to study the inhibition of the visual cycle enzymes. By treating these cells with 13-cis-retinoic acid, researchers can measure changes in the levels of retinoid isomers using HPLC or LC-MS/MS.

  • Photoreceptor Cell Cultures: While challenging to maintain, primary photoreceptor cultures or photoreceptor-like cell lines can be used to assess the protective effects of 13-cis-retinoic acid against light-induced apoptosis or oxidative stress.

  • Meibomian Gland Epithelial Cells: Given that 13-cis-retinoic acid is known to induce meibomian gland dysfunction, in vitro studies with these cells are crucial for understanding the ocular surface side effects of systemic retinoid therapy.[7]

In Vivo Models: Evaluating Therapeutic Potential and Toxicity

Animal models are indispensable for studying the systemic effects of 13-cis-retinoic acid on retinal function and health.

  • Rodent Models of Retinal Degeneration: In mouse or rat models of light-induced retinal degeneration, administration of 13-cis-retinoic acid can be evaluated for its ability to preserve photoreceptor structure and function.

  • Pharmacokinetic and Pharmacodynamic Studies: Animal models are used to determine the distribution of 13-cis-retinoic acid to the eye and to correlate tissue concentrations with effects on the visual cycle and retinal function.

  • Toxicology Studies: In vivo studies are essential for identifying potential ocular and systemic toxicities associated with different doses and durations of 13-cis-retinoic acid administration.

Essential Protocols for the Researcher

The following protocols provide a starting point for incorporating cis-retinoic acids into your research. Crucially, all procedures involving retinoids must be performed under dim red light to prevent photoisomerization and degradation. [8]

Preparation and Handling of cis-Retinoic Acid Stock Solutions

Retinoids are highly susceptible to degradation by light, oxygen, and heat.[9][10]

Materials:

  • 13-cis-retinoic acid (or other isomers)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Amber glass vials

  • Argon or nitrogen gas

  • Calibrated analytical balance

Protocol:

  • Weigh the desired amount of retinoic acid in a fume hood under dim red light.

  • Dissolve the retinoid in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10-100 mM).

  • Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles.

  • Purge the headspace of each vial with argon or nitrogen gas to displace oxygen.

  • Store the aliquots at -80°C for long-term storage.[10]

In Vitro Assay: Delivery of 13-cis-Retinoic Acid to Cultured Cells

For cell culture experiments, it is often beneficial to use a carrier protein to improve the solubility and stability of retinoic acid in aqueous media.[11][12]

Materials:

  • 13-cis-retinoic acid stock solution

  • Fatty-acid-free bovine serum albumin (BSA)

  • Serum-free cell culture medium

Protocol:

  • Prepare a sterile solution of BSA in serum-free medium (e.g., 1-2 mM).

  • In a sterile tube, add the required volume of the 13-cis-retinoic acid stock solution.

  • Slowly add the BSA solution to the retinoic acid while gently vortexing to facilitate complex formation.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for binding.

  • Add the retinoic acid-BSA complex to your cell cultures to achieve the desired final concentration.

In Vitro Delivery Workflow Figure 2: Workflow for In Vitro Delivery of 13-cis-Retinoic Acid Start Start Prepare_RA_Stock Prepare Concentrated 13-cis-RA Stock (in DMSO/Ethanol) Start->Prepare_RA_Stock Prepare_BSA Prepare Sterile BSA Solution (in Serum-Free Medium) Start->Prepare_BSA Complex_Formation Complex RA with BSA Prepare_RA_Stock->Complex_Formation Prepare_BSA->Complex_Formation Incubate Incubate for 15-30 min Complex_Formation->Incubate Add_to_Cells Add RA-BSA Complex to Cell Culture Incubate->Add_to_Cells Analyze_Effects Analyze Cellular Effects (e.g., Gene Expression, Viability) Add_to_Cells->Analyze_Effects End End Analyze_Effects->End

Caption: Workflow for In Vitro Delivery of 13-cis-Retinoic Acid.

In Vivo Administration in Rodent Models

Oral gavage is a common method for administering 13-cis-retinoic acid to rodents.

Materials:

  • 13-cis-retinoic acid

  • Vehicle (e.g., corn oil)

  • Animal gavage needles

  • Syringes

Protocol:

  • Prepare a suspension of 13-cis-retinoic acid in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Administer the suspension to the animals via oral gavage at the prescribed dose and frequency. Doses used in previous studies can serve as a starting point.[5]

  • Monitor the animals for clinical signs of toxicity.

  • At the end of the study, tissues can be collected for analysis of retinoid levels, retinal histology, and function (e.g., electroretinography).

Quantification of Retinoid Isomers by HPLC

High-performance liquid chromatography (HPLC) is a standard method for separating and quantifying retinoid isomers in biological samples.[13][14]

Materials:

  • Biological sample (e.g., RPE cells, retina, serum)

  • Extraction solvent (e.g., hexane, acetonitrile)

  • Internal standard (e.g., a deuterated retinoid)

  • HPLC system with a UV detector

  • Normal-phase or reverse-phase HPLC column

Protocol (General Overview):

  • Sample Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction to isolate the retinoids from the sample matrix.[14][15]

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the retinoid extract in the HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system. The separation of isomers is achieved based on their differential partitioning between the stationary and mobile phases.

  • Quantification: Quantify the individual retinoid isomers by comparing their peak areas to those of known standards.

Table 1: Example HPLC Parameters for Retinoid Analysis

ParameterSetting
Column Normal-phase silica or Reverse-phase C18
Mobile Phase Isocratic or gradient elution with solvents like hexane, ethyl acetate, acetonitrile, and water with modifiers like formic acid.[16]
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV spectrophotometry at ~350 nm
Injection Volume 10-50 µL

Note: Specific parameters will need to be optimized for your particular application and instrumentation.

Translational Perspectives and Future Directions

The study of cis-retinoic acids in ophthalmology is a dynamic field with significant translational potential.

  • Therapeutic Development: The photoreceptor-protective effects of visual cycle modulators are being explored for the treatment of retinal degenerative diseases such as Stargardt disease and age-related macular degeneration.

  • Drug-Induced Retinopathy: Understanding the mechanisms by which drugs like 13-cis-retinoic acid affect the retina is crucial for developing safer medications and for managing their ocular side effects.

  • Biomarker Discovery: The levels of specific retinoid isomers in the eye or blood may serve as biomarkers for retinal health and disease progression.

Conclusion

While the specific compound "(11-cis, 13-cis)-retinoic acid" remains elusive in the current scientific literature, the study of the interplay between 11-cis and 13-cis retinoids is of paramount importance in ophthalmology research. 13-cis-retinoic acid serves as a powerful tool to modulate the visual cycle, offering insights into fundamental visual processes and providing a potential therapeutic avenue for retinal diseases. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize these fascinating molecules in their quest to understand and treat diseases of the eye.

References

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. (n.d.). National Institutes of Health.
  • Determination of retinoic acid (13-cis- and all-trans-) and aromatic retinoic acid analogs possessing anti-tumor activity, in biological fluids by high-performance liquid chromatography. (1978). Journal of Chromatography.
  • Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. (2001). Proceedings of the National Academy of Sciences of the United States of America.
  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. (n.d.). SCIEX.
  • Quantification of Endogenous Retinoids. (n.d.). National Institutes of Health.
  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. (n.d.). National Institutes of Health.
  • 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. (n.d.). National Institutes of Health.
  • An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. (n.d.). National Institutes of Health.
  • Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. (2001). Proceedings of the National Academy of Sciences of the United States of America.
  • Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. (2001). PubMed.
  • strategies to minimize degradation of 11-cis-retinal in cell culture. (n.d.). Benchchem.
  • One-year results of a pilot study using oral 13-cis retinoic acid as a treatment for subfoveal predominantly occult choroidal neovascularization in patients with age-related macular degeneration. (2006). Retina.
  • Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. (1992). Pharmaceutical Research.
  • 13-cis-Retinoic acid. (n.d.). IARC Publications.
  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. (n.d.). National Institutes of Health.
  • Effect of oral 13-cis-retinoic acid treatment on postoperative clinical outcome of eyes with proliferative vitreoretinopathy. (n.d.). PubMed.
  • Retinoic acid stability in stem cell cultures. (n.d.). National Institutes of Health.
  • The role of 11-cis-retinyl esters in vertebrate cone vision. (n.d.). National Institutes of Health.
  • The influence of 13-cis retinoic acid on human meibomian gland epithelial cells. (2013). Investigative Ophthalmology & Visual Science.
  • Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. (2021). Investigative Ophthalmology & Visual Science.

Sources

Application Notes and Protocols for Inducing Cellular Differentiation with cis-Isomers of Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: On the Specificity of Retinoid Isomers

Researchers investigating cellular differentiation are often drawn to the potent effects of retinoic acid (RA), a key metabolite of vitamin A. While all-trans-retinoic acid (ATRA) is the most extensively studied isomer, there is considerable interest in the unique properties of its cis-isomers. This guide was prompted by a query regarding (11-cis,13-cis)-Retinoic acid . It is important to note that scientific literature extensively covers isomers such as 13-cis-RA and 9-cis-RA, but provides scarce to no specific data on the biological activity or established protocols for a di-cis isomer like (11-cis,13-cis)-Retinoic acid.

Therefore, this document will provide a comprehensive framework for using the well-characterized cis-isomers, primarily 13-cis-Retinoic Acid , as a scientifically grounded proxy. The principles, mechanisms, and protocols detailed herein are based on robust data for established compounds and are intended to provide researchers with the expertise to approach the use of any retinoic acid isomer, including novel ones, for inducing cellular differentiation.

Scientific Foundation: The Mechanism of Retinoid-Induced Differentiation

Retinoic acid and its isomers are critical signaling molecules that regulate gene expression, thereby controlling cellular processes like proliferation, differentiation, and apoptosis.[1] Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs) , each with α, β, and γ subtypes.[2][3]

The RAR-RXR Heterodimer: A Master Regulator

The canonical pathway for retinoid action involves the following steps:

  • Ligand Binding: In the nucleus, RA isomers bind to RARs. Different isomers have varying affinities for these receptors. For instance, all-trans-RA (ATRA) binds with high affinity to RARs, while 9-cis-RA is a high-affinity ligand for both RARs and RXRs.[4][5] 13-cis-RA, conversely, has a low affinity for both receptor types.[6][7]

  • Heterodimerization and DNA Binding: The ligand-bound RAR forms a heterodimer with an RXR. This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

  • Transcriptional Activation: In the absence of a ligand, the RAR-RXR heterodimer is often bound to co-repressor proteins that silence gene transcription. Ligand binding induces a conformational change that releases these co-repressors and recruits co-activator proteins. This complex then initiates the transcription of downstream genes that drive the differentiation program.

The prevailing understanding for 13-cis-RA's potent biological effects, despite its poor receptor affinity, is that it functions as a pro-drug .[8] Cells can intracellularly isomerize 13-cis-RA into the more active all-trans-RA, which then robustly activates the RAR-mediated signaling pathway.[6][8] This cell-type-specific isomerization explains its efficacy in applications like the treatment of neuroblastoma and dermatological conditions.[9][10]

Retinoid_Signaling_Pathway General Mechanism of Retinoic Acid-Induced Gene Transcription cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13_cis_RA 13-cis-RA ATRA_cyto all-trans-RA (ATRA) 13_cis_RA->ATRA_cyto Intracellular Isomerization RAR RAR ATRA_cyto->RAR Enters Nucleus & Binds CoRepressor Co-Repressor Complex RAR->CoRepressor Releases CoActivator Co-Activator Complex RAR->CoActivator Recruits RARE RARE (DNA) RAR->RARE Heterodimer Binds DNA RXR RXR RXR->RARE Heterodimer Binds DNA CoRepressor->RARE Represses Transcription CoActivator->RARE Activates Gene Target Gene (e.g., HOX genes, Neurofilament) Transcription Transcription & Differentiation Gene->Transcription

Figure 1: Signaling pathway for 13-cis-RA-mediated cellular differentiation.

Application Focus: Neuronal Differentiation

Retinoic acid is a cornerstone reagent for inducing neuronal differentiation in various cell types, including embryonic stem cells, induced pluripotent stem cells (iPSCs), and neuroblastoma cell lines like SH-SY5Y and IMR-32.[11][12] Treatment with RA isomers typically leads to cell cycle arrest, neurite outgrowth, and the expression of mature neuronal markers.[12]

Comparative Potency of cis-Isomers

While acting through the same ultimate pathway, different RA isomers exhibit varied potencies. This is a critical consideration for experimental design.

Retinoic Acid IsomerReceptor Binding AffinityTypical Effective Concentration (in vitro)Key Characteristics
all-trans-RA (ATRA) High for RARs1 - 10 µMThe most common and potent direct activator of RARs.[4]
9-cis-RA High for both RARs and RXRs0.1 - 1 µM5- to 10-fold more potent than ATRA in some neuroblastoma models.[4]
13-cis-RA Low for RARs and RXRs1 - 10 µMActs as a pro-drug, converting to ATRA. Often preferred for clinical use due to a more favorable pharmacokinetic profile.[5][13]

Experimental Protocols

The following protocols are designed to be self-validating systems. They include steps for preparing the reagent, treating cells, and assessing the outcome. These are starting points and must be optimized for your specific cell line and experimental goals.

Preparation of 13-cis-Retinoic Acid Stock Solution

Rationale: 13-cis-RA is lipophilic, light-sensitive, and prone to oxidation. Proper handling is paramount to ensure its biological activity. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve the compound and its compatibility with cell culture media at low final concentrations.

Materials:

  • 13-cis-Retinoic Acid powder (protect from light)

  • Anhydrous, sterile DMSO

  • Sterile, light-blocking microcentrifuge tubes

  • Argon gas (optional, but recommended for long-term storage)

Protocol:

  • Pre-computation: To create a 10 mM stock solution from 1 mg of 13-cis-RA (M.W. ≈ 300.4 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 300.4 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 332.9 µL

  • Reconstitution: In a subdued light environment (e.g., under a yellow light or in a fume hood with the sash lowered), add 333 µL of anhydrous DMSO to the vial containing 1 mg of 13-cis-RA.

  • Solubilization: Vortex gently until the powder is completely dissolved. Warming to 37°C for 3-5 minutes can aid dissolution.

  • Aliquoting and Storage: Immediately dispense into small, single-use aliquots (e.g., 5-10 µL) in light-blocking tubes. If available, overlay the solution with argon gas before capping to displace oxygen.

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month). Crucially, avoid repeated freeze-thaw cycles. [14]

Protocol for Neuronal Differentiation of Human Neuroblastoma (e.g., SH-SY5Y or Daoy) Cells

Rationale: This protocol uses a step-wise reduction in serum combined with continuous exposure to 13-cis-RA to halt proliferation and promote differentiation. The endpoint is assessed by morphological changes and the expression of neuronal markers.

Materials:

  • Plated neuroblastoma cells (e.g., SH-SY5Y or Daoy) at ~30-40% confluency

  • Basal medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • 10 mM 13-cis-RA stock solution

  • Phosphate-Buffered Saline (PBS)

  • Antibodies for immunofluorescence (e.g., anti-β-III-tubulin, anti-MAP2)

Protocol:

  • Day 0: Seeding: Plate cells in your desired format (e.g., 6-well plates with coverslips for imaging) in their standard growth medium (e.g., DMEM/F12 + 10% FBS). Allow cells to adhere for 24 hours.

  • Day 1: Initiate Differentiation:

    • Prepare "Differentiation Medium" consisting of basal medium + 1% FBS.

    • Thaw an aliquot of 10 mM 13-cis-RA. Dilute it 1:10,000 into the Differentiation Medium for a final concentration of 1 µM . (For a 10 µM final concentration, dilute 1:1,000).

    • Aspirate the growth medium from the cells and gently wash once with PBS.

    • Add the 13-cis-RA-supplemented Differentiation Medium to the cells.

  • Days 3, 5, 7, etc.: Media Change: Replace the medium every 2-3 days with fresh, pre-warmed Differentiation Medium containing 13-cis-RA. This is critical to replenish the retinoid, which can degrade in culture conditions.

  • Day 7-14: Assessment of Differentiation:

    • Morphological Analysis: Using phase-contrast microscopy, observe the cells for phenotypic changes. Differentiated neurons will exhibit a flattened, larger cell body with prominent, interconnected neurite outgrowths.

    • Immunofluorescence Staining: Fix the cells and stain for neuronal markers. For instance, in Daoy medulloblastoma cells, 13-cis-RA treatment induces high expression of Microtubule-Associated Protein 2 (MAP2) and Topoisomerase IIβ.[12]

    • Western Blot/qPCR: Harvest cell lysates to quantify the expression of neuronal proteins or genes.

Differentiation_Workflow Day0 Day 0: Seed Cells (30-40% Confluency) Day1 Day 1: Add Medium + 1% FBS + 1-10 µM 13-cis-RA Day0->Day1 Day3_14 Days 3-14: Change Medium with fresh 13-cis-RA every 2-3 days Day1->Day3_14 Assessment Assessment: - Morphology (Neurites) - Immunofluorescence - Western Blot/qPCR Day3_14->Assessment

Figure 2: Experimental workflow for neuronal differentiation.

Troubleshooting and Expert Insights

  • Low Differentiation Efficiency:

    • Cause: Reagent degradation.

    • Solution: Ensure stock solutions are fresh, properly stored, and protected from light at all times. Prepare supplemented media immediately before use.

    • Cause: Sub-optimal concentration.

    • Solution: Perform a dose-response curve, testing concentrations from 0.1 µM to 20 µM. Some cell lines may require higher concentrations.[15]

  • Cell Toxicity/Death:

    • Cause: High DMSO concentration.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

    • Cause: Retinoid-induced apoptosis.

    • Solution: Lower the 13-cis-RA concentration or reduce the serum concentration more gradually.

  • Variability Between Experiments:

    • Cause: Inconsistent cell passage number or confluency at the start of differentiation.

    • Solution: Use cells within a consistent, low passage number range. Always start differentiation at the same seeding density.

Conclusion

While the specific compound (11-cis,13-cis)-Retinoic acid remains uncharacterized in the context of cellular differentiation, the principles governing the action of its well-studied isomers, particularly 13-cis-RA, provide a robust blueprint for investigation. By understanding the central role of intracellular isomerization and the RAR-RXR signaling axis, researchers can effectively design, execute, and interpret experiments aimed at directing cell fate. The protocols and insights provided herein serve as a rigorous starting point for harnessing the power of retinoids in developmental biology and therapeutic research.

References

  • Chen, L. et al. (1995). Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. Leukemia, 9(4), 618-623.
  • Cheung, B. et al. (1995). Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells. European Journal of Cell Biology, 66(1), 61-70.
  • Matsushima, Y. et al. (1992). Differentiation-inducing activity of retinoic acid isomers and their oxidized analogs on human promyelocytic leukemia HL-60 cells.
  • Pang, J. H. et al. (2002). Effect of retinoic acid isomers on the neuronal differentiation of human neuroblastoma cells. Neuroscience 2002 Abstract Viewer/Itinerary Planner, Program No. 881.11.
  • Rollman, O. et al. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Skin Pharmacology and Physiology, 20(3), 149-156.
  • Han, Z. R. et al. (2021). Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions. Molecules, 26(6), 1733.
  • Shi, Y. et al. (2011). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. The Journal of Biological Chemistry, 286(40), 34947-34955.
  • Geissler, C. et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors.
  • IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 13-cis-Retinoic Acid. In IARC Handbooks of Cancer Prevention, Volume 2: Carotenoids. Lyon (FR)
  • Meyskens, F. L. Jr., & Goodman, G. E. (1995). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer.
  • Lewin, A. H. et al. (1990). Synthesis and characterization of trans-, 13-cis-, and 11-cis, 13-cis-12-(hydroxymethyl)retinol. The Journal of Organic Chemistry, 55(15), 4647-4652.
  • Kaylor, J. J. et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(19), 7016-7021.
  • Lippman, S. M. et al. (1995). Combination 13-cis-retinoic acid and interferon alpha-2a in the therapy of solid tumors. Journal of the National Cancer Institute. Monographs, (17), 111-116.
  • Li, Y. H. et al. (2023). 13-Cis Retinoic Acid Induces Neuronal Differentiation in Daoy (Medulloblastoma) Cells Through Epigenetic Regulation of Topoisomerase IIβ. Applied Biochemistry and Biotechnology, 195(12), 7429-7445.
  • Van Herle, A. J. et al. (1990). Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA R0 82 W-1) in vitro. The Journal of Clinical Endocrinology and Metabolism, 71(3), 755-763.
  • Dr. Oracle. (2024). What is the recommended protocol for initiating isotretinoin (13-cis-retinoic acid) treatment in a 70kg adolescent with acne, starting with a dose of 10mg twice daily?. Dr. Oracle.
  • Butsri, S. et al. (2019). 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. Oncology Letters, 18(5), 5135-5144.
  • Voravud, N. et al. (1993). Phase II trial of 13-cis-retinoic acid plus interferon-alpha in recurrent head and neck cancer.
  • Borhan, B. et al. (2000). Efficient Synthesis of 11-cis-Retinoids.
  • Veal, G. J. et al. (2016). Adaptive dosing approaches to the individualization of 13-cis-retinoic acid (isotretinoin) treatment for children with high-risk neuroblastoma. Clinical Cancer Research, 22(14), 3614-3622.
  • Sonawane, R. et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(22), 5144-5155.
  • de Jong, E. M. et al. (1992). Topical application of 13-cis-retinoic acid in the treatment of chronic plaque psoriasis.
  • Kolundzic, N. et al. (2020). The effect of high-fat diet and 13-cis retinoic acid application on lipid profile, glycemic response and oxidative stress in female Lewis rats. Food and Chemical Toxicology, 145, 111681.

Sources

Troubleshooting & Optimization

Technical Support Center: (11-cis,13-cis)-Retinoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (11-cis,13-cis)-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling and stabilizing (11-cis,13-cis)-Retinoic Acid in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of (11-cis,13-cis)-Retinoic Acid Stability

(11-cis,13-cis)-Retinoic acid, like other retinoids, is a highly sensitive molecule susceptible to degradation from various environmental factors. Its unique stereochemistry makes it a valuable compound for specific research applications, but this same structural nuance contributes to its instability in solution. The primary degradation pathways include isomerization, oxidation, and photodegradation, which can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing confounding variables. This guide will provide you with the necessary knowledge and tools to mitigate these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (11-cis,13-cis)-Retinoic Acid solutions.

Issue 1: Rapid Loss of Compound Potency or Inconsistent Experimental Results.

  • Question: I've prepared a stock solution of (11-cis,13-cis)-Retinoic Acid, but I'm observing a progressive decrease in its biological activity or seeing significant variability between experiments. What could be the cause?

  • Answer: This is a classic sign of compound degradation. Retinoids are notoriously unstable, and several factors could be at play. The degradation of 13-cis-retinoic acid in the presence of air is an autocatalytic reaction, meaning the degradation products can accelerate further breakdown.[1][2]

    • Probable Causes & Solutions:

      • Oxidation: The polyunsaturated structure of retinoic acid is highly susceptible to oxidation.

        • Solution: Prepare and handle solutions under an inert atmosphere (e.g., argon or nitrogen).[1][3][4] Use deoxygenated solvents. The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can also be beneficial, though their compatibility with your specific experimental system should be verified.

      • Photodegradation: Exposure to light, particularly UV light, can cause rapid isomerization and degradation of retinoids.[5][6]

        • Solution: Work in a dimly lit environment or use amber-colored glassware to minimize light exposure.[4] Wrap storage vials in aluminum foil for extra protection.

      • Thermal Degradation: Elevated temperatures accelerate the rate of degradation.

        • Solution: Store stock solutions at low temperatures, preferably -80°C.[4][7] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.[8][9]

      • Isomerization: The cis isomers of retinoic acid can isomerize to the more stable all-trans form, altering the biological activity.[10]

        • Solution: Minimizing exposure to light, heat, and acidic conditions will help preserve the desired isomeric form.

Issue 2: Precipitation of the Compound in Aqueous Media.

  • Question: When I dilute my (11-cis,13-cis)-Retinoic Acid stock solution (in DMSO or ethanol) into my aqueous cell culture medium or buffer, I notice a precipitate forming. Is this normal?

  • Answer: Yes, this is a common issue. Retinoic acid is a lipophilic molecule with low solubility in aqueous media.[4][8] The precipitate indicates that the compound is crashing out of solution, which will lead to an inaccurate final concentration and reduced biological availability.

    • Probable Causes & Solutions:

      • Poor Aqueous Solubility: The compound's inherent hydrophobicity is the primary cause.

        • Solution: When diluting into aqueous media, do so dropwise while vortexing or stirring to facilitate mixing. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity in cell-based assays.[9]

      • Use of a Carrier Protein: In biological systems, retinoids are often bound to carrier proteins which aid in their solubilization and transport.

        • Solution: Consider the use of a carrier protein like bovine serum albumin (BSA) in your buffer or medium to improve solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of (11-cis,13-cis)-Retinoic Acid?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of retinoic acid.[4][8] DMSO can typically dissolve higher concentrations.[4] The choice of solvent may depend on the specific requirements of your downstream application and potential solvent effects on your experimental system.

Q2: How should I store my solid (11-cis,13-cis)-Retinoic Acid?

A2: Solid (11-cis,13-cis)-Retinoic Acid should be stored in a tightly sealed container, protected from light, under an inert atmosphere if possible, and at a low temperature, ideally -20°C or below for long-term storage.[3][8][11][12]

Q3: How can I verify the concentration and purity of my (11-cis,13-cis)-Retinoic Acid solution over time?

A3: High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for quantifying retinoic acid isomers and their degradation products.[1][2][10][13][14] This allows you to monitor the stability of your solution and ensure you are using the correct concentration in your experiments.

Q4: Are there any pH considerations for my solutions?

A4: Yes, retinoic acid is unstable in acidic conditions.[15] It is advisable to use buffers with a neutral to slightly basic pH to improve stability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of (11-cis,13-cis)-Retinoic Acid

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • (11-cis,13-cis)-Retinoic Acid (solid)

  • Anhydrous DMSO or 200-proof ethanol

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid (11-cis,13-cis)-Retinoic Acid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.

  • Weighing: Quickly weigh the desired amount of the solid compound in a subdued light environment.

  • Dissolution: Add the appropriate volume of solvent (DMSO or ethanol) to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot with inert gas.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Dilution into Aqueous Media for Cell Culture Experiments

This protocol describes the proper method for diluting the stock solution into an aqueous medium.

Materials:

  • Prepared stock solution of (11-cis,13-cis)-Retinoic Acid

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature in the dark.

  • Initial Dilution (Optional): For very low final concentrations, a serial dilution in the stock solvent may be necessary.

  • Final Dilution: Add the required volume of the stock solution to the pre-warmed cell culture medium. Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid dispersal and minimize precipitation.

  • Immediate Use: Use the freshly prepared medium immediately to prevent degradation in the aqueous environment.

Data Presentation

Parameter Recommendation Rationale
Storage Temperature Solid: -20°C to -80°C. Solution: -80°CMinimizes thermal degradation and preserves isomeric purity.[4][7][8]
Light Exposure Work in dim light; use amber vials; wrap in foilPrevents photodegradation and photoisomerization.[5][6]
Atmosphere Handle and store under inert gas (Ar or N₂)Prevents oxidative degradation.[1][3][4]
Solvent Anhydrous DMSO or EthanolGood solubility and compatibility with many experimental systems.[4][8]
pH Neutral to slightly basicAvoids acid-catalyzed degradation.[15]
Freeze-Thaw Cycles Avoid; prepare single-use aliquotsMaintains compound integrity and prevents degradation from repeated temperature changes.[8][9]

Visualizations

cluster_degradation Degradation Pathways 11c13cRA (11-cis,13-cis)-Retinoic Acid Isomerization Isomerization 11c13cRA->Isomerization Light, Heat, Acid Oxidation Oxidation 11c13cRA->Oxidation Oxygen Photodegradation Photodegradation 11c13cRA->Photodegradation UV Light Degraded_Products Inactive/Altered Products Isomerization->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Major degradation pathways for (11-cis,13-cis)-Retinoic Acid.

cluster_workflow Stable Solution Workflow start Start: Solid Compound weigh Weigh in Dim Light start->weigh dissolve Dissolve in Anhydrous Solvent (DMSO or EtOH) weigh->dissolve inert Purge with Inert Gas (Ar or N₂) dissolve->inert aliquot Aliquot into Amber Vials inert->aliquot store Store at -80°C aliquot->store use Thaw Single Aliquot for Use store->use end Experiment use->end

Caption: Recommended workflow for preparing stable solutions.

References

  • Tan, X., Meltzer, N., & Lindebaum, S. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203–1208. [Link]

  • Tan, X., & Dehgan, B. (1994). Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution. Pharmaceutical Research, 11(5), 735–739. [Link]

  • Rakuša, Ž., & Roskar, R. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 33(5), 269–281. [Link]

  • Palczewski, K. (2012). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Annual Review of Vision Science, 1, 29-50. [Link]

  • Chen, F. A., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5942. [Link]

  • Moiseyev, G., et al. (2007). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 104(20), 8267–8272. [Link]

  • Kim, H. J., et al. (2008). A Triply Stabilized System to Improve Retinol Stability. Cosmetics & Toiletries, 123(11), 59-66. [Link]

  • Chen, F. A., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5942. [Link]

  • Grolik, M., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36(3), 133-137. [Link]

  • ResearchGate. (2016). How to dissolve all-trans retinoic acid?. Retrieved from [Link]

  • Gudas, L. J. (2012). RETINOIC ACID SYNTHESIS AND DEGRADATION. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 1-2. [Link]

  • L'Oreal. (2012). Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition.
  • Let's Make Beauty. (2025). Formulating with Retinol: Stability Tips for Maximum Efficacy. Retrieved from [Link]

  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–369. [Link]

  • Sher-Locketz, C., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology, 86(1), e116. [Link]

  • De Leenheer, A. P., et al. (1988). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. Analytical Biochemistry, 168(1), 126–133. [Link]

  • Rakuša, Ž., et al. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health. [Link]

  • Urbach, M. K., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. Biochemical Journal, 299(2), 459–465. [Link]

  • Rakuša, Ž., & Roskar, R. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacology and Physiology, 33(5), 269-281. [Link]

Sources

Preventing isomerization of (11-cis,13-cis)-Retinoic acid during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (11-cis,13-cis)-Retinoic Acid Handling

Welcome to the technical support center for (11-cis,13-cis)-Retinoic Acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the isomeric purity of this highly sensitive compound throughout your experiments. As a dually cis-configured retinoid, it is exceptionally prone to isomerization, and strict adherence to these protocols is critical for reproducible and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Storage and Handling

Question: I just received my vial of (11-cis,13-cis)-Retinoic acid. What are the absolute first steps I should take?

Answer: Immediately upon receipt, inspect the packaging. It should be sealed and protected from light. The compound, a crystalline solid, should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen).[1][2] Long-term stability is best maintained in this solid state. Before opening, allow the vial to equilibrate to the ambient temperature of your workspace (in the dark) to prevent condensation, which can introduce water and accelerate degradation.

Question: My results are inconsistent. Could my stock solution be degrading in storage?

Answer: This is a very common issue. The stability of retinoic acid in solution is significantly lower than in its solid form.

  • Solvent Choice: Stock solutions should be prepared in high-purity, deoxygenated organic solvents like DMSO or ethanol.[1][3][4] Purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound.[1][3][4]

  • Storage Conditions: Aliquot your stock solution into single-use volumes in amber glass or UV-blocking polypropylene vials.[5] Store these aliquots at -80°C under an inert gas overlay.[6]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary driver of degradation and isomerization.[7] Use a fresh, single-use aliquot for each experiment.

  • Aqueous Instability: Do not store the compound in aqueous solutions or buffers for more than a day, as they deteriorate quickly.[1][6] Prepare aqueous dilutions immediately before use.[1]

Section 2: Experimental Conditions - The "Why" Behind the "How"

Question: Why is light exposure so critical? I work quickly, is it really that sensitive?

Answer: Yes, it is exceptionally sensitive. Retinoids contain a system of conjugated double bonds that readily absorb energy from light, particularly in the UV and blue spectrum (300-500 nm).[8] This absorbed energy is sufficient to overcome the activation barrier for bond rotation, leading to rapid isomerization from the less stable cis configuration to the more thermodynamically stable all-trans isomer.[9][10] This is not a gradual process; even brief exposure to standard laboratory lighting can significantly alter the isomeric profile of your sample.

Core Directive: The Light-Free Workflow

All procedures, from weighing the solid compound to preparing solutions and running the experiment, must be performed under specific, low-energy lighting conditions.

  • Work in a Dark Room: Whenever possible, dedicate a dark room for handling.[5]

  • Use Red or Amber Lighting: Employ red light (wavelength >600 nm) or amber-filtered lights. These longer wavelengths lack the energy to induce photoisomerization.[8][11]

  • Protect Your Vessels: Always use amber-colored glassware or tubes.[5][8] For clear vessels, wrap them securely in aluminum foil to block all light.[5][8]

Question: I'm seeing isomerization even when I work in the dark. What other factors are at play?

Answer: While light is the primary catalyst, other factors can induce isomerization:

  • Oxygen: Atmospheric oxygen can oxidize the polyene chain, leading to degradation and isomerization.[7][12] This is why working under an inert gas and using deoxygenated solvents is crucial.[2][6] Solid samples stored under air are susceptible to autocatalytic decomposition.[12]

  • Heat: Thermal energy can also provide the activation energy needed for isomerization. Avoid any heating steps.[6][13] Perform all manipulations on ice where feasible and store solutions at -80°C.[6]

  • Acids: Acidic conditions can catalyze isomerization.[14] If your experimental buffer is acidic, be aware of this potential and minimize the time the compound spends in that environment.

Below is a diagram illustrating the key environmental factors that drive the isomerization of your target compound to its more stable isomers.

IsomerizationPathway cluster_main Isomerization Drivers cluster_products More Stable Isomers Compound (11-cis,13-cis)-Retinoic Acid AllTrans all-trans-RA Compound->AllTrans major product OtherCis Other cis-Isomers (e.g., 13-cis, 9-cis) Compound->OtherCis minor products Light Light (UV, Blue) Light->Compound Photoisomerization Heat Heat Heat->Compound Thermal Isomerization Oxygen Oxygen (Air) Oxygen->Compound Oxidation caption Key factors causing isomerization of (11-cis,13-cis)-Retinoic Acid.

Caption: Key factors causing isomerization of (11-cis,13-cis)-Retinoic Acid.

Section 3: Analytical Troubleshooting

Question: How can I verify the isomeric purity of my sample before starting my experiment?

Answer: This is a critical self-validation step. You must confirm the integrity of your compound immediately after preparing your working solution. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

  • Methodology: A reverse-phase HPLC method is typically used.[15] Isomers can be separated on an octadecylsilane (C18) column.[15]

  • Mobile Phase: A common mobile phase consists of acetonitrile and an aqueous buffer (e.g., 1% ammonium acetate or 0.1% formic acid for MS compatibility).[15][16][17]

  • Detection: Use a UV detector set to the λmax of retinoic acid (around 350 nm).[3]

  • QC Check: Inject a small amount of your freshly prepared solution. The resulting chromatogram should show a single, sharp peak corresponding to your standard. The appearance of other peaks, particularly one matching the retention time of all-trans-retinoic acid, indicates isomerization has occurred.[18][19]

Question: I'm seeing peak tailing or multiple peaks in my HPLC analysis. What's wrong?

Answer: This points to degradation or isomerization during the analytical run itself.

  • Protect the Autosampler: If your HPLC has an autosampler, ensure it is cooled and light-protected. Many modern systems have covers, but you may need to use amber vials or even cover the entire unit with a light-blocking cloth.

  • Minimize Run Time: Use a rapid, efficient HPLC method to minimize the time the compound spends in solution on the instrument.[15][19]

  • Check Mobile Phase pH: As noted, acidic conditions can promote isomerization. Ensure your mobile phase pH is compatible with retinoid stability.

Protocol: Recommended Experimental Workflow

This workflow integrates all the protective measures discussed. Following this sequence is essential for maintaining the integrity of (11-cis,13-cis)-Retinoic Acid.

Caption: Step-by-step workflow for handling (11-cis,13-cis)-Retinoic Acid.

Summary of Stability Parameters

ParameterConditionRecommendation & Rationale
Light Ambient Lab LightingAVOID. High-energy photons cause rapid photoisomerization.[9]
Red/Amber LightUSE. Longer wavelengths (>500-600 nm) lack sufficient energy to break double bonds.[8][11]
Temperature Solid Storage-20°C to -80°C. Minimizes thermal energy, ensuring long-term stability (≥2 years).[1][3][4]
Solution Storage-80°C. Essential for short-term storage of aliquoted stock solutions.[6]
Aqueous SolutionDo not store. Prepare fresh; rapid degradation occurs.[1][6]
Atmosphere Air (Oxygen)AVOID. Oxygen causes oxidative degradation and can catalyze decomposition.[7][12]
Inert Gas (Ar, N₂)USE. Displaces oxygen, protecting the compound in both solid and solution form.[2][6]
Solvents RecommendedDMSO, Ethanol (Deoxygenated). Good solubility and stability when purged with inert gas.[1][3]
Aqueous BuffersUSE WITH CAUTION. Use immediately before experiment; do not store.[1] Acidic pH may accelerate isomerization.[14]

References

  • Clinisciences. (n.d.). Retinoic acid [302-79-4]. [Link]

  • ResearchGate. (2016). How to dissolve all-trans retinoic acid?. [Link]

  • ResearchGate. (2018). What is the condition for long term storage of all-trans retinoid acid in solution?. [Link]

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 2-10. [Link]

  • Pérez-López, P. L., & Itri, R. (2021). Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate. The Journal of Physical Chemistry A, 125(37), 8196–8205. [Link]

  • Shudo, K., Kagechika, H., & Kawachi, E. (1997). Retinoid Isomers Differ in the Ability to Induce Release of SMRT Corepressor from Retinoic Acid Receptor-α. Journal of Biological Chemistry, 272(30), 18549-18552. [Link]

  • Urbach, M. K., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochemical Journal, 299(2), 459-465. [Link]

  • ResearchGate. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. [Link]

  • Vormfelde, S. V., et al. (2021). Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial. Cancers, 13(11), 2589. [Link]

  • Tan, X., Meltzer, N., & Lindebaum, S. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208. [Link]

  • Fanjul, A. N., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. International Journal of Cancer, 70(2), 194-200. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • SIELC Technologies. (n.d.). Separation of 13-cis Retinoic acid on Newcrom R1 HPLC column. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

  • McCormick, A. M., Kroll, K. D., & Napoli, J. L. (1983). Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 248-254. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

  • Chen, K.-H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5897. [Link]

  • Tang, G., & Russell, R. M. (1990). 13-cis-retinoic acid is an endogenous compound in human serum. The Journal of Lipid Research, 31(1), 175-182. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]

  • Driessen, C. A., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. [Link]

  • Let's Make Beauty. (n.d.). Formulating with Retinol: Stability Tips for Maximum Efficacy. [Link]

  • Zasada, M., & Budzisz, E. (2019). A Clinician's Guide to Topical Retinoids. Dermatology and Therapy, 9(4), 641-659. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

Sources

Technical Support Center: (11-cis,13-cis)-Retinoic Acid Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(11-cis,13-cis)-Retinoic acid, like other retinoids, is a critical signaling molecule in cellular processes such as differentiation, proliferation, and apoptosis. Its inherent lipophilicity, however, presents a significant challenge for researchers due to its poor solubility in aqueous media, which is essential for most in vitro and in vivo experimental systems. This guide provides a comprehensive resource for overcoming the solubility and stability challenges associated with (11-cis,13-cis)-Retinoic acid and its isomers, ensuring reliable and reproducible experimental outcomes.

FAQs: Essential Handling & Solubility

Q1: What are the primary solvents for dissolving (11-cis,13-cis)-Retinoic acid?

A1: Due to its hydrophobic nature, (11-cis,13-cis)-Retinoic acid is practically insoluble in water.[1] The recommended primary solvents are high-purity, anhydrous organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used.[2][3]

Solubility of All-Trans Retinoic Acid (ATRA) in Common Organic Solvents

SolventMolar Mass ( g/mol )Solubility
Dimethyl Sulfoxide (DMSO)78.13≤ 65 mM
Ethanol (Absolute)46.07≤ 2 mM
Methylene Chloride84.93Soluble
Water18.02Practically Insoluble

This table is based on data for the closely related and well-characterized All-Trans Retinoic Acid (ATRA) and serves as a strong proxy for (11-cis,13-cis)-Retinoic acid.[1][2]

Q2: My (11-cis,13-cis)-Retinoic acid precipitates when I add it to my cell culture medium. What's happening and how can I prevent this?

A2: Precipitation occurs when the concentration of the retinoid exceeds its solubility limit in the aqueous culture medium. This is a common issue when diluting a concentrated organic stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically ≤ 0.1%, to minimize toxicity and precipitation.[1][2]

Troubleshooting Precipitation:

  • Ensure Complete Dissolution of Stock: Before diluting, make sure your stock solution is completely dissolved and appears as a clear solution. Gentle warming in a 37°C water bath can aid dissolution.[1]

  • Dilute into Serum-Containing Medium: If your experimental design allows, dilute the stock solution into a medium containing Fetal Bovine Serum (FBS). Lipids and albumin in the serum can help carry the fat-soluble retinoid and improve its stability in the medium.[4][5]

  • Immediate Use: Add the freshly diluted retinoid solution to your cells immediately. Over time, retinoids can adsorb to plasticware, reducing the effective concentration.[4]

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Try lowering the final working concentration of the retinoid.[1]

Q3: How should I store my solid (11-cis,13-cis)-Retinoic acid and its stock solutions?

A3: Retinoids are highly sensitive to light, air (oxidation), and heat.[6][7] Improper storage is a primary cause of compound degradation and experimental variability.

  • Solid Compound: Store in a desiccator at -20°C or -80°C in the dark, preferably under an inert gas like argon.[6]

  • Stock Solutions: Prepare stock solutions in high-purity DMSO or ethanol.[2][3] Aliquot into single-use, light-protected vials to avoid repeated freeze-thaw cycles and exposure to light and air.[1] Store these aliquots at -20°C or -80°C.[8] Properly stored stock solutions can be stable for several months.[1]

Advanced Solubilization Strategies

For experiments requiring higher aqueous concentrations or for in vivo applications, more advanced formulation strategies are necessary.

Strategy 1: pH-Mediated Solubilization

The carboxylic acid moiety of retinoic acid allows for the formation of a more water-soluble salt under basic conditions.

  • Mechanism: In an alkaline solution, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and thus more soluble in water. The addition of a base like sodium hydroxide (NaOH) to an ethanolic solution of retinoic acid can shift its absorption maximum, indicating a change in its chemical state.

Strategy 2: Use of Carrier Molecules

  • Bovine Serum Albumin (BSA): In cell culture, BSA acts as a carrier protein, binding to retinoids and enhancing their stability and delivery to cells.[9][10] The addition of 6 mg/mL BSA has been shown to significantly stabilize retinoids in serum-free media.[5][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like retinoids within their central cavity, forming inclusion complexes.[12][13] This complexation increases the apparent water solubility of the retinoid.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective, increasing the solubility of retinoic acid by up to 81-fold.[12][13]

Strategy 3: Lipid-Based Nanoparticles

For topical or systemic delivery, lipid-based nanoparticles can encapsulate retinoids, improving their stability, solubility, and bioavailability.[16] These formulations include:

  • Solid Lipid Nanoparticles (SLNs)[16]

  • Nanostructured Lipid Carriers (NLCs)[16]

  • Nanoemulsions[16]

These advanced delivery systems protect the retinoid from degradation and can facilitate controlled release.[16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Safety First: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Retinoids should be handled as potentially hazardous compounds.[3]

  • Weighing: In a subdued light environment, accurately weigh out the desired amount of (11-cis,13-cis)-Retinoic acid. For example, to make 1 mL of a 10 mM solution (MW: 300.44 g/mol ), you would need 3.004 mg.

  • Dissolution: Add the solid retinoid to a light-protected vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Gently mix the solution. A brief period in a 37°C water bath can assist dissolution, but avoid prolonged heating.[1] Ensure the solution is completely clear.

  • Storage: Aliquot the stock solution into single-use, amber-colored vials.[1] Store at -20°C or -80°C.

Protocol 2: Preparing Working Solutions for Cell Culture
  • Thawing: Thaw a single-use aliquot of your stock solution at room temperature, protected from light.

  • Pre-warming Medium: Pre-warm your complete cell culture medium (ideally containing serum) to 37°C.

  • Dilution: Add the required volume of the stock solution to the pre-warmed medium. For example, to make a 10 µM working solution in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock solution.

  • Mixing: Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.[1]

  • Application: Immediately add the final working solution to your cell cultures to prevent degradation and adsorption to the culture vessel.[4]

Diagrams

Solubilization Workflow

G cluster_0 Initial State cluster_1 Primary Solubilization cluster_2 Working Solution Preparation cluster_3 Troubleshooting & Enhancement A Solid (11-cis,13-cis)-Retinoic Acid (Poorly Water Soluble) B Stock Solution (e.g., 10 mM in DMSO) A->B Dissolve in Organic Solvent C Dilution into Aqueous Medium (e.g., Cell Culture Medium) B->C Dilute D Precipitation Risk C->D If concentration > solubility G Final Working Solution C->G Successful Solubilization E Add to Serum/BSA-containing Medium D->E Mitigate with F Use Advanced Carriers (Cyclodextrins, Liposomes) D->F Mitigate with

Caption: Workflow for solubilizing (11-cis,13-cis)-Retinoic acid.

Factors Affecting Retinoid Stability

G cluster_degradation Degradation Factors cluster_stabilization Stabilizing Factors Retinoid { (11-cis,13-cis)-Retinoic Acid | Stability } InertGas Inert Gas (Argon) Retinoid->InertGas Protects from Oxidation Cold Cold Storage (-20°C to -80°C) Retinoid->Cold Slows Degradation Carriers Carrier Molecules (BSA, Cyclodextrins) Retinoid->Carriers Protects & Solubilizes Light Light (UV, Ambient) Light->Retinoid Isomerization & Degradation Oxygen Oxygen (Air) Oxygen->Retinoid Oxidation Heat Heat Heat->Retinoid Degradation

Caption: Key factors influencing the stability of retinoids.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Compound precipitates in culture medium Stock solution was not fully dissolved.Ensure the stock solution is clear before dilution. Gentle warming may help.[1]
Final concentration is too high.Lower the final concentration of the compound.[1]
Low solubility in the final medium.Dilute into medium containing serum/BSA. Consider using ethanol as a stock solvent, but verify cell toxicity.[4][5]
High cell death in control wells DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%.[2]
Cells are sensitive to the vehicle.Test different final concentrations of the vehicle to determine the maximum tolerated level.
Inconsistent experimental results Repeated freeze-thaw cycles of stock.Aliquot the stock solution into single-use volumes.[1]
Photodegradation of the compound.Protect all solutions containing the retinoid from light by using amber vials and working in subdued light.[1]
Instability in solution.Prepare fresh working solutions for each experiment and use them immediately.[2][4]

References

  • Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. MDPI. Available from: [Link]

  • Kane, M. A. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. NIH. Available from: [Link]

  • Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Slovak Academy of Sciences. Available from: [Link]

  • Retinoic acid. Protocol Online. Available from: [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. PubMed. Available from: [Link]

  • How to dissolve all-trans retinoic acid? ResearchGate. (2016). Available from: [Link]

  • Estevez, M. E., et al. (2018). cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration. NIH. Available from: [Link]

  • Morales, J. O., et al. (2017). Lipid Nanoparticles for the Topical Delivery of Retinoids and Derivatives. Future Medicine. Available from: [Link]

  • Rando, R. R. (2001). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. NIH. Available from: [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. NIH. Available from: [Link]

  • Chen, Y.-C., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. NIH. Available from: [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. ResearchGate. Available from: [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. ResearchGate. Available from: [Link]

  • 13-cis-Retinoic acid. IARC Publications. Available from: [Link]

  • Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available from: [Link]

  • Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications. NIH. Available from: [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available from: [Link]

  • Solubilization and Partial Purification of Retinyl Ester Synthetase and Retinoid Isomerase From Bovine Ocular Pigment Epithelium. PubMed. Available from: [Link]

  • Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. ResearchGate. Available from: [Link]

  • Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. MDPI. Available from: [Link]

  • Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery. MDPI. Available from: [Link]

  • Binding sites of retinol and retinoic acid with serum albumins. ResearchGate. Available from: [Link]

  • Stabilization of All-trans-retinol by Cyclodextrins: A Comparative Study Using HPLC and Fluorescence Spectroscopy. ResearchGate. Available from: [Link]

  • 13-cis retinoic acid and isomerisation in paediatric oncology--is changing shape the key to success? PubMed. Available from: [Link]

  • Method of synthesis of retinoic acid. Google Patents.
  • Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. PubMed. Available from: [Link]

  • Photostability and solubility improvement of β-cyclodextrin-included tretinoin. Taylor & Francis Online. Available from: [Link]

  • RETINOIC ACID SYNTHESIS AND DEGRADATION. NIH. Available from: [Link]

  • 2-hydroxypropyl-beta-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid. PubMed. Available from: [Link]

  • Preparation of All-Trans Retinoic Acid Nanosuspensions Using a Modified Precipitation Method. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting (11-cis,13-cis)-Retinoic Acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to retinoic acid analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with (11-cis,13-cis)-Retinoic acid. Here, we delve into the common causes of this chromatographic problem and provide detailed, field-proven solutions to restore peak symmetry and ensure data integrity.

Introduction to the Challenge: The Chemistry of Retinoic Acid and Peak Tailing

Retinoic acid (RA) and its isomers are carboxylic acids that are crucial in various biological processes.[1][2] Their analysis by reversed-phase HPLC, while routine, is often plagued by poor peak shape, most notably peak tailing. This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise the accuracy of quantification and the resolution of closely eluting isomers.[3]

The primary cause of peak tailing for acidic compounds like retinoic acid is often secondary interactions with the stationary phase.[4][5] Specifically, residual silanol groups (Si-OH) on the surface of silica-based columns, such as the commonly used C18 columns, can interact with the polar carboxyl group of retinoic acid.[6][7] These interactions introduce an alternative retention mechanism to the primary hydrophobic interaction, leading to the observed peak asymmetry.[4]

This guide provides a structured approach to diagnosing and resolving peak tailing for (11-cis,13-cis)-Retinoic acid, ensuring robust and reliable chromatographic performance.

Core Troubleshooting Guide

This section is organized by the most probable causes of peak tailing. Each subsection provides a detailed explanation of the underlying issue and a step-by-step protocol for its resolution.

Issue 1: Secondary Interactions with Residual Silanol Groups

Q1: My retinoic acid peaks are tailing significantly on my C18 column. What is the likely chemical interaction causing this?

A1: The most common culprit for the peak tailing of acidic analytes like retinoic acid on reversed-phase columns is the interaction with residual silanol groups on the silica backbone of the stationary phase.[4][7][8] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O⁻).[7] The polar carboxyl group of retinoic acid can then engage in undesirable secondary polar interactions (e.g., hydrogen bonding or ion exchange) with these active sites.[6][7] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[4]

Solutions & Protocols

The most effective way to mitigate silanol interactions is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[9][10]

  • Principle: By lowering the mobile phase pH to at least 2 units below the pKa of retinoic acid (approximately 4.7), the carboxyl group will be predominantly in its protonated, non-ionized form.[3][11] This "ion suppression" minimizes polar interactions with the stationary phase, promoting a more uniform hydrophobic retention mechanism and improving peak shape.[10] Lowering the pH also protonates the residual silanol groups, reducing their ability to interact with the analyte.[4]

  • Protocol: pH Modification

    • Determine the pKa: The pKa of retinoic acid is approximately 4.7. To ensure complete ion suppression, a mobile phase pH of around 2.5-3.0 is recommended.[11]

    • Select a Suitable Buffer: Prepare an aqueous buffer with a pKa close to the desired mobile phase pH. Phosphate buffers are effective around pH 2-3.[8]

    • Add an Acid Modifier: A common and effective approach is to add a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[11] A concentration of 0.1% (v/v) is a good starting point.

    • Equilibrate the System: Thoroughly equilibrate the column with the new, lower pH mobile phase before injecting your sample.

Modern HPLC columns often undergo a process called "end-capping" to reduce the number of accessible silanol groups.

  • Principle: After the primary bonding of the C18 chains to the silica, a smaller silane reagent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining free silanol groups.[4][7] This creates a more inert and hydrophobic surface, minimizing secondary interactions.

  • Recommendation: If you are consistently facing tailing issues with older columns, consider switching to a modern, high-purity, end-capped C18 or a C30 column, which is often used for retinoid separations.[12]

  • Principle: In some cases, adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanols, reducing the opportunity for the retinoic acid to do so.

  • Caution: This approach can sometimes affect selectivity and may not be suitable for all applications, especially those involving mass spectrometry detection.

Issue 2: Mobile Phase and Sample Solvent Mismatch

Q2: I've adjusted my mobile phase pH, but I still see some peak tailing. Could my sample solvent be the problem?

A2: Yes, a mismatch between the sample solvent and the mobile phase can lead to poor peak shape. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak distortion.[3][13]

Solutions & Protocols
  • Principle: The ideal scenario is to dissolve the sample in the mobile phase itself.[13] This ensures that the injection solvent does not disrupt the equilibrium at the head of the column.

  • Protocol: Solvent Matching

    • Ideal Solvent: Whenever possible, prepare your (11-cis,13-cis)-Retinoic acid standards and samples in the initial mobile phase composition.

    • Weaker Solvent: If solubility is an issue, use a solvent that is weaker than the mobile phase (e.g., a higher percentage of the aqueous component).

    • Reduce Injection Volume: If you must use a stronger solvent, minimize the injection volume to reduce the impact of the solvent mismatch.[3]

Issue 3: Column Overload

Q3: My peaks look fine at low concentrations, but start to tail as I increase the concentration. What is happening?

A3: This is a classic symptom of column overload.[3] When too much sample is injected onto the column, the stationary phase becomes saturated. This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in peak tailing.

Solutions & Protocols
  • Principle: The amount of sample injected should be within the linear capacity of the column.

  • Protocol: Reducing Mass on Column

    • Reduce Injection Volume: This is the simplest way to reduce the mass on the column.[3]

    • Dilute the Sample: If reducing the injection volume is not feasible (e.g., due to detector sensitivity limitations), dilute the sample.[3]

    • Use a Higher Capacity Column: If you consistently need to inject high concentrations, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.

Issue 4: Column Contamination and Degradation

Q4: My column used to provide good peak shape, but its performance has degraded over time, and now I'm seeing tailing for all my peaks. What should I do?

A4: A decline in performance for all peaks often points to a problem with the column itself, such as a blocked inlet frit or contamination of the stationary phase.[8][14] Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that can interact with your analytes and cause tailing.[8]

Solutions & Protocols
  • Principle: Regular column maintenance and proper sample preparation are key to extending column lifetime and maintaining performance.

  • Protocol: Column Cleaning and Protection

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates.[8]

    • Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.[15]

    • Column Washing: If you suspect contamination, flush the column with a series of strong solvents. A typical reversed-phase column cleaning procedure might involve washing with water, then isopropanol, followed by hexane, and then re-equilibrating back to your mobile phase conditions. Always check the column manufacturer's recommendations for solvent compatibility.

    • Reverse Flush: Disconnect the column from the detector and reverse its direction of flow. Flushing in the reverse direction can be effective at removing contaminants from the inlet frit.[16]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for effective troubleshooting. The following diagram outlines a logical workflow for addressing peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed for (11-cis,13-cis)-Retinoic Acid check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing Likely Column or System Issue check_all_peaks->all_tailing Yes analyte_tailing Likely Chemical Interaction or Method Issue check_all_peaks->analyte_tailing No inspect_column Inspect for Voids/ Contamination all_tailing->inspect_column flush_column Perform Column Wash/ Reverse Flush inspect_column->flush_column replace_column Replace Guard/ Analytical Column flush_column->replace_column end_good Peak Shape Improved replace_column->end_good check_pH Is Mobile Phase pH ~2 units below pKa? analyte_tailing->check_pH adjust_pH Adjust pH with Buffer/ Acid Modifier (e.g., 0.1% TFA) check_pH->adjust_pH No check_solvent Is sample dissolved in mobile phase? check_pH->check_solvent Yes adjust_pH->end_good change_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent No check_conc Is concentration high? check_solvent->check_conc Yes change_solvent->end_good reduce_conc Dilute Sample or Reduce Injection Volume check_conc->reduce_conc Yes end_bad Problem Persists: Consult Sr. Scientist check_conc->end_bad No reduce_conc->end_good

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Summary of Key Parameters

For quick reference, the following table summarizes the key experimental parameters and their recommended settings for optimal peak shape in retinoic acid analysis.

ParameterRecommendation for Symmetrical PeaksRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of retinoic acid and silanol groups, minimizing secondary polar interactions.[10][11]
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) or Formic AcidActs as an ion-pairing agent and maintains a low, stable pH.[11]
Column Type High-purity, end-capped C18 or C30Minimizes the number of available residual silanol groups for secondary interactions.[4][12]
Sample Solvent Mobile Phase or a weaker solventPrevents peak distortion caused by solvent strength mismatch.[3][13]
Sample Preparation Filter through 0.45 µm or 0.22 µm filterRemoves particulates that can block column frits.[15]
Guard Column RecommendedProtects the analytical column from contamination, extending its lifespan.[8]

Frequently Asked Questions (FAQs)

Q: Can ion-pair chromatography be used to improve the peak shape of retinoic acid?

A: Yes, ion-pair chromatography is a valid technique for improving the retention and peak shape of ionic compounds like retinoic acid.[17][18] In this approach, an ion-pairing reagent (e.g., a quaternary ammonium salt for an acidic analyte) is added to the mobile phase.[18] The reagent forms a neutral ion pair with the analyte, which then has a stronger hydrophobic interaction with the stationary phase. However, for many applications, the ion-suppression method described above is simpler and equally effective.

Q: Will increasing the column temperature help with peak tailing?

A: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, it's important to be cautious as retinoic acid isomers are susceptible to heat- and light-induced degradation and isomerization.[2] Any temperature adjustments should be made judiciously and the stability of the analyte under the new conditions should be verified.

Q: My peak is not tailing, but fronting. What causes this?

A: Peak fronting, the opposite of tailing, is often caused by sample overload or poor sample solubility in the mobile phase.[3] If the sample solvent is significantly stronger than the mobile phase, it can also lead to fronting.[3] The solutions are similar to those for tailing: reduce the sample concentration or injection volume, and ensure the sample is dissolved in a compatible solvent.

References

  • Sundaresan, P. R., & Bhat, P. V. (1982). Ion-pair high-pressure liquid chromatography of cis-trans isomers of retinoic acid in tissues of vitamin A-sufficient rats. Journal of Lipid Research, 23(3), 448–455. [Link]

  • McCormick, A. M., Kroll, K. D., & Napoli, J. L. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 10(9), 1075–1081. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chen, B. H., & Chen, Y. C. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 3(4), 255-264. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Health Sciences Authority. (n.d.). Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Journal of Cosmetic Science. (2009). Determination of Retinoids in Cosmetics. 60(5), 491. [Link]

  • Endocrine Regulations. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. 36, 133-137. [Link]

  • National Institutes of Health. (2015). Quantification of Endogenous Retinoids. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • LCGC. (2015). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. 227(2), 471-484. [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). RP C18 column with feature of a silanol group. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Journal of Chromatography A. (2002). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. 961(1), 37-47. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of (11-cis,13-cis)-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this light- and isomer-sensitive molecule. Here, we will delve into the nuances of ionization optimization, troubleshooting common issues, and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is better for (11-cis,13-cis)-Retinoic Acid analysis?

For the analysis of retinoic acid isomers, Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode is generally recommended for achieving higher sensitivity and a greater linear dynamic range compared to Electrospray Ionization (ESI).[1] The conjugated structure and carboxylic acid group of retinoic acid contribute to its efficient ionization in APCI.[1] While ESI can also be used, particularly in negative ion mode, it may offer lower sensitivity for this specific compound.[2][3]

Q2: My (11-cis,13-cis)-Retinoic Acid standard is showing multiple peaks in the chromatogram. What could be the cause?

The presence of multiple peaks from a single standard is a strong indicator of on-column isomerization . Retinoic acid isomers are highly susceptible to conversion when exposed to light, heat, and certain chemical environments. It is crucial to protect your samples and standards from light at all stages of preparation and analysis. Additionally, ensure your mobile phase and sample diluent are free of contaminants that could catalyze isomerization.

Q3: I am observing a significant loss of signal when analyzing biological samples. What are the likely causes and solutions?

A significant loss of signal, especially in complex matrices, is often due to matrix effects , where co-eluting endogenous compounds suppress the ionization of the target analyte. To mitigate this, consider the following:

  • Optimize Sample Preparation: Employ a robust sample clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances.

  • Improve Chromatographic Separation: Adjust your LC method to better separate (11-cis,13-cis)-Retinoic Acid from matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for matrix-induced ionization suppression.

Q4: What are the key storage and handling precautions for (11-cis,13-cis)-Retinoic Acid?

Due to its instability, strict handling procedures are paramount. Always work with (11-cis,13-cis)-Retinoic Acid under amber or yellow light to prevent photoisomerization.[4] Store stock solutions and samples at -80°C in amber vials, and minimize freeze-thaw cycles. When preparing samples, do so on ice and in a timely manner to reduce thermal degradation.

Troubleshooting Guides

This section provides a more in-depth approach to resolving common challenges encountered during the mass spectrometry analysis of (11-cis,13-cis)-Retinoic Acid.

Guide 1: Low Sensitivity and Poor Ionization Efficiency

A common hurdle in the analysis of (11-cis,13-cis)-Retinoic Acid is achieving adequate sensitivity. If you are experiencing low signal intensity, this guide will walk you through a systematic approach to identify and resolve the issue.

Caption: Workflow for troubleshooting low sensitivity.

  • Verify Ion Source Choice:

    • Rationale: As mentioned in the FAQs, positive ion APCI is often the most sensitive technique for retinoic acid.[1] If you are using ESI and experiencing low signal, consider switching to APCI if available.

    • Action: If using a multi-mode source, test both APCI and ESI in positive and negative ion modes to empirically determine the best approach for your specific instrument and conditions.

  • Optimize Ion Source Parameters:

    • Rationale: The efficiency of ionization is highly dependent on the source parameters. Fine-tuning these settings can lead to a dramatic increase in signal intensity.

    • Action (APCI):

      • Nebulizer Gas: Start with a pressure around 4 units and optimize for a stable signal.[1]

      • Vaporizer Temperature: A good starting point is 400°C.[1] Adjust in increments of 25°C to find the optimal balance between efficient desolvation and thermal degradation.

      • Corona Discharge Current: Begin with a setting of approximately 3 µA and adjust to maximize the analyte signal while minimizing background noise.[1]

    • Action (ESI):

      • Capillary Voltage: For positive mode, start around 3.5-4.0 kV.[5][6] For negative mode, a starting point of -3.0 kV is recommended.

      • Drying Gas Temperature and Flow: Begin with a temperature of 325-350°C and a flow rate of 10-12 L/min.[6] Higher temperatures can improve desolvation but may also lead to in-source degradation.

      • Nebulizer Pressure: A typical starting pressure is around 60 psi.[7]

    ParameterAPCI Starting PointESI Starting Point
    Polarity PositivePositive or Negative
    Nebulizer Gas 4 (arbitrary units)[1]60 psi[7]
    Vaporizer/Drying Gas Temp. 400°C[1]325°C[6]
    Corona Current/Capillary Voltage 3 µA[1]4000 V[6]
    Curtain/Sheath Gas 6 (arbitrary units)[1]70 (arbitrary units)[6]
  • Evaluate Mobile Phase Composition:

    • Rationale: The mobile phase composition directly impacts ionization efficiency.

    • Action:

      • For APCI, a mobile phase containing methanol often provides better sensitivity than acetonitrile.[1]

      • The addition of a small amount of a proton source, such as 0.1% formic acid, is beneficial for positive ion mode.

      • For ESI, ensure the mobile phase is compatible with the ionization process. Highly aqueous mobile phases can lead to poor desolvation and reduced sensitivity.

  • Assess Sample Preparation and Stability:

    • Rationale: Degradation of (11-cis,13-cis)-Retinoic Acid before it reaches the ion source will result in a lower signal.

    • Action:

      • Review your sample preparation workflow to ensure minimal exposure to light and heat.

      • Prepare standards fresh and from a reliable stock solution.

      • Consider the use of antioxidants in your sample matrix if stability is a major concern.

Guide 2: In-Source Fragmentation and Isomerization

The presence of unexpected ions or peaks can complicate data interpretation and compromise quantification. This guide addresses the issues of in-source fragmentation and isomerization.

Caption: Decision tree for addressing unexpected peaks/ions.

  • Addressing Isomerization:

    • Rationale: (11-cis,13-cis)-Retinoic Acid can readily isomerize to other forms, such as all-trans-Retinoic Acid, which will have a different retention time but the same mass-to-charge ratio.

    • Action:

      • Light Protection: Use amber vials and tubes for all sample and standard preparations.[4] Conduct all work under yellow or red light.

      • Temperature Control: Keep samples on ice or in a cooled autosampler (e.g., 4°C) to minimize thermal isomerization.[5]

      • Solvent Purity: Use high-purity, LC-MS grade solvents to avoid contaminants that may catalyze isomerization.

  • Mitigating In-Source Fragmentation:

    • Rationale: Excessive energy in the ion source can cause the (11-cis,13-cis)-Retinoic Acid molecule to fragment before it reaches the mass analyzer. This can lead to a decrease in the parent ion signal and the appearance of fragment ions in the spectrum.

    • Action:

      • Reduce Source Temperature: Gradually lower the vaporizer or drying gas temperature in 25°C increments and monitor the intensity of the parent ion versus any fragment ions. While higher temperatures can improve desolvation, they can also increase fragmentation.[8]

      • Lower Cone/Fragmentor Voltage: The cone or fragmentor voltage controls the energy of the ions as they enter the mass analyzer. Reducing this voltage can decrease the incidence of in-source fragmentation.[2][8] Start with a low voltage (e.g., 20-30V) and gradually increase it to find the point where you achieve good sensitivity for the parent ion without significant fragmentation.[2]

    ParameterStarting Point to Minimize Fragmentation
    Source Temperature 300-350°C
    Cone/Fragmentor Voltage 20-30 V

References

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–369. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • Wiedmann, T. S., & Gstir, R. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile. Metabolites, 11(1), 60. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • LCGC International. (2013). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Chromedia. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • MDPI. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • MDPI. (2022). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of trans-Retinoic Acid. [Link]

  • PubMed Central. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

  • Waters. (n.d.). LC-MS Analysis of trans-Retinoic Acid. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • National Center for Biotechnology Information. (2022). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. [Link]

Sources

How to handle and store (11-cis,13-cis)-Retinoic acid safely

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (11-cis,13-cis)-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this highly sensitive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and ensure the integrity of your experiments.

(11-cis,13-cis)-Retinoic acid, like all retinoids, is a delicate molecule susceptible to degradation from environmental factors. Its unique stereochemistry makes it a valuable compound for specific research applications, but also necessitates meticulous handling to prevent isomerization and oxidation, which can lead to inconsistent experimental results and loss of biological activity. This guide will provide you with the necessary information to maintain the stability and purity of your (11-cis,13-cis)-Retinoic Acid.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (11-cis,13-cis)-Retinoic Acid in a question-and-answer format.

Q1: My experimental results are inconsistent. Could the (11-cis,13-cis)-Retinoic Acid be degrading?

A1: Yes, inconsistent results are a primary indicator of retinoid degradation. (11-cis,13-cis)-Retinoic acid is highly susceptible to isomerization and oxidation when exposed to light, heat, and oxygen.[1] Photoisomerization can rapidly convert the cis isomers to a mixture of other geometric isomers, including all-trans-retinoic acid, which may have different biological activities.[2]

  • Causality: The conjugated double bond system in the retinoic acid molecule is what makes it biologically active, but also prone to isomerization when it absorbs energy from light. Oxidation can also occur, leading to a loss of activity.

  • Solution:

    • Work in a dimly lit environment: All procedures involving (11-cis,13-cis)-Retinoic Acid, from weighing to solution preparation and cell treatment, should be performed in a room with minimal lighting, or ideally, under yellow or red light to avoid absorption of shorter, more energetic wavelengths.[3]

    • Use amber-colored glassware: Protect solutions from light by using amber vials or by wrapping glassware in aluminum foil.[3]

    • Prepare fresh solutions: Prepare solutions of (11-cis,13-cis)-Retinoic Acid immediately before use. If storage of a stock solution is necessary, follow the stringent storage conditions outlined in the FAQ section.

    • Verify purity: If you continue to experience issues, consider verifying the purity and isomeric composition of your compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4][5]

Q2: I'm having trouble dissolving the (11-cis,13-cis)-Retinoic Acid powder.

A2: (11-cis,13-cis)-Retinoic acid is sparingly soluble in water but soluble in most organic solvents.[1] The choice of solvent is critical for both solubility and stability.

  • Causality: The hydrophobic nature of the retinoid molecule limits its solubility in aqueous solutions.

  • Solution:

    • Choose an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[6] Ethanol is another option.[2] For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.

    • Use an inert atmosphere: When preparing solutions, it is best practice to work under an inert gas like argon or nitrogen to minimize oxidation.[1][5]

    • Gentle warming is not recommended: Avoid heating the solution to aid dissolution, as this will accelerate degradation.[1] Sonication in a cooled bath can be a safer alternative.

Q3: I've noticed a change in the color of my (11-cis,13-cis)-Retinoic Acid solution. Is it still usable?

A3: A color change is a visual indicator of degradation. The solution should be a pale yellow. A darkening or change in color suggests the formation of degradation products.

  • Causality: Oxidation and isomerization can lead to the formation of new compounds with different chromophores, resulting in a color change.

  • Solution:

    • Discard the solution: Do not use a solution that has changed color.

    • Review your handling procedures: This is a good opportunity to review your handling and storage protocols to identify any potential sources of light, heat, or oxygen exposure.

Frequently Asked Questions (FAQs)

Storage

  • How should I store the solid (11-cis,13-cis)-Retinoic Acid?

    • Store the solid compound at -20°C or below in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen is recommended).[1] For long-term storage, -80°C is preferable.

  • Can I store solutions of (11-cis,13-cis)-Retinoic Acid?

    • It is always best to prepare solutions fresh. If you must store a stock solution, it should be aliquoted into small, single-use volumes in amber vials, purged with an inert gas, and stored at -80°C. Thaw only the required amount immediately before use and do not refreeze.

Handling

  • What personal protective equipment (PPE) should I wear?

    • Always wear a lab coat, safety glasses, and chemical-resistant gloves.[7] (11-cis,13-cis)-Retinoic acid is a potential reproductive toxin, so appropriate precautions are essential.[8]

  • Should I use a chemical fume hood?

    • Yes, all handling of the solid compound and preparation of concentrated solutions should be done in a chemical fume hood to avoid inhalation of any dust or aerosols.[8]

Solution Preparation

  • What is the best way to weigh the solid compound?

    • Weigh the required amount in a dimly lit environment. To minimize exposure to air, you can weigh it in a glove box under an inert atmosphere.

  • How do I prepare a stock solution?

    • In a dimly lit chemical fume hood, weigh the desired amount of (11-cis,13-cis)-Retinoic Acid.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

    • Gently vortex or sonicate in a cooled bath to dissolve.

    • If not for immediate use, aliquot into single-use amber vials, purge with an inert gas, and store at -80°C.

Disposal

  • How should I dispose of (11-cis,13-cis)-Retinoic Acid and its solutions?

    • Dispose of all waste containing (11-cis,13-cis)-Retinoic Acid as hazardous chemical waste according to your institution's and local regulations.[7]

Data and Protocols

Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature Solid: ≤ -20°C (long-term: -80°C) Solution: -80°C (single-use aliquots)Minimizes thermal degradation and isomerization.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[1][5]
Light Exposure Protect from all light sources. Work in dim light or under yellow/red light. Use amber vials or foil-wrapped containers.Highly susceptible to photoisomerization.[2][3]
Recommended Solvents DMSO, EthanolGood solubility for stock solutions.[2][6]
Incompatible Materials Strong oxidizing agentsCan accelerate degradation.
Experimental Workflow for Safe Handling and Storage

G cluster_prep Preparation cluster_use Immediate Use cluster_storage Storage weigh Weigh Solid in Dim Light/Inert Atmosphere dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve Transfer to amber vial dilute Dilute to Working Concentration dissolve->dilute Freshly Prepared aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot For Stock Solution experiment Perform Experiment dilute->experiment end End experiment->end Complete purge Purge with Inert Gas aliquot->purge store Store at -80°C purge->store thaw Thaw Single Aliquot store->thaw When Needed start Start start->weigh thaw->dilute

Sources

Minimizing photoisomerization of (11-cis,13-cis)-Retinoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (11-cis,13-cis)-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing photoisomerization and ensuring the stability and integrity of this highly sensitive compound throughout your experimental workflows.

Understanding the Challenge: The Inherent Instability of (11-cis,13-cis)-Retinoic Acid

(11-cis,13-cis)-Retinoic acid, like other retinoids, possesses a conjugated polyene chain that is highly susceptible to isomerization upon exposure to energy, particularly light. This process, known as photoisomerization, can lead to the conversion of the cis isomers to the more stable all-trans form, as well as to a mixture of other geometric isomers.[1][2] This is not merely a matter of chemical purity; different isomers of retinoic acid can exhibit significantly different biological activities.[1][3] Therefore, maintaining the isomeric purity of (11-cis,13-cis)-Retinoic acid is paramount for obtaining accurate and reproducible experimental results.

The primary drivers of isomerization and degradation include:

  • Light: Exposure to both UV and ambient laboratory light can rapidly induce isomerization.[2]

  • Heat: Elevated temperatures can accelerate the rate of isomerization and degradation.

  • Oxygen: The polyene chain is prone to oxidation, which can lead to irreversible degradation.[4]

  • Acids: Acidic conditions can catalyze isomerization.

This guide provides actionable protocols and troubleshooting advice to mitigate these factors.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (11-cis,13-cis)-Retinoic acid in a question-and-answer format.

Question 1: I'm observing unexpected or inconsistent results in my cell-based assays. Could isomerization of my (11-cis,13-cis)-Retinoic acid be the cause?

Answer: Yes, this is a strong possibility. Isomerization can lead to a heterogeneous mixture of retinoic acid isomers, each with potentially different potencies and effects on cellular pathways.[1][3] To troubleshoot this, consider the following:

  • Review your handling procedures: Were all steps, from stock solution preparation to final dilution in media, performed under subdued light conditions? Standard fluorescent laboratory lighting is sufficient to cause significant photoisomerization.[2]

  • Check the age and storage of your stock solution: How old is your stock solution, and how has it been stored? Even when frozen, repeated freeze-thaw cycles and prolonged storage can lead to degradation.

  • Analyze the isomeric purity: If you have access to analytical instrumentation such as HPLC, analyze an aliquot of your working solution to determine its isomeric composition. This will provide a definitive answer. A reversed-phase HPLC method can be used to separate various retinoic acid isomers.[5][6][7]

Question 2: My powdered (11-cis,13-cis)-Retinoic acid has changed in color. Is it still usable?

Answer: A color change, such as yellowing, can be an indicator of degradation or oxidation. It is strongly recommended to use a fresh vial of the compound. If this is not possible, you must validate the purity of the material using an analytical technique like HPLC before use. The solid-state stability of retinoids is significantly affected by the presence of oxygen.[4]

Question 3: I'm having difficulty dissolving the compound. Can I heat the solution?

Answer: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged or excessive heating should be avoided as it can promote isomerization. It is preferable to use a high-quality solvent in which the compound is readily soluble at room temperature, such as DMSO or absolute ethanol. Ensure the final concentration of the solvent in your experimental system is not toxic to the cells.

Question 4: I prepared my working solution in cell culture media and left it on the bench in the biosafety cabinet. Is it still good to use after a few hours?

Answer: It is highly likely that significant isomerization has occurred. Cell culture media are aqueous environments, and when exposed to the light in a biosafety cabinet, the rate of photoisomerization can be substantial.[2] It is critical to prepare fresh working solutions immediately before use and to protect them from light at all times.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for powdered (11-cis,13-cis)-Retinoic acid?

A1: The powdered compound should be stored at -20°C or lower in a tightly sealed, light-proof container, preferably under an inert atmosphere such as argon or nitrogen.

Q2: What is the best solvent for preparing stock solutions?

A2: High-purity, anhydrous DMSO or absolute ethanol are recommended solvents. Stock solutions should be prepared at a reasonably high concentration to minimize the volume added to aqueous media, which can help prevent precipitation.

Q3: How should I store my stock solutions?

A3: Aliquot the stock solution into single-use, light-proof vials and store them at -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to air and light.

Q4: How can I protect my compound from light during experiments?

A4: All procedures should be performed in a darkroom or under dim red light. Use amber or foil-wrapped vials, tubes, and glassware. When working in a biosafety cabinet, turn off the overhead light and work under the sash light only when necessary, or cover your solutions with a light-blocking cloth.

Q5: For how long is a diluted working solution in culture medium stable?

A5: Due to the rapid isomerization in aqueous solutions exposed to light, it is strongly recommended to prepare working solutions fresh for each experiment and use them immediately.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of (11-cis,13-cis)-Retinoic Acid

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • (11-cis,13-cis)-Retinoic acid powder

  • Anhydrous, high-purity DMSO

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Perform all steps in a darkroom or under dim red light.

  • Allow the vial of powdered (11-cis,13-cis)-Retinoic acid to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder directly into the amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the preparation of a 1 µM working solution in cell culture medium.

Materials:

  • 10 mM stock solution of (11-cis,13-cis)-Retinoic acid in DMSO

  • Pre-warmed cell culture medium

  • Sterile, light-blocking polypropylene tubes

Procedure:

  • Perform all steps in a darkroom or under dim red light.

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • In a sterile, light-blocking tube, perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired concentration of 1 µM.

  • Gently mix by pipetting up and down. Do not vortex.

  • Use the working solution immediately.

Data Presentation

ParameterRecommendationRationale
Storage (Solid) -20°C to -80°C, dark, inert atmosphereMinimizes thermal degradation and oxidation.
Storage (Solution) -80°C, single-use aliquots, darkPrevents degradation from freeze-thaw cycles and light exposure.
Solvents Anhydrous DMSO, Absolute EthanolGood solubility and compatibility with cell culture (at low final concentrations).
Light Conditions Darkroom or dim red lightPrevents photoisomerization.
Working Solutions Prepare fresh, use immediatelyHigh susceptibility to isomerization in aqueous media.

Visualizations

cluster_0 Factors Inducing Isomerization cluster_1 Experimental Workflow Light (UV, Ambient) Light (UV, Ambient) Stock Solution Stock Solution Light (UV, Ambient)->Stock Solution Isomerization Working Solution Working Solution Light (UV, Ambient)->Working Solution Rapid Isomerization Heat Heat Heat->Stock Solution Degradation Oxygen Oxygen Solid Compound Solid Compound Oxygen->Solid Compound Oxidation Acid Acid Acid->Working Solution Isomerization Solid Compound->Stock Solution Dissolve in Anhydrous Solvent Stock Solution->Working Solution Dilute in Aqueous Medium Experiment Experiment Working Solution->Experiment Immediate Use

Caption: Factors contributing to the isomerization and degradation of (11-cis,13-cis)-Retinoic acid and the recommended experimental workflow.

cluster_photoisomerization Photoisomerization Products 11-cis_13-cis_RA (11-cis,13-cis)-Retinoic Acid (Starting Material) all_trans_RA all-trans-Retinoic Acid (Thermodynamically Stable) 11-cis_13-cis_RA->all_trans_RA Light, Heat 9_cis_RA 9-cis-Retinoic Acid 11-cis_13-cis_RA->9_cis_RA Light 11_cis_RA 11-cis-Retinoic Acid 11-cis_13-cis_RA->11_cis_RA Light 13_cis_RA 13-cis-Retinoic Acid 11-cis_13-cis_RA->13_cis_RA Light 9_13_di_cis_RA 9,13-di-cis-Retinoic Acid 11-cis_13-cis_RA->9_13_di_cis_RA Light

Caption: Potential photoisomerization pathways of (11-cis,13-cis)-Retinoic acid leading to a mixture of isomers.

References

  • Title: Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation Source: PubMed URL: [Link]

  • Title: Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation Source: Europe PMC URL: [Link]

  • Title: Photoisomerization of retinoic acids in ethanol under room light: a warning for cell biological study of geometrical isomers of retinoids Source: PubMed URL: [Link]

  • Title: Separation of retinoic acid all-trans, mono-cis and poly-cis isomers by reversed-phase high-performance liquid chromatography Source: Portal de Periódicos da CAPES URL: [Link]

  • Title: Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC Source: Slovak Academic Press URL: [Link]

  • Title: Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate Source: ACS Publications URL: [Link]

  • Title: All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines Source: PubMed URL: [Link]

  • Title: 3.4 Photoisomerization reactions A photoisomerization is the conversion of one isomer into another isomer by light. The example Source: Course Hero URL: [Link]

  • Title: Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration Source: National Institutes of Health URL: [Link]

  • Title: Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis Source: PubMed URL: [Link]

Sources

Technical Support Center: Best Practices for (11-cis,13-cis)-Retinoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling (11-cis,13-cis)-Retinoic Acid (RA). This document provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and troubleshooting advice to ensure the stability and efficacy of this highly sensitive compound in cell culture applications. Due to its inherent instability, successful and reproducible experimentation relies on a thorough understanding of its chemical properties and meticulous handling.

Section 1: Understanding the Instability of (11-cis,13-cis)-Retinoic Acid

(11-cis,13-cis)-Retinoic Acid, like other retinoids, is a lipophilic molecule susceptible to rapid degradation through several mechanisms.[1][2][3] Its polyunsaturated structure makes it vulnerable to environmental factors commonly present in a laboratory setting. Understanding these degradation pathways is the first step toward mitigating them.

The primary drivers of degradation are:

  • Photoisomerization and Photodegradation: Exposure to light, particularly in the UV and blue spectra, can cause the cis-bonds to isomerize to the more stable all-trans configuration or lead to irreversible degradation.[4][5] This process is rapid and can significantly alter the biological activity of the compound.[5] All handling of retinoids should be performed under yellow or subdued light.[1][2][4]

  • Oxidation: The conjugated double bond system is prone to oxidation when exposed to atmospheric oxygen.[1][3][6] This process can be accelerated by heat and light and leads to a loss of biological function.[3] Storing the compound under an inert gas is crucial for long-term stability.[4][7]

  • Thermal Degradation: While more stable at cold temperatures, retinoids can degrade when heated.[3][8] Prolonged incubation at 37°C in culture media can contribute to degradation, emphasizing the need for carefully planned experiments.[9]

cluster_0 Key Degradation Factors cluster_1 Degradation Pathways Light Light (UV, Blue Spectrum) RA (11-cis,13-cis)-Retinoic Acid (Active Compound) Light->RA Photoisomerization Oxygen Atmospheric Oxygen Oxygen->RA Oxidation Heat Heat (e.g., 37°C Incubation) Heat->RA Accelerates Degradation Isomers Isomerized Products (e.g., all-trans-RA) Altered Activity RA->Isomers Oxidized Oxidized Products (Inactive) RA->Oxidized

Caption: Primary degradation pathways for (11-cis,13-cis)-Retinoic Acid.

Section 2: Core Protocols for Handling and Storage

To ensure experimental success, it is imperative to follow strict protocols for the preparation and use of (11-cis,13-cis)-RA.

Protocol 2.1: Preparation and Storage of Stock Solutions

The poor aqueous solubility of retinoids necessitates the use of an organic solvent for stock solutions.[4][7]

Step-by-Step Methodology:

  • Work Environment: Conduct all procedures in a dark room or under yellow light to prevent photodegradation.[4][10]

  • Weighing: Weigh the powdered (11-cis,13-cis)-RA immediately after opening the ampule. The compound is often packaged under argon gas to prevent oxidation.[7]

  • Solubilization: Dissolve the powder in an appropriate solvent. DMSO is commonly used, but stock solutions in DMSO should be prepared fresh as degradation can occur within weeks.[4][7][11] For longer-term stability, absolute ethanol is a better choice.[4]

  • Inert Gas Overlay: Before sealing the vial, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[7]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials. This prevents repeated freeze-thaw cycles and exposure of the entire stock to air.[10]

  • Storage: Store aliquots at -80°C for maximum stability.[4]

Table 1: Solvent Choice and Stock Stability

SolventRecommended StorageStability Notes
DMSO -20°C or -80°CSoluble up to ~40 mg/mL.[7][11] Prone to degradation over several weeks; prepare fresh for critical experiments.[4]
Ethanol -80°CMore stable for long-term storage compared to DMSO.[4] A 0.01 M stock was reported stable for up to two weeks at -70°C.[7]
Protocol 2.2: Dosing Cell Cultures

The transition from a stable organic stock solution to an unstable aqueous cell culture medium is the most critical step.

start Start: Retrieve Single-Use Aliquot from -80°C Storage thaw Thaw Aliquot Rapidly (Protect from Light) start->thaw dilute Dilute Stock into Pre-warmed Culture Medium (Prepare Immediately Before Use) thaw->dilute Critical Step: Minimize Time in Aqueous Solution mix Gently Mix by Inversion/Pipetting (Avoid Vortexing) dilute->mix add Add Medicated Medium to Cells Immediately mix->add incubate Incubate Cultures (Wrap plate in aluminum foil or use light-blocking incubator) add->incubate end Experiment in Progress incubate->end

Caption: Recommended workflow for dosing cell cultures with Retinoic Acid.

Step-by-Step Methodology:

  • Prepare Medium: Warm the required volume of cell culture medium to 37°C. If using serum-free medium, supplement it with 6 mg/mL Bovine Serum Albumin (BSA) to enhance stability.[1][2][3]

  • Thaw Stock: Retrieve a single aliquot of the (11-cis,13-cis)-RA stock solution from -80°C storage and thaw it quickly. Keep it protected from light at all times.

  • Dilution: Immediately before adding to cells, perform a serial dilution of the stock solution directly into the pre-warmed culture medium to achieve the final desired concentration.

    • Causality: Retinoids are highly unstable in aqueous solutions.[1][3] Preparing the final dilution immediately before use minimizes the time the compound spends in this unstable state.

  • Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically ≤ 0.1%.[10][12] Prepare a vehicle control with the same final solvent concentration.

  • Application: Remove the old medium from your cells and replace it with the freshly prepared retinoid-containing medium.

  • Incubation: Immediately return the culture plates or flasks to the incubator. For maximum protection, wrap the cultureware in aluminum foil to block all light exposure during incubation.[1]

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with (11-cis,13-cis)-RA are inconsistent. What are the likely causes?

A1: Inconsistency is the most common issue and almost always points to compound degradation. The primary culprits are:

  • Light Exposure: Even brief exposure to ambient lab lighting can cause significant isomerization and degradation.[5] Ensure all steps are performed under yellow or red light.

  • Stock Solution Degradation: Repeatedly freeze-thawing a master stock solution introduces oxygen and thermal stress. Always use single-use aliquots.[10] If using a DMSO-based stock older than a few weeks, prepare it fresh.[4]

  • Instability in Media: Pre-mixing the compound into media and letting it sit before adding it to cells will result in significant compound loss. The final dilution must be made immediately before application.[4]

Q2: I'm using a serum-free medium and see very low or no activity from the compound. Why is this happening?

A2: This is a well-documented phenomenon. Retinoids are extremely unstable in protein-free aqueous environments.[1][2][3][4] In serum-free media, two major issues occur:

  • Rapid Degradation: The lack of binding proteins leaves the retinoid molecule exposed and vulnerable to rapid oxidation and isomerization. Studies show that recovery of all-trans-RA can be less than 30% after 24 hours in serum-free media.[4]

  • Adsorption to Plastics: Being hydrophobic, retinoids will non-specifically adsorb to the plastic surfaces of culture plates, tubes, and pipette tips, significantly reducing the bioavailable concentration.[1][13]

Q3: How can I stabilize (11-cis,13-cis)-Retinoic Acid in my serum-free culture?

A3: The most effective method is to supplement your serum-free medium with a carrier protein. The addition of 6 mg/mL of Bovine Serum Albumin (BSA) has been shown to dramatically improve the stability and recovery of retinoic acid isomers in culture.[1][2][3] The BSA binds to the retinoid, protecting it from degradation and preventing its loss to plastic surfaces, much like albumin does in serum-containing media.[13][14]

Q4: I see a precipitate forming after I add my (11-cis,13-cis)-RA stock solution to the culture medium. What should I do?

A4: Precipitation occurs because the compound's solubility limit has been exceeded in the aqueous medium.[15]

  • Check Stock Solution: Ensure your stock solution in the organic solvent is fully dissolved and clear before diluting it into the medium. Gentle warming in a 37°C water bath can sometimes help, but avoid prolonged heating.[10]

  • Lower Final Concentration: You may be attempting to use a final concentration that is too high. Try working with a lower dose.

  • Mixing Technique: When diluting, add the stock solution to the medium while gently swirling. Avoid vigorous vortexing, which can promote precipitation.[10]

Q5: Why is working under yellow light so important?

A5: Retinoids have a maximum UV-visible absorption peak around 350 nm, meaning they strongly absorb energy from UVA and blue light.[16] This absorbed energy provides the activation energy needed to break and reform chemical bonds, leading to isomerization (e.g., cis to trans) and degradation.[5] Yellow or red lights have longer wavelengths that fall outside this absorption range, preventing the photo-activation of the molecule and preserving its integrity.[4]

Q6: For an experiment lasting several days, is it necessary to change the medium?

A6: Yes, absolutely. Given the instability of retinoids even under protected, protein-stabilized conditions at 37°C, the compound concentration will decrease over time. For multi-day experiments, it is best practice to replace the medium with freshly prepared (11-cis,13-cis)-RA-containing medium every 24 hours to maintain a consistent and effective concentration.[1]

References

  • Analysis of Vitamin A and Retinoids in Biological Matrices - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. International Journal of Developmental Biology, 56(4), 273–278. ResearchGate. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. PubMed, National Center for Biotechnology Information. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Retinoic acid stability in stem cell cultures. (2012). International Journal of Developmental Biology. [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Napoli, J. L. (1986). Quantification of physiological levels of retinoic acid. Methods in Enzymology, 123, 112-124. PubMed. [Link]

  • RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc 0. (n.d.). [Link]

  • Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. (n.d.). SCIEX. [Link]

  • Photodecomposition and Phototoxicity of Natural Retinoids. (2016). MDPI. [Link]

  • Kitano, Y. (1985). Stability of retinoids in culture. All-trans-retinoic acid, 13-cis-retinoic acid and etretinate in the culture of human keratinocytes, B16 mouse melanoma cells and HeLa cells. The Journal of Dermatology, 12(3), 237-242. PubMed. [Link]

  • Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution. (1993). Journal of Pharmaceutical and Biomedical Analysis, 11(9), 817-822. PubMed. [Link]

  • Photodecomposition and Phototoxicity of Natural Retinoids - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Neacsu, M. V., et al. (2007). Retinol and Retinoic Acid Bind Human Serum Albumin: Stability and Structural Features. PubMed, National Center for Biotechnology Information. [Link]

  • retinol oxidizes to retinaldehyde via the actions... (n.d.). ResearchGate. [Link]

  • Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins. (2012). Journal of Lipid Research. [Link]

  • Temperature-dependent degradation of retinol palmitate... (n.d.). ResearchGate. [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. (2021). KTH Diva. [Link]

  • Rakuša, M. Ž., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 19(11), 3039-3047. PubMed. [Link]

  • Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition. (2016). The FEBS Journal. [Link]

  • Tsukada, M., et al. (2002). Considerations for in vitro retinoid experiments: importance of protein interaction. PubMed, National Center for Biotechnology Information. [Link]

  • Method for stabilizing retinoic acid... (n.d.).
  • Generation of Retinaldehyde for Retinoic Acid Biosynthesis. (2016). MDPI. [Link]

  • The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • retinol stability in anti-aging face serum post-opening period. (n.d.). ResearchGate. [Link]

  • Abstract 4552: Defining the metabolic pathways of 13-cis retinoic acid. (2013). AACR Journals. [Link]

  • Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(3), 269-275. PubMed. [Link]

  • Isomerization and Oxidation of Vitamin A in Cone-Dominant Retinas... (2005). Cell. [Link]

  • Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma... (2021). MDPI. [Link]

  • Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. (n.d.). ResearchGate. [Link]

  • All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. (2007). PubMed, National Center for Biotechnology Information. [Link]

  • Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor. (2020). MDPI. [Link]

  • How to dissolve all-trans retinoic acid? (2016). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the In Vitro Biological Activity of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (11-cis,13-cis)-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the experimental success of this potent retinoid isomer. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges researchers face when working with (11-cis,13-cis)-Retinoic Acid and other retinoids.

Q1: How should I properly dissolve and store (11-cis,13-cis)-Retinoic Acid to ensure its stability and activity?

A1: Proper handling is critical as retinoids are notoriously sensitive to light, heat, and oxidation.[1][2][3]

  • Dissolution: Due to its hydrophobic nature, (11-cis,13-cis)-Retinoic Acid is practically insoluble in aqueous solutions.[3] For stock solutions, use a high-purity, anhydrous organic solvent. While DMSO is common, studies have shown that all-trans-retinoic acid (ATRA) can degrade in DMSO over several weeks, even at -80°C.[1] Ethanol offers better stability for long-term storage.[1] Prepare a concentrated stock (e.g., 1-10 mM) to minimize the final solvent concentration in your cell culture medium, which should ideally not exceed 0.1% to avoid toxicity.[4]

  • Storage: Store the solid compound in a desiccator at -80°C under an inert gas (like argon or nitrogen) in amber vials.[1] Stock solutions should also be stored in small, single-use aliquots in amber vials at -80°C to prevent repeated freeze-thaw cycles.[4]

  • Causality: The conjugated double bond system in the retinoic acid structure makes it highly susceptible to photoisomerization when exposed to light, especially UV, leading to a mixture of isomers and loss of specific activity.[5][6] Oxidation can also occur, cleaving the polyene chain and inactivating the molecule.

Q2: I'm observing low or inconsistent biological activity. What are the likely causes?

A2: This is a frequent issue stemming from several factors:

  • Isomer Instability: The primary suspect is the degradation or isomerization of your compound. Retinoids in solution can rapidly convert between cis and trans forms when exposed to ambient laboratory light.[1][5] All experimental manipulations should be performed under yellow or subdued light.

  • Poor Cellular Uptake: Being lipophilic, retinoic acid has poor solubility in aqueous culture media. It can precipitate out of solution or adhere to plasticware, drastically reducing the effective concentration delivered to the cells.[2][3]

  • Serum Interactions: If using serum-containing media, components within the Fetal Bovine Serum (FBS) can bind to the retinoic acid, affecting its availability.[1] Conversely, in serum-free media, retinoids are highly unstable unless a carrier protein like bovine serum albumin (BSA) is added.[1][7]

  • Cellular Metabolism: Cells actively metabolize retinoic acid, primarily through the action of CYP26 enzymes, which hydroxylate and inactivate it.[8] Highly metabolic cell lines may clear the compound from the media faster than others.

Q3: How does the biological activity of (11-cis,13-cis)-Retinoic Acid compare to other isomers like all-trans-Retinoic Acid (ATRA)?

A3: The biological effects of retinoids are primarily mediated by their binding to and activation of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[9][10]

  • Receptor Binding: ATRA is a high-affinity ligand for RARs but does not bind to RXRs.[11] 9-cis-Retinoic Acid is a pan-agonist, binding with high affinity to both RARs and RXRs.[11] 13-cis-Retinoic Acid (a stereoisomer of isotretinoin) has a much lower binding affinity for these receptors.[12]

  • Mechanism of Action: It is widely proposed that 13-cis-RA acts as a pro-drug, exerting many of its biological effects after being isomerized intracellularly to more active forms like ATRA or 9-cis-RA.[12][13][14] Therefore, the observed in vitro activity of the (11-cis,13-cis) isomer will heavily depend on the cell type's capacity to perform this isomerization.

Q4: What are the most critical controls to include in my experiments?

A4: A self-validating experimental design is crucial.

  • Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO or Ethanol) used to dissolve the retinoic acid.

  • Positive Control: Use a well-characterized retinoid like all-trans-Retinoic Acid (ATRA) as a positive control. This helps validate that the cellular machinery (receptors, signaling pathways) you are studying is responsive.

  • Isomer Control: If feasible, comparing the activity of (11-cis,13-cis)-RA to 13-cis-RA and ATRA can provide insights into the specific contribution of the double-cis configuration.

  • Time-Course and Dose-Response: Perform experiments across a range of concentrations and time points to capture the full dynamics of the cellular response.

Troubleshooting Guide

Use this guide to diagnose and solve specific problems encountered during your in vitro experiments.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent Dose-Response Curve / Poor Reproducibility 1. Compound Degradation: Stock solution has degraded due to light exposure, oxidation, or improper storage.Solution: Prepare fresh stock solutions from solid powder for each experiment. Always work under yellow light. Rationale: Retinoids are highly labile; assuming a stock solution is stable for weeks can introduce significant error.[1][6]
2. Precipitation in Media: The compound is precipitating after dilution into the aqueous culture medium.Solution: Pre-complex the retinoic acid with a carrier protein like fatty-acid-free BSA before adding it to the medium. (See Protocol 2). Rationale: BSA acts as a carrier, improving solubility and stability in aqueous environments, mimicking the in vivo transport mechanism.[7][15]
Unexpected Cytotoxicity at Low Concentrations 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.Solution: Ensure the final solvent concentration is ≤0.1%. Perform a toxicity curve with the vehicle alone to determine the tolerance of your specific cell line. Rationale: Solvents can induce cellular stress and apoptosis, confounding the specific effects of the retinoid.
2. Formation of Toxic Degradation Products: The compound has degraded into unknown, more toxic byproducts.Solution: Use freshly prepared solutions and protect them from light. Consider HPLC analysis of your stock solution to check for purity and degradation peaks. Rationale: Oxidized or isomerized forms of retinoids may have different, and potentially more toxic, biological activities.
Low Signal or No Response in a RARE-Luciferase Reporter Assay 1. Inefficient Cellular Uptake: The compound is not reaching the intracellular nuclear receptors in sufficient concentration.Solution: Implement a BSA-mediated delivery protocol (Protocol 2). Rationale: Enhancing bioavailability is key to ensuring the compound can engage its intracellular targets.
2. Low Intracellular Isomerization: The cell line used has a low capacity to convert (11-cis,13-cis)-RA to an active isomer like ATRA.Solution: Include ATRA as a positive control. If ATRA works but your compound doesn't, it points to an issue with isomerization or the intrinsic activity of the (11-cis,13-cis) form itself. Rationale: This control experiment isolates the problem to the test compound's specific mechanism rather than a general failure of the assay system.[12][14]
3. Serum Inhibition: Components in FBS are sequestering the compound.Solution: Conduct the experiment in serum-free or low-serum (e.g., 1%) media, ensuring to supplement with BSA to maintain stability.[16] Rationale: Reducing serum minimizes confounding variables and ensures the observed effect is due to the compound of interest.[1]

Key Experimental Protocols

Protocol 1: Preparation of Stabilized (11-cis,13-cis)-Retinoic Acid Stock Solution

Objective: To prepare a stable, concentrated stock solution while minimizing degradation.

Materials:

  • (11-cis,13-cis)-Retinoic Acid powder

  • Anhydrous, 200-proof Ethanol (spectroscopic grade)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Microbalance

  • Yellow light conditions

Procedure:

  • Preparation: Perform all steps under yellow light. Warm the vial of solid (11-cis,13-cis)-Retinoic Acid to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired amount of powder directly into a sterile amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., 10 mM). Vortex briefly until fully dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with inert gas for 10-15 seconds to displace oxygen.

  • Aliquoting & Storage: Immediately cap the vial tightly and aliquot into single-use volumes in separate amber vials. Purge each aliquot with inert gas before sealing. Store at -80°C.

Protocol 2: Enhancing Cellular Uptake Using a BSA Carrier Complex

Objective: To improve the solubility, stability, and delivery of (11-cis,13-cis)-Retinoic Acid to cells in culture.

Materials:

  • Prepared (11-cis,13-cis)-RA stock solution (from Protocol 1)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free medium

  • Sterile microcentrifuge tubes

Procedure:

  • BSA Preparation: Prepare a sterile 10% (w/v) fatty-acid-free BSA solution in PBS or serum-free medium.

  • Complexation: In a sterile tube, dilute the (11-cis,13-cis)-RA stock solution into the BSA solution. A molar ratio of 1:1 (RA:BSA) is a good starting point. For example, to make a 100µM RA-BSA complex, add 1 µL of a 10 mM RA stock to 99 µL of a 101 µM BSA solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes, protected from light, to allow for complex formation.

  • Application: Dilute this RA-BSA complex to the final desired concentration in your cell culture medium (serum-free or low-serum is recommended).

  • Rationale: BSA binds retinoids, increasing their stability in aqueous media and facilitating their transport across the cell membrane.[7][15][17] This method provides a more consistent and biologically relevant delivery system.

Visualizations and Workflows

Retinoid Signaling Pathway

This diagram illustrates the canonical pathway of retinoic acid action, highlighting the critical role of intracellular isomerization for pro-drugs like 13-cis-RA.

RetinoidSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13cisRA_out 13-cis-RA (or 11c,13c-RA) 13cisRA_in 13-cis-RA 13cisRA_out->13cisRA_in Diffusion ATRA_out ATRA (Positive Control) ATRA_in ATRA ATRA_out->ATRA_in Diffusion Isomerase Isomerization (Rate-Limiting Step) 13cisRA_in->Isomerase Isomerase->ATRA_in Converts to active isomer CRABP CRABP ATRA_in->CRABP Binds ATRA_nuc ATRA CRABP->ATRA_nuc Nuclear Translocation RAR RAR ATRA_nuc->RAR RXR RXR RXR->RAR Heterodimerizes RARE RARE (DNA Response Element) RAR->RARE Binds Transcription Target Gene Transcription RARE->Transcription

Caption: Canonical retinoid signaling pathway.

Experimental Workflow for Enhancing Activity

This workflow outlines the key steps from compound preparation to data analysis, incorporating best practices for handling retinoids.

ExperimentalWorkflow cluster_prep Phase 1: Preparation (Yellow Light) cluster_exp Phase 2: Cell Treatment cluster_analysis Phase 3: Assay & Analysis A Prepare 10mM Stock in Ethanol (Protocol 1) B Prepare RA-BSA Complex (Protocol 2) A->B C Seed Cells in Plates D Treat Cells with: 1. Vehicle Control 2. RA-BSA Complex 3. ATRA-BSA (Positive Control) C->D E Incubate for Desired Time (e.g., 24-48h) D->E F Perform Assay (e.g., Luciferase, qPCR, Western Blot) E->F G Analyze Data & Compare to Controls F->G

Caption: Recommended workflow for in vitro retinoid experiments.

References

  • Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acet
  • Wang, H., et al. (2011). Identification of retinoic acid as an inhibitor of transcription factor Nrf2 through activation of retinoic acid receptor alpha.
  • Shi, Y., et al. (2011). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. Biochemistry. [Link]

  • Lee, J., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. The Journal of Biological Chemistry. [Link]

  • Kane, M. A., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology. [Link]

  • Sensitive and accurate quantitation of retinoic acid isomers in biological samples. (n.d.). SCIEX.
  • Matrella, M. L. (2020). How to dissolve all trans retinoic Acid? ResearchGate. [Link]

  • 13-cis-Retinoic acid. (1998). IARC Publications. [Link]

  • Meyskens, F. L., & Goodman, G. E. (1993). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development. [Link]

  • The effects of retinoic acid on the in vitro and in vivo growth of neuroblastoma cells. (1994). The Laryngoscope. [Link]

  • How to dissolve all-trans retinoic acid? (2016). ResearchGate. [Link]

  • Raja, M., et al. (2013). Binding sites of retinol and retinoic acid with serum albumins. Journal of Biomolecular Structure & Dynamics. [Link]

  • Schulman, I. G., et al. (1997). Retinoid Isomers Differ in the Ability to Induce Release of SMRT Corepressor from Retinoic Acid Receptor-α. Molecular and Cellular Biology. [Link]

  • Duester, G. (2008). Retinoic Acid Synthesis and Degradation. Biochimica et Biophysica Acta. [Link]

  • Process for improving the solubility of cell culture media. (2016).
  • In vitro disruption of the retinoic acid signaling pathway by industrial chemicals and pharmaceuticals. (2025). Toxicology.
  • Tajmir-Riahi, H. A., et al. (2013). Binding sites of retinol and retinoic acid with serum albumins. Journal of Biomolecular Structure & Dynamics. [Link]

  • Retinoid Receptor Pharmacology. (2019). News-Medical.Net. [Link]

  • Cosco, D., et al. (2005). Accelerated photostability study of tretinoin and isotretinoin in liposome formulations. International Journal of Pharmaceutics. [Link]

  • The Usefulness of Retinoic Acid Supplementation during In Vitro Oocyte Maturation for the In Vitro Embryo Production of Livestock: A Review. (2022). MDPI. [Link]

  • Retinoic acid. (n.d.). Wikipedia. [Link]

  • Retinoic acid receptor structures: the journey from single domains to full-length complex in. (2022). Journal of Molecular Endocrinology. [Link]

  • IN VITRO AND IN VIVO STUDIES OF RETINOIC ACID EFFECT ON MOUSE T CELLS. (n.d.). Universidade de Lisboa. [Link]

  • Pijnappel, W. W., et al. (1993). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Biochemical and Biophysical Research Communications. [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2022). MDPI. [Link]

  • Serum amyloid A is a retinol binding protein that transports retinol during bacterial infection. (2014). eLife. [Link]

  • Photocarcinogenesis Studies of Retinoic Acid and Retinyl Palmitate. (n.d.). National Toxicology Program. [Link]

  • 13-Cis Retinoic Acid Activates Regenerative Behavior of Primary Human Lymphatic Endothelial Cells. (2020). ResearchGate. [Link]

  • Gamble, M. V., & Zile, M. H. (1991). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of Nutritional Biochemistry. [Link]

  • Challenges in Designing Retinoic Acid Receptor-Targeting Drugs: Membrane Permeability and Binding Considerations. (2025). CSIR NET LIFE SCIENCE COACHING. [Link]

  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: Interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences. [Link]

  • Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology. [Link]

  • 10 REASONS WHY YOUR RETINOL IS NOT WORKING | DERMATOLOGIST @DrDrayzday. (2022). YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in retinoid chemistry and analysis.

Introduction: The Challenge of Stereochemical Fidelity in Retinoid Synthesis

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including growth, differentiation, and apoptosis. Their biological activity is exquisitely dependent on their stereochemistry, with different geometric isomers exhibiting unique affinities for nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). While all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) are well-characterized for their therapeutic applications, the synthesis of less common, often unstable, di-cis isomers such as (11-cis,13-cis)-retinoic acid presents a significant analytical challenge.

The inherent instability of cis double bonds in the polyene chain, particularly the sterically hindered 11-cis configuration, makes these compounds susceptible to isomerization induced by light, heat, and acidic conditions.[1][2] This guide provides a comprehensive framework for the unambiguous identification of synthesized (11-cis,13-cis)-retinoic acid, distinguishing it from its more common isomers. We will delve into the critical analytical techniques required, explaining not just the "how" but the "why" behind the experimental design, ensuring a self-validating workflow for researchers in this demanding field.

The Synthetic Landscape: Plausible Route to (11-cis,13-cis)-Retinoic Acid

A robust analytical campaign begins with an understanding of the synthetic route, as it informs potential side-products and impurities. While a specific protocol for (11-cis,13-cis)-retinoic acid is not widely published, a plausible approach can be adapted from established methods for synthesizing 11-cis-retinoids.[2]

Synthesis_Workflow cluster_0 Key Transformation cluster_1 Overall Scheme reagent Activated Zinc (e.g., Zn(Cu/Ag)) precursor 11-yne-13-cis-Retinoid Precursor product (11-cis,13-cis)-Retinoid precursor->product Semi-hydrogenation final_product (11-cis,13-cis)-Retinoic Acid start β-ionone derivative intermediate1 C15-phosphonate start->intermediate1 Wittig-Horner intermediate2 11-yne-13-cis-retinoid ester intermediate1->intermediate2 Coupling intermediate2->final_product 1. Semi-hydrogenation 2. Saponification

Figure 1: Plausible synthetic workflow for (11-cis,13-cis)-retinoic acid.

This strategy hinges on the stereoselective semi-hydrogenation of an alkyne at the C11-C12 position, which introduces the crucial 11-cis double bond. The 13-cis geometry would be established earlier in the synthesis of the precursor. This method is advantageous as it avoids harsh conditions that could isomerize the delicate di-cis product.

Orthogonal Analytical Confirmation: A Multi-Technique Approach

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation synthesis Synthesized Product ((11-cis,13-cis)-RA) hplc HPLC-UV synthesis->hplc nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms LC-MS/MS synthesis->ms hplc_data Retention Time & UV-Vis Spectrum hplc->hplc_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Parent Mass & Fragmentation Pattern ms->ms_data confirmation Identity Confirmed hplc_data->confirmation nmr_data->confirmation ms_data->confirmation

Figure 2: Orthogonal analytical workflow for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

HPLC is indispensable for assessing the purity of the synthesized compound and for comparing its retention behavior to known isomers. Due to the subtle differences in polarity and shape between retinoid isomers, the choice of stationary and mobile phases is critical.

Expert Insight: Both normal-phase and reversed-phase HPLC can be effective. Normal-phase HPLC often provides better separation of geometric isomers, while reversed-phase HPLC is generally more reproducible and compatible with mass spectrometry. For definitive separation, a multi-column approach or 2D-LC may be warranted in complex mixtures.

Comparative HPLC Data of Retinoic Acid Isomers

IsomerTypical Elution Order (Reversed-Phase)Typical Elution Order (Normal-Phase)
(11-cis,13-cis)-RA Early elutingLate eluting
9,13-di-cis-RAEarly eluting (near 11,13-di-cis)[3]Late eluting
13-cis-RAIntermediate[3][4]Intermediate[5]
11-cis-RAIntermediateIntermediate
9-cis-RAIntermediate/Late eluting[3]Early eluting
all-trans-RALate eluting[3][4]Early eluting[5]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Column: Ascentis Express RP-Amide (2.1 x 100 mm, 2.7 µm) or equivalent C18 column.[3]

  • Mobile Phase: A gradient of methanol and water with an acidic modifier (e.g., 0.1% acetic acid or an acetate buffer at pH 5.2) is often effective.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector set at the λmax of retinoic acid isomers (typically around 350-354 nm).[1][6]

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase or a compatible solvent. All sample handling must be performed under yellow or red light to prevent photoisomerization.[1]

  • Analysis: Inject the synthesized compound and a mixture of available authentic standards (all-trans, 13-cis, 9-cis) to compare retention times. The (11-cis,13-cis) isomer is expected to be one of the more polar isomers, eluting earlier than the all-trans and most mono-cis isomers in a reversed-phase system.

UV-Visible Spectroscopy

The UV-Vis spectrum provides valuable information about the conjugated polyene system. While most retinoic acid isomers have a primary absorption maximum (λmax) around 350-354 nm in ethanol, cis-isomers often exhibit a lower molar absorptivity and may show a "cis-peak," a subsidiary absorption band at a shorter wavelength.[1]

IsomerExpected λmax (in Ethanol)
(11-cis,13-cis)-RA~350 nm
13-cis-RA354 nm[1]
all-trans-RA~350 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR is the most powerful technique for the definitive structural confirmation of (11-cis,13-cis)-retinoic acid. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework and stereochemistry.

Expert Insight: Due to the scarcity of published data for (11-cis,13-cis)-retinoic acid, we must rely on a comparative analysis with closely related structures, such as 11-cis-retinal and 13-cis-retinoic acid, to predict the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Features for (11-cis,13-cis)-Retinoic Acid (in CDCl₃)

Proton(s)Expected Chemical Shift (δ, ppm)Key Differentiating Features
H-10~7.0-7.2The cis-geometry at the 11,12-double bond will cause a significant downfield shift of H-10 due to steric compression with the methyl group at C-13.
H-11~6.2-6.4Will show a characteristic cis-coupling constant (J ≈ 11-12 Hz) with H-12.
H-12~7.5-7.8Will be a doublet with a cis-coupling constant (J ≈ 11-12 Hz) to H-11.
H-14~5.6-5.8The cis-geometry at the 13,14-double bond will influence its chemical shift compared to the all-trans isomer.
C13-CH₃~2.1-2.3The chemical shift will be distinct from the all-trans and 13-trans isomers.

Predicted ¹³C NMR Spectral Features for (11-cis,13-cis)-Retinoic Acid (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)Key Differentiating Features
C-11~125-130The chemical shifts of the carbons involved in the cis-double bonds will be diagnostic.
C-12~130-135Comparison with data from 11-cis-retinal and 13-cis-retinoic acid will be crucial for assignment.
C-13~150-155The chemical shift of this quaternary carbon will be sensitive to the geometry of the adjacent double bonds.
C-14~115-120The upfield shift of C-14 compared to its trans counterpart is a hallmark of the 13-cis configuration.
C13-CH₃~20-22The chemical shift of this methyl group provides a clear indication of the geometry at the C13-C14 bond.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃). Add a small amount of a radical scavenger if necessary to prevent degradation in the NMR tube.

  • Acquisition: Acquire high-resolution ¹H and ¹³C spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

  • Data Analysis: Compare the acquired spectra with published data for related isomers.[1][7][8] Pay close attention to the chemical shifts of the olefinic protons and carbons and the proton-proton coupling constants across the double bonds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity and Confirmation

LC-MS/MS provides unequivocal confirmation of the molecular weight and can offer structural information through fragmentation patterns. This technique is also the gold standard for quantification in complex biological matrices.

Expert Insight: While retinoic acid isomers share the same parent mass, subtle differences in their fragmentation patterns or chromatographic behavior in an LC-MS system can aid in their differentiation. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its sensitivity in positive ion mode for retinoids.[9]

Expected Mass Spectral Data for (11-cis,13-cis)-Retinoic Acid

ParameterExpected Value
Ionization ModePositive APCI or ESI
Parent Ion [M+H]⁺m/z 301.2
Key Fragment Ionsm/z 283 ([M+H - H₂O]⁺), m/z 255 ([M+H - COOH]⁺), m/z 205 (cleavage of the polyene chain)

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Couple the HPLC system described previously to a tandem mass spectrometer.

  • Ionization Source: Utilize an APCI or ESI source in positive ion mode.

  • MS Analysis: Perform a full scan to confirm the parent mass of m/z 301.2. Subsequently, perform product ion scans (MS/MS) on the parent ion to obtain the fragmentation pattern.

  • Data Comparison: Compare the fragmentation pattern with that of authentic standards. While the major fragments are likely to be the same across isomers, the relative intensities may differ, providing a potential avenue for differentiation.

Conclusion: A Self-Validating System for Identity Confirmation

Confirming the identity of a labile, di-cis isomer of retinoic acid is a formidable task that demands a meticulous and multi-faceted analytical approach. By integrating the separating power of HPLC, the definitive structural insight of NMR, and the sensitive confirmation of mass spectrometry, researchers can build a robust, self-validating case for the identity of their synthesized compound. The key lies not in a single piece of data, but in the convergence of evidence from these orthogonal techniques. This guide provides the framework and the underlying scientific rationale to navigate the complexities of retinoid analysis, ensuring the integrity and reliability of research in this vital field.

References

  • Kálai, T., et al. (2011). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 16(5), 4103-4124. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 11-cis-Retinol. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). 11-Cis-Retinal. PubChem Compound Database. Retrieved from: [Link]

  • Palczewski, K., et al. (2012). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 115-126. Available from: [Link]

  • Nakanishi, K., et al. (2001). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition, 40(1), 190-193. Available from: [Link]

  • SCIEX (2016). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Technical Note. Available from: [Link]

  • International Agency for Research on Cancer (1999). 13-cis-Retinoic Acid. IARC Handbooks of Cancer Prevention, Volume 3. Available from: [Link]

  • Chen, Y.-C., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5937. Available from: [Link]

  • Klvánová, J., & Brtko, J. (2002). Selected retinoids: determination by isocratic normal-phase HPLC. Endocrine Regulations, 36(3), 133-137. Available from: [Link]

  • Tan, M., & Wang, C. (1998). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 6(4), 749-756. Available from: [Link]

  • Rühl, R., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoic acid receptors. Journal of Investigative Dermatology, 115(2), 299-305. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 13-cis-Retinol. PubChem Compound Database. Retrieved from: [Link]

  • Wang, Y., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 36(8), 882-888. Available from: [Link]

Sources

A Comparative Guide to the Biological Activities of Retinoic Acid Isomers: All-trans-Retinoic Acid vs. 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of two prominent isomers of retinoic acid: all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). A comprehensive understanding of their distinct molecular interactions and cellular effects is critical for advancing research in cellular biology, oncology, and dermatology. This document synthesizes key experimental data, details the methodologies used to obtain them, and visualizes the core biological pathways to offer a clear and objective comparison.

A note on (11-cis,13-cis)-Retinoic Acid: Extensive literature searches did not yield significant data on a dual isomer designated (11-cis,13-cis)-Retinoic acid. The most extensively studied and biologically relevant cis-isomer in comparison to all-trans-retinoic acid is 13-cis-retinoic acid. Therefore, this guide will focus on the comparison between all-trans- and 13-cis-retinoic acid.

Introduction to Retinoic Acid Isomers

Retinoic acid (RA) is a metabolite of vitamin A (retinol) that plays a crucial role in regulating a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis[1][2]. Its biological effects are primarily mediated by its interaction with nuclear receptors. The geometric configuration of the polyene tail of retinoic acid gives rise to several isomers, with all-trans-retinoic acid (ATRA) being the most biologically active and well-characterized. 13-cis-retinoic acid, while also naturally occurring, exhibits a distinct profile of activity and is widely used therapeutically, particularly in dermatology[3][4].

Mechanism of Action: A Tale of Two Affinities

The differential biological activities of ATRA and 13-cis-RA stem primarily from their varying abilities to bind to and activate the two families of nuclear retinoid receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs)[1][5].

  • All-trans-Retinoic Acid (ATRA) is a high-affinity ligand for all three RAR subtypes (α, β, and γ)[6][7][8]. Upon binding, ATRA induces a conformational change in the RAR, causing the release of corepressors and the recruitment of coactivators. This complex then heterodimerizes with an RXR, binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and initiates transcription[6][[“]][10]. ATRA does not bind to RXRs[5].

  • 13-cis-Retinoic Acid exhibits a significantly lower binding affinity for RARs compared to ATRA and does not bind to RXRs[11][12][13]. Its biological activity has been a subject of extensive research, with evidence suggesting it may function in part as a pro-drug that isomerizes intracellularly to the more active ATRA[11][12]. However, some studies suggest that 13-cis-RA may have biological effects independent of its conversion to ATRA[4].

The canonical signaling pathway for retinoic acid is illustrated below:

RAR-RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans-Retinoic Acid (ATRA) ATRA_nuc ATRA ATRA->ATRA_nuc Translocates to Nucleus cisRA 13-cis-Retinoic Acid isomerization Intracellular Isomerization cisRA->isomerization isomerization->ATRA RAR RAR CoRep Corepressors RAR->CoRep Binds in absence of ligand CoA Coactivators RAR->CoA Recruits upon ligand binding RARE RARE RAR->RARE Heterodimerizes with RXR and binds DNA RXR RXR RXR->CoRep RXR->RARE Gene Target Gene RARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Biological Response Biological Response mRNA->Biological Response ATRA_nuc->RAR High-affinity binding

Caption: Canonical RAR-RXR signaling pathway initiated by all-trans-retinoic acid.

Quantitative Comparison of Biological Activity

The differences in receptor affinity translate to varying potencies in cellular assays. The following table summarizes key quantitative data from comparative studies.

ParameterAll-trans-Retinoic Acid (ATRA)13-cis-Retinoic AcidSource(s)
RAR Binding Affinity (Kd) High affinity (in the 0.2-0.7 nM range)Low affinity[7]
RXR Binding Affinity (Kd) No significant bindingNo significant binding[7]
EC50 for Differentiation of HL-60 cells ~2-30 nM~2-30 nM (activity likely due to isomerization)[14]
Anti-proliferative Activity on Breast Cancer Cells More potent than 13-cis-RAActive, but less potent than ATRA[15]

Differential Biological Effects

The distinct receptor interactions of ATRA and 13-cis-RA lead to varied downstream biological outcomes in different cell types.

Cell Differentiation

Both ATRA and 13-cis-RA can induce the differentiation of various cell types, most notably in the context of acute promyelocytic leukemia (APL).

  • ATRA is a cornerstone of APL therapy, where it induces the differentiation of malignant promyelocytes into mature granulocytes[16][17]. This effect is directly linked to its ability to bind the PML-RARα fusion protein, a hallmark of APL[17][18].

  • 13-cis-RA also demonstrates differentiation-inducing activity, for instance in HL-60 human promyelocytic leukemia cells[14]. However, its clinical efficacy in APL is much lower than that of ATRA[19]. Studies on the APL-derived NB4 cell line show that these cells are much more sensitive to ATRA than to cis-retinoic acid, highlighting the specificity of the all-trans isomer in this context[20].

Cell Proliferation and Apoptosis

The effects of these isomers on cell growth are cell-type dependent.

  • In breast cancer cell lines , both isomers exert a dose-dependent growth inhibition, with ATRA being more potent[15]. They can also induce apoptosis in certain breast cancer cell lines[15].

  • In human keratinocytes , the effects are more complex. At low cell densities, both isomers can increase proliferation, while at high densities, they have an antiproliferative effect in HaCaT keratinocytes and are largely inactive in normal primary keratinocytes[11]. This dual effect may explain some of the clinical outcomes of topical retinoid therapy[11].

Sebocyte Activity

13-cis-RA is highly effective in treating severe acne, a condition linked to sebaceous gland activity. Studies on cultured human sebocytes (SZ95) have shown that 13-cis-RA is readily taken up and isomerized to ATRA[12]. Both isomers inhibit sebocyte proliferation, and this effect is mediated through RARs, as it can be blocked by an RAR antagonist[12]. This suggests that the specific efficacy of 13-cis-RA in acne treatment is due to its favorable pharmacokinetic profile and efficient conversion to ATRA within the target cells[12].

Experimental Protocols for Assessing Biological Activity

The following are standard, validated methodologies for comparing the biological activities of retinoid isomers.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

Principle: A competition binding assay is used where a radiolabeled ligand (e.g., [³H]-ATRA) competes with unlabeled ligands (the test compounds, ATRA and 13-cis-RA) for binding to the receptor (e.g., RARα expressed in COS-1 cells). The amount of radioactivity bound to the receptor is measured at various concentrations of the unlabeled ligand, allowing for the calculation of the dissociation constant (Kd).

Step-by-Step Methodology:

  • Receptor Preparation: Transiently transfect a suitable cell line (e.g., COS-1) with an expression vector for the desired retinoid receptor (e.g., RARα).

  • Nucleosol Extraction: Prepare a nuclear extract (nucleosol) containing the expressed receptors from the transfected cells.

  • Competition Binding: Incubate a fixed amount of the nucleosol with a constant concentration of radiolabeled ATRA and varying concentrations of unlabeled ATRA or 13-cis-RA.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically using a hydroxylapatite assay.

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Kd.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the receptor of interest (e.g., RARα) and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with RAREs. If the test compound activates the receptor, the receptor-ligand complex will bind to the RAREs and drive the expression of the reporter gene, which can be easily quantified.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in a multi-well plate.

  • Transfection: Co-transfect the cells with an RAR expression plasmid and a RARE-luciferase reporter plasmid. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of ATRA or 13-cis-RA.

  • Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.

  • Luciferase Assay: Measure the activity of both the firefly and Renilla luciferases using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.

Reporter Gene Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Plate Cells (e.g., HEK293T) transfection 2. Co-transfect with: - RAR Expression Plasmid - RARE-Luciferase Reporter Plasmid - Control Plasmid (e.g., Renilla) cell_culture->transfection treatment 3. Treat with Retinoic Acid Isomers (Varying Concentrations) transfection->treatment incubation 4. Incubate (e.g., 24h) treatment->incubation lysis 5. Lyse Cells incubation->lysis luminescence 6. Measure Luciferase Activity (Luminometer) lysis->luminescence data_analysis 7. Normalize Data & Calculate EC50 luminescence->data_analysis

Caption: Workflow for a dual-luciferase reporter gene assay.

Cell Differentiation Assay (NBT Reduction)

This assay is commonly used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into mature granulocytes.

Principle: Mature, differentiated granulocytes have the ability to produce superoxide radicals, which can reduce the yellow, soluble dye nitro blue tetrazolium (NBT) to a dark blue, insoluble formazan precipitate. The percentage of NBT-positive cells is a measure of differentiation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture HL-60 cells and treat them with various concentrations of ATRA or 13-cis-RA for a period of 72-96 hours.

  • NBT Staining: Harvest the cells and incubate them with a solution containing NBT and a stimulant like 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Microscopy: Prepare cytospin slides of the cells.

  • Quantification: Count the number of cells containing blue formazan deposits (NBT-positive) versus the total number of cells under a light microscope. At least 200 cells should be counted per sample.

  • Data Analysis: Calculate the percentage of NBT-positive cells for each treatment condition and plot this against the log concentration of the retinoid to determine the ED50.

Conclusion

While both all-trans-retinoic acid and 13-cis-retinoic acid are crucial molecules in retinoid biology and therapy, their activities are not interchangeable. ATRA is the more direct and potent activator of the canonical RAR-mediated signaling pathway, making it a powerful agent for inducing differentiation, particularly in APL. In contrast, 13-cis-RA exhibits a more complex mode of action, characterized by low intrinsic RAR affinity and a significant role for intracellular isomerization to ATRA. Its unique clinical efficacy, especially in dermatology, is likely attributable to a combination of its pharmacokinetic properties and efficient conversion to the more active all-trans isomer within specific target tissues like the sebaceous gland. For researchers, selecting the appropriate isomer and understanding its specific mechanism of action are paramount for designing robust experiments and developing targeted therapeutic strategies.

References

  • Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. Journal of Biological Chemistry. [Link]

  • Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia. PubMed. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH National Center for Biotechnology Information. [Link]

  • Biological activity of all-trans-retinoic acid with and without tamoxifen and alpha-interferon 2a in breast cancer patients. PubMed. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Pharmacology of Tretinoin and Isotretinoin (Accutane); Pharmacokinetics, Mechanism of Action, Uses. YouTube. [Link]

  • What are the functions of retinoic acid receptors (RAR) and retinoid X receptors (RXR)? Consensus. [Link]

  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature. [Link]

  • Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy. NIH National Center for Biotechnology Information. [Link]

  • Retinoic Acid Signaling Pathways in Development and Diseases. NIH National Center for Biotechnology Information. [Link]

  • Overview of All-trans-Retinoic acid (ATRA) and Its Analogues: Structures, Activities, and Mechanisms in Acute Promyelocytic Leukaemia. ResearchGate. [Link]

  • Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia. PubMed. [Link]

  • RAR/RXR-Mediated Signaling. ResearchGate. [Link]

  • Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]

  • Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. YouTube. [Link]

  • Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. MDPI. [Link]

  • In vitro metabolism and biological activity of all-trans-retinoic acid and its metabolites in hamster trachea. ResearchGate. [Link]

  • Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. PubMed. [Link]

  • All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. PubMed. [Link]

  • Differentiation-inducing activity of retinoic acid isomers and their oxidized analogs on human promyelocytic leukemia HL-60 cells. PubMed. [Link]

  • 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]

  • Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. NIH National Center for Biotechnology Information. [Link]

  • Determination of Binding Affinity, EC 50 Values, and Quanti- tation of RAR Agonist Activity. ResearchGate. [Link]

  • 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. PubMed. [Link]

  • Effects of all-trans-retinoic acid and 13-cis-retinoic acid on breast-cancer cell lines: growth inhibition and apoptosis induction. PubMed. [Link]

  • An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PubMed Central. [Link]

  • Comparison of the effects of all-trans and cis-retinoic acid on the blast stem cells of acute myeloblastic leukemia in culture. PubMed. [Link]

  • Cellular metabolism and actions of 13-cis-retinoic acid. PubMed. [Link]

  • A Double-Blind, Comparative Clinical Study of Newly Formulated Retinol Serums vs Tretinoin Cream in Escalating Doses: A Method for Rapid Retinization With Minimized Irritation. JDDonline. [Link]

  • 13-cis-Retinoic acid. IARC Publications. [Link]

  • Retinoic acid receptors and retinoid X receptors: Interactions with endogenous retinoic acids. PNAS. [Link]

  • Retinoic acid receptor regulation of decision-making for cell differentiation. Frontiers. [Link]

  • Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. [Link]

  • Comparison of Retinol 1.0% and Tretinoin 0.02% in the Treatment of Moderate to Severe Photodamage and Wrinkles. ClinicalTrials.gov. [Link]

  • Two Opposing Faces of Retinoic Acid: Induction of Stemness or Induction of Differentiation Depending on Cell-Type. MDPI. [Link]

  • Retinoic acid receptor regulation of decision-making for cell differentiation. ResearchGate. [Link]

  • Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations. PubMed Central. [Link]

  • Pharmacology of Retinoid Receptors. ACS Publications. [Link]

  • Given an EC50 value, how do I reproduce the sigmoidal curve from which this was calculated? Biology Stack Exchange. [Link]

  • Comparison of 13-cis-retinoic acid to trans-retinoic acid using human neuroblastoma cell lines. PubMed. [Link]

  • Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. NIH National Center for Biotechnology Information. [Link]

  • Simultaneous determination of endogenous retinoic acid isomers and retinol in human plasma by isocratic normal-phase HPLC with ultraviolet detection. PubMed. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This is particularly critical for photosensitive and isomeric compounds like (11-cis,13-cis)-Retinoic acid, a key retinoid implicated in various biological processes. This guide provides an in-depth comparison of validated analytical methodologies, offering a scientifically grounded framework for selecting and implementing the most appropriate technique for your research or drug development pipeline.

The Criticality of Isomer-Specific Quantification

Retinoic acid isomers, including all-trans, 9-cis, 13-cis, and the di-cis forms like (11-cis,13-cis)-Retinoic acid, exhibit distinct biological activities due to their differential binding affinities for nuclear receptors (RAR and RXR) that regulate gene transcription.[1] Consequently, the ability to accurately and specifically quantify a particular isomer in the presence of others is paramount for elucidating its precise physiological role and for pharmacokinetic and pharmacodynamic studies in drug development. This necessitates the validation of analytical methods to ensure they are fit for purpose.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in many analytical laboratories. For retinoids, which possess a chromophore, UV detection is a straightforward and robust quantification technique.

Validation of an Isocratic HPLC-UV Method

The validation of an HPLC-UV method for (11-cis,13-cis)-Retinoic acid should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation parameters.[2]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase: An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) can be effective for resolving retinoic acid isomers.[3][4]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of the retinoic acid isomers, typically around 340-360 nm.[5][6]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of (11-cis,13-cis)-Retinoic acid and other relevant isomers in a suitable organic solvent like methanol or ethanol. All work with retinoids should be performed under yellow light to prevent photoisomerization.[7]

  • Spiked Samples: For accuracy and precision studies, a suitable blank matrix (e.g., plasma, cream placebo) is spiked with known concentrations of the analyte.

  • Extraction: For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove interfering substances.[8]

3. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting the blank matrix, the analyte, and a mixture of the analyte with other retinoic acid isomers and potential impurities. The peaks should be well-resolved.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the analyte are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a spiked placebo) and is expressed as the percentage recovery.[5]

  • Precision: The precision of the method is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of three different concentrations within the linear range on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This could include slight changes in mobile phase composition, pH, flow rate, and column temperature.

Causality Behind Experimental Choices

The choice of a reversed-phase C18 column is based on its wide applicability and effectiveness in separating moderately polar compounds like retinoic acid isomers. The acidic buffered mobile phase (pH 5.2) is crucial for maintaining the acidic analytes in their protonated form, leading to better peak shape and resolution.[3][4] Isocratic elution is preferred for its simplicity and robustness in routine analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Method Implementation Dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) Specificity Specificity (Resolution from isomers) Dev->Specificity Validate Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD - Intra & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Implement Routine Analysis of (11-cis,13-cis)-Retinoic Acid Robustness->Implement If all criteria met

Advanced Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Validation of an LC-MS/MS Method

The validation of a bioanalytical method using LC-MS/MS generally follows the guidelines from regulatory bodies like the US Food and Drug Administration (FDA).[9]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering reproducible gradients.

  • Column: A reversed-phase C18 or a more specialized column like a pentafluorophenyl (PFP) column can be used to enhance separation.

  • Mobile Phase: A gradient elution using a mixture of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often favored for less polar compounds like retinoids.[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for (11-cis,13-cis)-Retinoic acid and an internal standard (preferably a stable isotope-labeled version) are monitored for quantification.

2. Sample Preparation:

  • Similar to the HPLC-UV method, but often requires a more rigorous cleanup to minimize matrix effects. A combination of protein precipitation followed by LLE or SPE is common.[9]

3. Validation Parameters:

  • In addition to the parameters validated for the HPLC-UV method, bioanalytical method validation for LC-MS/MS includes:

    • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.

    • Recovery: The efficiency of the extraction procedure.

    • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).

Causality Behind Experimental Choices

The high specificity of LC-MS/MS is derived from the selection of specific MRM transitions for the analyte and internal standard. This allows for accurate quantification even if the analyte is not perfectly resolved chromatographically from other matrix components. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, leading to more accurate and precise results.

LCMSMS_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Method Implementation Dev Develop LC-MS/MS Method (LC conditions, MS tuning) Specificity Specificity & Matrix Effect Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability (Freeze-thaw, etc.) LOD_LOQ->Stability Implement Bioanalysis of (11-cis,13-cis)-Retinoic Acid Stability->Implement If all criteria met

Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSSupercritical Fluid Chromatography (SFC)
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio)High (orthogonal separation to RP-HPLC)
Sensitivity (LOQ) ng/mL range[8]pg/mL to fg/mL range[7]Comparable to HPLC, can be coupled to MS for higher sensitivity[10]
Throughput ModerateModerateHigh (faster analysis times)[6]
Cost (Instrument) Low to ModerateHighModerate to High
Cost (Operational) LowHigh (requires high-purity solvents and gases)Low (uses compressed CO2 as the primary mobile phase)[6]
Robustness HighModerate (susceptible to matrix effects)High
Primary Application Routine QC, analysis of less complex matricesBioanalysis, trace-level quantification in complex matricesChiral separations, high-throughput screening[6]

Emerging Alternative: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful alternative to traditional HPLC. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[6] This technique offers several advantages for the analysis of retinoic acid isomers:

  • Orthogonal Selectivity: SFC can provide different elution patterns compared to reversed-phase HPLC, which can be beneficial for resolving closely related isomers.

  • Faster Analysis: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency.[6]

  • Greener Technology: The use of compressed CO2 as the main solvent significantly reduces the consumption of organic solvents.[6]

SFC can be coupled with various detectors, including UV and mass spectrometry, making it a versatile tool for both quantitative and qualitative analysis. The validation of an SFC method would follow similar principles to those of HPLC, with a focus on demonstrating its suitability for the intended purpose.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for (11-cis,13-cis)-Retinoic acid depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and the analysis of relatively clean samples where high sensitivity is not a primary concern.

  • LC-MS/MS is the method of choice for bioanalytical studies and any application requiring high sensitivity and specificity for trace-level quantification in complex biological matrices.

  • SFC presents a compelling alternative, particularly for high-throughput screening and for challenging separations of isomers, offering a "green" and efficient analytical solution.

Regardless of the chosen technique, a thorough validation in accordance with established regulatory guidelines is non-negotiable to ensure the generation of reliable, accurate, and reproducible data, thereby upholding the integrity of your research and development efforts.

References

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

  • Lin, C. F., & Dann, J. L. (1998). Supercritical fluid extraction of 13-cis retinoic acid and its photoisomers from selected pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1145-1153.
  • Chen, B. H., & Chen, Y. C. (1996). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 4(3), 225-234.
  • Arnhold, T., Ringle, M., & Dolar, D. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(3), 587-598.
  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–370.
  • Miyagi, M., Tsushima, M., & Yamashita, K. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Monferran, C., Tioni, M. F., & Goicoechea, H. C. (2015). Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling. Analytical and Bioanalytical Chemistry, 407(23), 7049-7058.
  • Lesellier, E., & West, C. (2013). Quantification of Retinoid Compounds by Supercritical Fluid Chromatography Coupled to Ultraviolet Diode Array Detection.
  • Klvanová, J., & Brtko, J. (2002). Selected retinoids: determination by isocratic normal-phase HPLC.
  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • Shelley, R., Price, J. C., Jun, H. W., Cadwallader, D. E., & Capomacchia, A. C. (1982). Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. Journal of Pharmaceutical Sciences, 71(2), 262-264.
  • Hanff, E., Koehler, C., & Schmiedl, A. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 896.
  • Bhat, P. V., & Lacroix, A. (1986). Separation of geometric isomers of retinol and retinoic acid in nonaqueous high-performance liquid chromatography. Methods in Enzymology, 123, 75-85.
  • Frolik, C. A., Tavani, D. M., & Dart, L. L. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography.
  • Clinical Laboratory International. (n.d.). Rapid supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the routine quantification of retinol and α-tocopherol in human serum and plasma. Retrieved from [Link]

  • Frolik, C. A., Tavani, D. M., & Sporn, M. B. (1978). Determination of retinoic acid (13-cis- and all-trans-) and aromatic retinoic acid analogs possessing anti-tumor activity, in biological fluids by high-performance liquid chromatography.
  • Lee, J., & Lee, W. I. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208.
  • Van den Broeck, I., De Klerck, K., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

A Comparative Guide to Antibody Cross-Reactivity Against Retinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of retinoic acid (RA) isomers are critical for understanding a vast array of biological processes, from embryonic development to cancer therapeutics. Retinoic acid, the biologically active form of vitamin A, exists in several isomeric forms, with all-trans-retinoic acid (ATRA), 9-cis-retinoic acid, and 13-cis-retinoic acid being the most studied. These isomers exhibit different binding affinities for nuclear receptors, thereby triggering distinct downstream signaling pathways.[1][2] Consequently, the specificity of the antibodies used in immunoassays is paramount for obtaining accurate and reproducible data.

This guide provides an in-depth comparison of antibody performance against different retinoic acid isomers, supported by experimental data and detailed protocols. We will explore the nuances of antibody-isomer interactions, outline methods for assessing cross-reactivity, and present a framework for selecting the most suitable antibody for your research needs.

The Biological Significance of Retinoic Acid Isomers and the Imperative for Specific Detection

Retinoic acid signaling is integral to cellular growth, differentiation, and apoptosis.[3][4] The different isomers of RA play distinct roles. For instance, ATRA is a primary ligand for retinoic acid receptors (RARs), while 9-cis-RA can activate both RARs and retinoid X receptors (RXRs).[1][4][5] The 13-cis-RA isomer, while having a lower binding affinity for these receptors, still exhibits significant biological effects, possibly through isomerization to ATRA.[6][7] Given these subtleties, the ability to distinguish between these isomers is crucial for elucidating their specific biological functions and for the development of targeted therapeutics.

The small size of retinoic acid molecules classifies them as haptens, meaning they must be conjugated to a larger carrier protein to elicit an immune response for antibody production.[8][9] This process, however, can lead to the generation of antibodies with varying degrees of specificity, making rigorous cross-reactivity testing an indispensable part of assay validation.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity refers to the binding of an antibody to molecules other than its target antigen.[10] In the context of retinoic acid isomers, this means an antibody raised against one isomer may also bind to others. The degree of cross-reactivity is influenced by several factors, including the similarity in the three-dimensional structure of the isomers and the affinity of the antibody for its target.[11] High cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results.[11]

The following diagram illustrates the basic structures of the key retinoic acid isomers, highlighting the subtle structural differences that antibodies must distinguish.

cluster_0 Retinoic Acid Isomers ATRA All-trans-Retinoic Acid (ATRA) (trans at all double bonds) 9-cis-RA 9-cis-Retinoic Acid (cis at C9-C10 double bond) 13-cis-RA 13-cis-Retinoic Acid (cis at C13-C14 double bond)

Caption: Molecular structures of key retinoic acid isomers.

Comparative Analysis of Antibody Performance

To provide a clear comparison, we have compiled hypothetical data from competitive ELISA experiments for three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3), each raised against a specific retinoic acid isomer. The cross-reactivity is expressed as a percentage relative to the binding of the target isomer.

AntibodyTarget IsomerCross-Reactivity with ATRA (%)Cross-Reactivity with 9-cis-RA (%)Cross-Reactivity with 13-cis-RA (%)
mAb-1 ATRA100155
mAb-2 9-cis-RA201008
mAb-3 13-cis-RA1012100

Interpretation of Data:

  • mAb-1 demonstrates high specificity for ATRA with minimal cross-reactivity for 9-cis-RA and 13-cis-RA, making it an excellent choice for specifically quantifying ATRA.

  • mAb-2 is highly specific for 9-cis-RA, with a notable but manageable cross-reactivity with ATRA.

  • mAb-3 shows good specificity for 13-cis-RA, with low cross-reactivity for the other two isomers.

The choice of antibody should be guided by the specific research question. For instance, if the goal is to measure total retinoic acid content, a less specific antibody might be acceptable. However, for studies investigating the differential roles of isomers, a highly specific antibody like mAb-1 for ATRA is essential.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of antibody cross-reactivity is crucial for validating any immunoassay. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and effective method for this purpose.[11]

Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of an antibody against different retinoic acid isomers.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Retinoic acid isomer-protein conjugate (for coating)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody to be tested

  • Standard solutions of each retinoic acid isomer (ATRA, 9-cis-RA, 13-cis-RA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the retinoic acid isomer-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the standard retinoic acid isomers. Add the standards and the primary antibody to the wells. The free isomer in the standard solution will compete with the coated isomer for antibody binding. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

The following diagram illustrates the principle of the competitive ELISA.

cluster_0 Competitive ELISA Principle A Coated Antigen B Primary Antibody A->B D Enzyme-linked Secondary Antibody B->D C Free Antigen (Sample/Standard) C->B Competition for binding E Substrate D->E Enzyme action F Colored Product E->F

Caption: Principle of Competitive ELISA for hapten detection.

Advanced Technique: Surface Plasmon Resonance (SPR)

For a more detailed analysis of binding kinetics, Surface Plasmon Resonance (SPR) is a powerful, label-free technique.[12][13] SPR can provide real-time data on the association and dissociation rates of the antibody with each isomer, allowing for a precise determination of binding affinity (Kd).[14]

Workflow for SPR Analysis:

  • Immobilization: The antibody is typically immobilized on the sensor chip surface.

  • Injection: Different concentrations of each retinoic acid isomer are flowed over the sensor surface.

  • Detection: The binding events are detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

The following diagram outlines the general workflow for assessing antibody cross-reactivity.

cluster_1 Antibody Cross-Reactivity Assessment Workflow start Select Antibody and Isomers elisa Competitive ELISA start->elisa spr Surface Plasmon Resonance (SPR) start->spr data_analysis Data Analysis (IC50, % Cross-reactivity, Kd) elisa->data_analysis spr->data_analysis conclusion Determine Antibody Specificity data_analysis->conclusion

Caption: Workflow for assessing antibody cross-reactivity.

Conclusion and Recommendations

The selection of an antibody with the appropriate specificity is fundamental to the success of research involving retinoic acid isomers. This guide has provided a framework for understanding and evaluating antibody cross-reactivity. We recommend a two-tiered approach for antibody validation:

  • Initial Screening with Competitive ELISA: This high-throughput method is ideal for rapidly screening multiple antibodies and determining the percentage of cross-reactivity.

  • In-depth Kinetic Analysis with SPR: For lead antibody candidates, SPR provides invaluable data on binding affinity and kinetics, offering a more comprehensive understanding of the antibody-isomer interaction.

By implementing these rigorous validation strategies, researchers can ensure the accuracy and reliability of their findings, ultimately contributing to a deeper understanding of the complex roles of retinoic acid in health and disease.

References

  • Duester, G. (2019). Retinoic acid signaling pathways. Development, 146(13), dev167502. [Link]

  • Kane, M. A., Chen, N., & Napoli, J. L. (2010). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical chemistry, 82(9), 3435–3443. [Link]

  • Rhinn, M., & Dollé, P. (2012). Retinoic acid synthesis and functions in early embryonic development. Cellular and Molecular Life Sciences, 69(9), 1429–1446. [Link]

  • Das, B. C., Thapa, P., Karki, R., Das, S., Mahapatra, S., Liu, T. C., Torregroza, I., Wallace, D. P., Kambhampati, S., Van Veldhuizen, P., Verma, A., Ray, S. K., & Evans, T. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. Bioorganic & medicinal chemistry, 22(3), 673–683. [Link]

  • Urbach, A., & Bar-Nun, S. (1998). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1391(2), 224-232. [Link]

  • Shankaran, D. R., Gobi, K. V., & Miura, N. (2007). Recent advancements in surface plasmon resonance immunosensors for detection of small molecules of biomedical, food and environmental interest. Sensors and Actuators B: Chemical, 121(1), 158-177. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Creative Diagnostics. (n.d.). The Biochemical Properties of Antibodies and Their Fragments Protocol. Creative Diagnostics. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Allenby, G., Janoo, R., Chen, J., Tocker, J., & Levin, A. A. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. The Journal of biological chemistry, 269(24), 16689–16695. [Link]

  • Tsin, A. T., W. W. T. (1998). Differential effects of 9-cis, 13-cis and all-trans retinoic acids on the neuronal differentiation of human neuroblastoma cells. Neuroscience letters, 249(2-3), 131–134. [Link]

  • Zou, C. P., Clifford, J. L., Xu, X. C., Sacks, P. G., Chambon, P., Hong, W. K., & Lotan, R. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International journal of cancer, 70(2), 194–200. [Link]

  • Eckhoff, C., Bailey, J. R., Collins, M. D., Slikker, W., & Nau, H. (1994). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. The Journal of investigative dermatology, 103(4), 521–527. [Link]

  • Mishra, R. K., & Singh, S. K. (2012). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunoassay & immunochemistry, 33(4), 369–381. [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2021). Methods and applications of noncompetitive hapten immunoassays. Analytical Methods, 13(28), 3149-3161. [Link]

Sources

A Comparative Analysis of the Therapeutic Potential of Retinoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a pleiotropic signaling molecule that governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Its therapeutic applications, particularly in oncology and dermatology, are well-established. However, the therapeutic landscape of retinoids is nuanced, with different geometric isomers of RA exhibiting distinct biological activities and clinical profiles. This guide provides an in-depth comparative analysis of three key isomers: all-trans retinoic acid (ATRA), 9-cis retinoic acid (9-cis-RA), and 13-cis retinoic acid (13-cis-RA). We will dissect their molecular mechanisms, compare their cellular effects with supporting experimental data, and evaluate their therapeutic potential and associated toxicities.

The Molecular Basis of Isomer-Specific Activity: Differential Receptor Interactions

The biological effects of retinoic acid are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[1] These receptors function as ligand-inducible transcription factors that, upon binding to RA, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1]

The key to understanding the differential effects of RA isomers lies in their distinct affinities for RARs and RXRs.

  • All-trans Retinoic Acid (ATRA): ATRA is a high-affinity ligand for all three RAR subtypes but does not bind to RXRs.[2] This selective RAR agonism is the foundation of its biological activity.

  • 9-cis Retinoic Acid (9-cis-RA): In contrast, 9-cis-RA is a "pan-agonist," capable of binding with high affinity to both RAR and RXR subtypes.[2][3] This dual activation potential allows it to influence a broader range of signaling pathways, as RXRs can also form homodimers and heterodimers with other nuclear receptors.[4]

  • 13-cis Retinoic Acid (13-cis-RA): The direct interaction of 13-cis-RA with nuclear receptors is less pronounced. It exhibits a much lower binding affinity for RARs compared to ATRA and does not significantly bind to RXRs.[5] There is evidence to suggest that 13-cis-RA may act, at least in part, as a pro-drug that is intracellularly isomerized to ATRA.

The following diagram illustrates the differential receptor binding and subsequent downstream signaling of ATRA and 9-cis-RA.

Retinoid_Signaling_Pathways cluster_ligands Retinoic Acid Isomers cluster_receptors Nuclear Receptors cluster_dimers Receptor Dimers cluster_downstream Downstream Effects ATRA All-trans RA (ATRA) RAR RAR ATRA->RAR High Affinity Nine_cis_RA 9-cis RA Nine_cis_RA->RAR High Affinity RXR RXR Nine_cis_RA->RXR High Affinity RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression RXR_RXR->Gene_Expression Cellular_Effects Cellular Differentiation, Proliferation, Apoptosis Gene_Expression->Cellular_Effects

Caption: Differential receptor activation by ATRA and 9-cis-RA.

Quantitative Comparison of Receptor Binding and Activation

The following table summarizes the binding affinities (Kd) and effective concentrations for 50% activation (EC50) of the retinoic acid isomers for RAR and RXR subtypes, providing a quantitative basis for their differential biological activities.

IsomerReceptor SubtypeBinding Affinity (Kd) (nM)Transcriptional Activation (EC50) (nM)
All-trans RA (ATRA) RARα~0.2-0.7[2]169[5]
RARβ~0.2-0.7[2]9[5]
RARγ~0.2-0.7[2]2[5]
RXRα, β, γNo significant binding[2]-
9-cis RA RARα~0.2-0.7[2]13[5]
RARβ~0.2-0.7[2]173[5]
RARγ~0.2-0.7[2]58[5]
RXRα15.7[2]3-20[2]
RXRβ18.3[2]3-20[2]
RXRγ14.1[2]3-20[2]
13-cis RA RARαLower affinity than ATRA124[5]
RARβLower affinity than ATRA47[5]
RARγLower affinity than ATRA36[5]
RXRα, β, γNo significant binding[2]-

Comparative Cellular Effects: From Proliferation to Differentiation

The differences in receptor activation translate into distinct cellular responses. Here, we compare the effects of the three isomers on key cellular processes, supported by established experimental protocols.

Inhibition of Cell Proliferation

All three retinoic acid isomers have been shown to inhibit the proliferation of various cell types, particularly cancer cells. However, their potency can differ.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ATRA, 9-cis-RA, and 13-cis-RA (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each isomer.

Induction of Cellular Differentiation

A hallmark of retinoic acid's therapeutic effect, particularly in acute promyelocytic leukemia (APL), is its ability to induce terminal differentiation of cancer cells.

Experimental Protocol: Nitroblue Tetrazolium (NBT) Reduction Assay for Myeloid Differentiation

The NBT reduction assay is a functional assay to assess the differentiation of myeloid cells, such as the APL-derived NB4 cell line. Differentiated neutrophils and their precursors can produce superoxide radicals that reduce the soluble yellow NBT to a dark blue formazan precipitate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture leukemia cells (e.g., NB4 cells) in suspension and treat with effective concentrations of ATRA, 9-cis-RA, and 13-cis-RA (e.g., 1 µM) for a period of 48-96 hours.

  • NBT Staining:

    • Prepare an NBT solution (e.g., 1 mg/mL NBT in PBS) containing a stimulant like Phorbol 12-myristate 13-acetate (PMA) (e.g., 200 ng/mL).

    • Incubate the treated cells with the NBT/PMA solution for 20-30 minutes at 37°C.

  • Microscopic Examination: Place a drop of the cell suspension on a microscope slide and count the percentage of NBT-positive cells (containing blue-black formazan deposits) out of a total of at least 200 cells.

  • Quantitative Analysis (Optional): For a quantitative measure, the formazan can be solubilized with DMSO and the absorbance read at 570 nm.[9]

Therapeutic Applications: A Comparative Overview

The distinct molecular and cellular activities of the retinoic acid isomers have led to their differential application in the clinic.

Oncology: The Paradigm of Acute Promyelocytic Leukemia (APL)

ATRA is the cornerstone of therapy for APL, a subtype of acute myeloid leukemia characterized by the t(15;17) translocation, which results in the PML-RARα fusion protein.[10] ATRA directly targets the RARα moiety of this fusion protein, leading to the degradation of the oncoprotein and the induction of terminal differentiation of the leukemic blasts.[11] This targeted therapy has revolutionized the treatment of APL, leading to high rates of complete remission.[12]

While 9-cis-RA can also induce differentiation in APL cells, and in some cases may be effective in patients who have relapsed after ATRA therapy, ATRA remains the standard of care.[3] 13-cis-RA has shown much poorer efficacy in APL.

Dermatology: Management of Acne Vulgaris

In dermatology, both topical and systemic retinoids are used to treat acne vulgaris. Their efficacy is attributed to their ability to normalize follicular epithelial differentiation, reduce sebum production, and exert anti-inflammatory effects.[13]

  • Topical Application: Tretinoin (ATRA) and isotretinoin (13-cis-RA) are used topically for mild to moderate acne.[13]

  • Systemic Application: Oral isotretinoin (13-cis-RA) is highly effective for severe, nodulocystic acne that is recalcitrant to other therapies. Its mechanism of action is thought to involve a reduction in sebaceous gland size and sebum production, as well as anti-inflammatory effects.

The following diagram illustrates a general experimental workflow for the comparative analysis of retinoic acid isomers.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Selection (e.g., NB4, HaCaT) Proliferation_Assay MTT Assay Cell_Culture->Proliferation_Assay Differentiation_Assay NBT Reduction Assay Cell_Culture->Differentiation_Assay Gene_Expression_Analysis RT-qPCR / Microarray Cell_Culture->Gene_Expression_Analysis Isomer_Preparation Preparation of RA Isomer Stock Solutions Isomer_Preparation->Proliferation_Assay Isomer_Preparation->Differentiation_Assay Isomer_Preparation->Gene_Expression_Analysis IC50_Calculation IC50 Determination Proliferation_Assay->IC50_Calculation Differentiation_Quantification Quantification of Differentiation Differentiation_Assay->Differentiation_Quantification Gene_Expression_Profiling Differential Gene Expression Analysis Gene_Expression_Analysis->Gene_Expression_Profiling Comparative_Analysis Comparative Efficacy and Potency IC50_Calculation->Comparative_Analysis Differentiation_Quantification->Comparative_Analysis Gene_Expression_Profiling->Comparative_Analysis

Caption: A generalized workflow for comparing the biological effects of retinoic acid isomers.

Comparative Toxicity and Side-Effect Profiles

A critical aspect of the therapeutic potential of any compound is its safety profile. Retinoids are known for a characteristic set of side effects, which are largely dose-dependent.

Side EffectAll-trans RA (ATRA)9-cis RA13-cis RA (Isotretinoin)
Mucocutaneous Dry skin, cheilitis, xerostomiaSimilar to ATRAVery common and often severe: cheilitis, dry skin, epistaxis
Musculoskeletal Bone pain, myalgiaSimilar to ATRAArthralgia, myalgia
Neurological Headache, pseudotumor cerebri (rare)HeadacheHeadache, mood changes (rare), pseudotumor cerebri (rare)
Metabolic Hypertriglyceridemia, elevated liver enzymesSimilar to ATRAHypertriglyceridemia, elevated liver enzymes
Teratogenicity High High Extremely High
Retinoic Acid Syndrome A serious complication in APL treatment, characterized by fever, respiratory distress, and fluid retention.Can also occur.Not typically associated with acne treatment.

It is imperative to note that all retinoic acid isomers are potent teratogens and are strictly contraindicated during pregnancy.

Conclusion and Future Perspectives

The therapeutic potential of retinoic acid isomers is a clear example of how subtle changes in molecular geometry can lead to significant differences in biological activity and clinical utility.

  • ATRA remains the gold standard for APL therapy due to its targeted action on the PML-RARα oncoprotein.

  • 9-cis-RA , with its pan-agonist activity, holds promise for broader applications, although its clinical development has been less extensive.

  • 13-cis-RA has found its niche as a highly effective systemic treatment for severe acne, despite its less direct interaction with nuclear receptors.

Future research should continue to explore the nuanced signaling pathways activated by each isomer. The development of receptor- and isomer-specific synthetic retinoids may offer the potential to further refine therapeutic interventions, maximizing efficacy while minimizing off-target effects. A deeper understanding of the intracellular metabolism and isomerization of these compounds will also be crucial for optimizing their therapeutic application.

References

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and -. Oxford Academic. Accessed January 20, 2026.
  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC. NCBI. Accessed January 20, 2026.
  • Allenby, G., et al. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. PNAS. 1993;90(1):30-34.
  • Acute promyelocytic leukemia and differentiation therapy: molecular mechanisms of differentiation, retinoic acid resistance and -. JournalAgent. Accessed January 20, 2026.
  • Idres, N., et al. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry. 2002;277(35):31491-31498.
  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators | bioRxiv. bioRxiv. Published March 18, 2025.
  • Bour, G., et al. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. International Journal of Molecular Sciences. 2019;20(21):5496.
  • RAR/RXR | Agonists - MedchemExpress.com. MedchemExpress. Accessed January 20, 2026.
  • Njar, V. C. O., et al. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Pure and Applied Chemistry. 2024;96(6):663-678.
  • Retinoid X Receptor Antagonists - PMC - NIH. NCBI. Accessed January 20, 2026.
  • Retinoic acid receptor - Wikipedia. Wikipedia. Accessed January 20, 2026.
  • (A) Assessment of NBT assay with or without ATRA. Examples of strongly... - ResearchGate.
  • MTT assay protocol | Abcam. Abcam. Accessed January 20, 2026.
  • Comparative Proteomic Analysis of All-Trans-Retinoic Acid Treatment Reveals Systematic Posttranscriptional Control Mechanisms in Acute Promyelocytic Leukemia - PubMed. NCBI. Accessed January 20, 2026.
  • Callender, V. D., et al. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. Accessed January 20, 2026.
  • Differential Effects of Retinoic Acid Isomers on the Expression of Nuclear Receptor Co-Regulators in Neuroblastoma - PubMed. NCBI. Published February 26, 1999.
  • Thielitz, A., & Gollnick, H. Topical retinoids in acne vulgaris: update on efficacy and safety.
  • MTT Cell Proliferation Assay - ATCC.
  • Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma - PubMed Central. NCBI. Accessed January 20, 2026.
  • Dawson, M. I., & Xia, Z. The Retinoid X Receptors and Their Ligands. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2012;1821(1):21-56.
  • All‐trans retinoic acid induces leukemia resistance to NK cell cytotoxicity by down‐regulating B7‐H6 expression via c‐Myc signaling - NIH. NCBI. Published January 1, 2021.
  • Identification of potential targets for differentiation in human leukemia cells induced by diallyl disulfide - Spandidos Publications.
  • Competitive Radioligand Binding Assays - Alfa Cytology. Alfa Cytology. Accessed January 20, 2026.
  • Changes in Gene Expression Profiling of Apoptotic Genes in Neuroblastoma Cell Lines upon Retinoic Acid Treatment - ResearchGate.
  • Retinoids in Acne Management: Review of Current Understanding, Future Considerations, and Focus on Topical Treatments - JDDonline. JDDonline. Accessed January 20, 2026.
  • MTT Proliferation Assay Protocol - ResearchGate.
  • Miller, W. H., et al. Clinical study of 9-cis retinoic acid (LGD1057) in acute promyelocytic leukemia. Blood. 1997;90(10):3879-3885.
  • (PDF) Gene expression by retinoic acid - ResearchGate.
  • MTT Assay Protocol | Springer Nature Experiments.
  • The results of NBT reduction assays. (A) Absorbance rates at the... - ResearchGate.
  • Callender, V. D., et al. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review a - Henry Ford Health Scholarly Commons. Henry Ford Health. Published November 9, 2021.
  • Radiometric Ligand-Binding Assays - Revvity. Revvity. Accessed January 20, 2026.
  • Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC. NCBI. Accessed January 20, 2026.
  • Sanz, M. A., et al. Treatment of newly diagnosed acute promyelocytic leukemia (APL): a comparison of French-Belgian-Swiss and PETHEMA results. Blood. 2008;111(3):1037-1043.
  • Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy.
  • Crosstalk Between Retinoic Acid and Sex-Related Genes Controls Germ Cell Fate and Gametogenesis in Medaka - Frontiers. Frontiers. Accessed January 20, 2026.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NCBI. Published May 1, 2013.
  • Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC - PubMed Central. NCBI. Accessed January 20, 2026.
  • Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - ResearchGate.
  • (PDF) 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category - ResearchGate.
  • All-trans retinoic acid induces leukemia resistance to NK cell cytotoxicity by down-regulating B7-H6 expression via c-Myc signaling - PubMed. NCBI. Published January 1, 2021.
  • 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC - NIH. NCBI. Accessed January 20, 2026.

Sources

Head-to-head comparison of (11-cis,13-cis)-Retinoic acid and 13-cis-retinoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Head-to-Head Comparison: (11-cis,13-cis)-Retinoic Acid vs. 13-cis-Retinoic Acid

In the landscape of cellular signaling and drug development, the stereochemistry of a molecule is paramount. Subtle changes in the spatial arrangement of atoms can dramatically alter biological activity. This guide provides a rigorous, head-to-head comparison of two geometric isomers of retinoic acid: the clinically significant 13-cis-retinoic acid (isotretinoin) and the lesser-known (11-cis,13-cis)-retinoic acid. We will dissect their structural differences, predict their divergent interactions with the canonical retinoid signaling pathway, and provide detailed experimental protocols for their empirical evaluation.

Structural Underpinnings of Functional Divergence

The biological effects of retinoic acid isomers are dictated by their three-dimensional shape, which governs their ability to fit into the ligand-binding pockets of specific protein targets.

  • 13-cis-Retinoic Acid (Isotretinoin): As a widely used therapeutic for severe acne, its structure is well-characterized.[1][2] It possesses a single cis bond at the 13th carbon position of its polyene tail. This "kink" differentiates it from the fully linear all-trans-retinoic acid (ATRA), the primary endogenous ligand for retinoic acid receptors (RARs).[3][4] This structural feature significantly lowers its affinity for RARs.[1][5][6]

  • (11-cis,13-cis)-Retinoic Acid: This isomer features two cis bonds, at both the 11th and 13th carbon positions. This "double-kink" is predicted to induce a more pronounced bend in the molecule's tail, creating a significantly different and more sterically hindered conformation compared to both ATRA and 13-cis-retinoic acid. This unique shape is the fundamental basis for its hypothesized distinct biological activity.

Differential Engagement with the Nuclear Retinoid Pathway

The canonical mechanism of retinoid action involves direct binding to and activation of RARs, which heterodimerize with Retinoid X Receptors (RXRs) to modulate gene transcription by binding to Retinoic Acid Response Elements (RAREs) on DNA.[7][8][9] The efficacy of this process is highly dependent on the ligand's structure.

13-cis-Retinoic Acid is largely considered a pro-drug.[1][5][10] It has a low binding affinity for RARs and its therapeutic effects are primarily attributed to its intracellular isomerization to ATRA, which is a high-affinity RAR ligand.[5][10][11] This conversion is a cell-type-specific event, being notably efficient in sebocytes, which helps explain its potent effect on acne.[5]

(11-cis,13-cis)-Retinoic Acid , owing to its predicted conformation, is hypothesized to have a negligible affinity for RARs. Furthermore, the stability of the dual cis-bonds may render it a poor substrate for the intracellular enzymatic machinery that typically isomerizes retinoids. Therefore, it is unlikely to function as a pro-drug for ATRA in the same manner as 13-cis-retinoic acid. Its biological effects, if any, may arise from non-canonical pathways or interactions with other cellular targets.

G cluster_0 Cytosol cluster_1 Nucleus 13_cis_RA 13-cis-Retinoic Acid Isomerase Intracellular Isomerases 13_cis_RA->Isomerase Good Substrate RAR_RXR RAR/RXR Heterodimer 13_cis_RA->RAR_RXR Low-Affinity Binding 11_13_cis_RA (11-cis,13-cis)-Retinoic Acid 11_13_cis_RA->Isomerase Poor Substrate (Hypothesized) 11_13_cis_RA->RAR_RXR Negligible Binding (Hypothesized) ATRA all-trans-Retinoic Acid (ATRA) ATRA->RAR_RXR High-Affinity Binding & Activation Isomerase->ATRA Converts to RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Target Gene Transcription RARE->Transcription

Caption: Hypothesized differential pathways of 13-cis-RA and (11-cis,13-cis)-RA.

Comparative Performance Metrics: A Data-Driven Framework
Parameter13-cis-Retinoic Acid(11-cis,13-cis)-Retinoic Acid (Hypothesized)Supporting Experimental Protocol
RAR Binding Affinity (Kᵢ) Low affinity.[1][5]Negligible affinity due to severe steric hindrance.Competitive Radioligand Binding Assay
Transcriptional Activation (EC₅₀) Weak and delayed activation, dependent on isomerization to ATRA.[11]No significant activation of RARE-driven reporters.RARE-Luciferase Reporter Assay
Intracellular Isomerization Readily converted to ATRA in specific cell types like sebocytes and neuroblastoma cells.[5][11]Minimal to no conversion to ATRA.HPLC or LC-MS analysis of cell lysates
Anti-proliferative Activity (IC₅₀) Effective in various cell lines, often comparable to ATRA due to isomerization.[11][12]Activity, if present, would likely be independent of RAR signaling and may differ significantly from 13-cis-RA.Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo)
Experimental Protocols for Head-to-Head Evaluation

Objective: To quantify and compare the ability of each isomer to activate RAR-mediated transcription. This is a self-validating system as it includes a positive control (ATRA) and measures a direct functional outcome.

Methodology:

  • Cell Culture & Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% charcoal-stripped FBS to reduce endogenous retinoids.

    • Co-transfect cells with three plasmids:

      • RARE-Luciferase Reporter: Contains a firefly luciferase gene driven by a promoter with multiple RARE copies.

      • RARα Expression Vector: To ensure a robust and consistent receptor population.

      • Normalization Vector: (e.g., pRL-TK) expressing Renilla luciferase from a constitutive promoter to control for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh charcoal-stripped medium containing the test compounds.

    • Treat cells with a serial dilution (e.g., 1 nM to 10 µM) of ATRA (positive control), 13-cis-retinoic acid, and (11-cis,13-cis)-retinoic acid. Include a vehicle control (e.g., DMSO).

  • Cell Lysis & Luminescence Measurement:

    • After 18-24 hours of incubation, lyse the cells.

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized relative light units (RLU) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ (concentration for half-maximal activation) for each compound.

G Cells HEK293T Cells in Charcoal-Stripped Media Transfection Co-transfect with: 1. RARE-Luciferase 2. RARα Vector 3. Renilla Vector Cells->Transfection Treatment Treat with Serial Dilutions of Retinoids (ATRA, 13-cis, 11,13-di-cis) Transfection->Treatment Lysis Lyse Cells (24h post-treatment) Treatment->Lysis Assay Dual-Luciferase Assay (Measure Firefly & Renilla) Lysis->Assay Analysis Normalize Data Plot Dose-Response Curve Calculate EC₅₀ Assay->Analysis

Caption: Experimental workflow for the RARE-Luciferase Reporter Assay.

Objective: To directly measure the conversion of the parent compounds to other isomers, particularly ATRA, within a cellular context.

Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., SZ95 sebocytes) to near confluence.

    • Treat cells with a fixed, high concentration (e.g., 1 µM) of 13-cis-retinoic acid and (11-cis,13-cis)-retinoic acid for various time points (e.g., 6, 12, 24 hours).

  • Retinoid Extraction:

    • Harvest and pellet the cells.

    • Perform a liquid-liquid extraction. A common method involves lysing the cells in ethanol, followed by extraction with hexane.[13] All steps must be performed under yellow light to prevent photoisomerization.

  • Solvent Evaporation & Reconstitution:

    • Evaporate the organic (hexane) phase to dryness under a stream of nitrogen.

    • Reconstitute the dried retinoid extract in a small, precise volume of mobile phase (e.g., methanol).

  • HPLC Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/water/acetic acid) to separate the different retinoid isomers.

    • Detect the isomers using a UV detector at ~350 nm.

  • Quantification:

    • Identify and quantify the peaks corresponding to each isomer by comparing their retention times and peak areas to those of pure analytical standards (ATRA, 13-cis-RA, etc.).

Conclusion and Future Directions

This guide establishes a clear, structurally-driven hypothesis for the differential activities of 13-cis-retinoic acid and (11-cis,13-cis)-retinoic acid. While 13-cis-retinoic acid functions as a pro-drug for the potent RAR agonist ATRA, the unique "double-cis" conformation of (11-cis,13-cis)-retinoic acid strongly suggests it is unlikely to engage the canonical RAR signaling pathway.

The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses. The key investigation will be to determine if (11-cis,13-cis)-retinoic acid possesses any novel biological activity independent of RARs. Such research could uncover new signaling pathways or molecular targets for retinoids, expanding their therapeutic potential beyond the classical mechanisms of action.

References

  • Layton, A. (2009). The use of isotretinoin in acne. Dermato-Endocrinology, 1(3), 162–169. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Isotretinoin (13-cis retinoic acid) for the treatment of miliaria?[Link]

  • Wikipedia. Isotretinoin. [Link]

  • Rühl, R., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoic acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]

  • Patsnap. (2024). What is the mechanism of Isotretinoin?[Link]

  • Tzimas, G., et al. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Skin Pharmacology and Physiology, 20(2), 83-91. [Link]

  • Veal, G. J., et al. (2002). Influence of isomerisation on the growth inhibitory effects and cellular activity of 13-cis and all-trans retinoic acid in neuroblastoma cells. Biochemical Pharmacology, 63(2), 209-217. [Link]

  • Njar, V. C., & Gediya, L. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex in. Journal of Molecular Endocrinology, 69(3), T75-T89. [Link]

  • Noy, N. (2000). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of the American Academy of Dermatology, 43(2 Pt 3), S2-S5. [Link]

  • Wikipedia. Retinoic acid. [Link]

  • Allenby, G., et al. (1992). Retinoic acid receptors and retinoid X receptors: Interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 89(23), 11495-11499. [Link]

  • Marlet, J., & Chaqour, B. (2023). Retinoic Acid and Retinoid X Receptors. Cells, 12(6), 844. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9796370, 11-cis-Retinoic acid. [Link]

  • International Agency for Research on Cancer. (1999). 13-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 3, Retinoids. [Link]

  • Osz, J., et al. (2023). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]

  • Draelos, Z. D., et al. (2020). A Double-Blind, Comparative Clinical Study of Newly Formulated Retinol Serums vs Tretinoin Cream in Escalating Doses: A Method for Rapid Retinization With Minimized Irritation. Journal of Drugs in Dermatology, 19(6), 634-640. [Link]

  • Meyskens, F. L., & Goodman, G. E. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]

  • Chen, J., et al. (2014). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. The Journal of Biological Chemistry, 289(41), 28241–28251. [Link]

  • Ostrov, D. A., et al. (2022). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules, 27(12), 3848. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (11-cis,13-cis)-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of (11-cis,13-cis)-Retinoic acid. As a potent biological molecule, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

The Critical Importance of Specialized Disposal: Understanding the Hazard Profile

(11-cis,13-cis)-Retinoic acid, like other retinoic acid isomers, is a biologically active compound that requires meticulous handling and disposal. Its disposal is not merely a matter of laboratory hygiene but a critical control measure rooted in its inherent toxicological and environmental risks. Failure to adhere to proper procedures can lead to personnel exposure and long-term environmental contamination.

The primary hazards associated with retinoic acid isomers are well-documented and necessitate its classification as hazardous waste.

Hazard ClassificationDescriptionGHS PictogramKey Considerations
Reproductive Toxicity Known teratogen. May damage fertility or the unborn child.[1][2][3][4][5]Health HazardExposure, even at low levels, can have devastating effects on embryonic development.[2] All personnel of child-bearing potential must be fully aware of these risks.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][3][5]Exclamation MarkDirect contact can lead to inflammation and damage. The material may accentuate pre-existing dermatitis.[2]
Acute Toxicity Harmful if swallowed.[1][2][3][6]Exclamation MarkAccidental ingestion may produce serious damage to health.[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][6][7][8]EnvironmentImproper disposal that leads to entry into waterways can disrupt ecosystems. Retinoids are highly persistent in soil and water.[7]

Due to these hazards, (11-cis,13-cis)-Retinoic acid waste is subject to regulation by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) under standards like the Resource Conservation and Recovery Act (RCRA) and the Hazard Communication Standard (29 CFR 1910.1200).[2]

Pre-Disposal Protocol: Safe Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Minimizing exposure during experimentation is the first line of defense.

Required PPE and Engineering Controls:

  • Engineering Controls : Always handle solid (11-cis,13-cis)-Retinoic acid and its concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9]

  • Gloves : Wear nitrile or other impervious gloves tested for resistance to the solvents in use. Always inspect gloves for degradation before and during use.[10][11]

  • Eye Protection : Chemical safety goggles or a full-face shield are mandatory, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12]

  • Lab Coat : A lab coat must be worn and kept buttoned. For handling larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[7]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing hazardous waste with non-hazardous waste is a common and costly compliance violation. All waste must be handled in accordance with local, state, and federal regulations.[2][7]

G cluster_waste_type 1. Identify Waste Type cluster_disposal_path 2. Segregate into Designated Waste Container start Generate (11-cis,13-cis)-Retinoic Acid Waste solid Solid Waste (e.g., contaminated powder, gels, contaminated wipes) start->solid Is it a solid? liquid Liquid Waste (e.g., solutions, HPLC effluent) start->liquid Is it a liquid? sharps Contaminated Sharps (e.g., needles, serological pipettes, razor blades) start->sharps Is it a sharp? containers Empty Containers (e.g., original manufacturer vial) start->containers Is it an empty container? solid_waste_bin Hazardous Solid Waste Container (Labeled: 'Hazardous Waste, Reproductive Toxin, (11-cis,13-cis)-Retinoic Acid') solid->solid_waste_bin liquid_waste_bin Hazardous Liquid Waste Container (Compatible with solvents, Labeled: 'Hazardous Waste, Reproductive Toxin, (11-cis,13-cis)-Retinoic Acid') liquid->liquid_waste_bin sharps_bin Hazardous Sharps Container (Puncture-proof, Labeled: 'Hazardous Waste, Reproductive Toxin') sharps->sharps_bin decon Decontaminate Container (Triple rinse with suitable solvent) containers->decon final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor solid_waste_bin->final_disposal liquid_waste_bin->final_disposal sharps_bin->final_disposal disposal_glass Dispose of rinsed container in appropriate glass waste decon->disposal_glass Collect rinsate as hazardous liquid waste

Sources

Comprehensive Guide to Personal Protective Equipment for Handling (11-cis,13-cis)-Retinoic Acid (Isotretinoin)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of (11-cis,13-cis)-Retinoic acid, a compound known for its significant therapeutic effects and its notable hazardous properties. As a potent teratogen and irritant, stringent adherence to safety protocols is paramount to mitigate risks to researchers, scientists, and drug development professionals. This document is structured to provide a deep, causal understanding of the necessary personal protective equipment (PPE) and associated procedures, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Risks of (11-cis,13-cis)-Retinoic Acid

(11-cis,13-cis)-Retinoic acid, also known as Isotretinoin, is a retinoid and a known hazardous substance.[1] Its primary hazards, as identified in safety data sheets (SDS) and toxicological studies, are categorized as follows:

  • Reproductive Toxicity : Isotretinoin is a potent teratogen, meaning it can cause severe birth defects if exposure occurs during pregnancy.[1][2][3][4] The substance is classified as Reproductive Toxicity Category 1B, with the hazard statement H360: "May damage fertility or the unborn child."[2][3]

  • Skin and Eye Irritation : Direct contact with the compound can cause significant skin and eye irritation.[1][2][4][5]

  • Respiratory Irritation : Inhalation of the dust or aerosolized form of the compound may lead to respiratory tract irritation.[1][2][4][5]

  • Aquatic Toxicity : Isotretinoin is very toxic to aquatic life with long-lasting effects.[2]

Given these hazards, a multi-layered approach to personal protection is not just recommended but essential. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training to anyone at risk of exposure.[6]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE for handling (11-cis,13-cis)-Retinoic acid should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile glovesTo prevent skin contact with the teratogenic and irritant compound. Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Tightly fitting safety goggles with side shieldsTo protect the eyes from dust particles and accidental splashes.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or aerosol generation.
Body Protection Disposable, long-sleeved, solid-front gownTo protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.
Hand Protection: The First Line of Defense

Due to the high risk of dermal absorption and the teratogenic nature of Isotretinoin, robust hand protection is critical.

  • Glove Selection : Powder-free nitrile gloves are recommended. Latex gloves may not offer sufficient chemical resistance, and the powder in powdered gloves can aerosolize and carry hazardous particles.[7]

  • Double-Gloving : Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. This practice is especially important when handling cytotoxic or hazardous drugs.[7] The outer glove should be removed immediately upon any known or suspected contamination and disposed of as hazardous waste.

  • Glove Change Frequency : Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.[7]

Eye and Face Protection: Shielding Sensitive Tissues

The irritant nature of (11-cis,13-cis)-Retinoic acid necessitates stringent eye and face protection.

  • Safety Goggles : Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent dust particles from entering the eyes.[8][9]

  • Face Shield : A face shield should be worn in conjunction with safety goggles whenever there is a risk of splashes or significant aerosol generation, such as during the preparation of solutions or during spill cleanup.

Body Protection: Preventing Widespread Contamination

Protecting the skin and personal clothing from contamination is crucial to prevent accidental exposure and take-home contamination.

  • Laboratory Coat/Gown : A disposable, long-sleeved, solid-front gown made of a low-permeability fabric is recommended. This provides a barrier against spills and dust. Reusable lab coats are not advised as they can become a source of chronic exposure.

  • Full Body Protection : For large-scale operations or in the event of a significant spill, full-body coveralls ("bunny suits") may be necessary to ensure complete protection.[10]

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation from airborne particles of (11-cis,13-cis)-Retinoic acid requires careful management of the work environment and, in some cases, the use of respiratory protection.

  • Engineering Controls : The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood. All handling of the solid compound should be performed within a fume hood to minimize the generation of airborne dust.[5][11]

  • Respirator Use : When engineering controls are not feasible or during certain procedures with a high risk of aerosolization (e.g., cleaning up a large spill), a NIOSH-approved respirator, such as an N95 or higher, is required.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to (11-cis,13-cis)-Retinoic acid.

Preparation and Weighing
  • Designated Area : All work with (11-cis,13-cis)-Retinoic acid should be conducted in a designated area, clearly marked with warning signs indicating the presence of a reproductive hazard.

  • Fume Hood : All handling of the solid compound, including weighing, must be performed inside a certified chemical fume hood.[5][11]

  • Donning PPE : Before entering the designated area, don all required PPE in the correct order: gown, then inner gloves, then safety goggles and face shield (if needed), and finally outer gloves.

  • Weighing : Use a disposable weigh boat or paper. After weighing, carefully transfer the compound to the reaction vessel.

  • Cleaning : Clean the balance and surrounding surfaces with a damp cloth to remove any residual dust. The cleaning materials should be disposed of as hazardous waste.

Solution Preparation and Use
  • Solvent Addition : Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Container Sealing : Once the compound is in solution, the primary risk of airborne dust is reduced. However, the solution is still hazardous. Keep all containers tightly sealed when not in use.[6]

  • Labeling : Clearly label all containers with the name of the compound, concentration, date, and appropriate hazard symbols.

Disposal Plan: Managing Hazardous Waste

Proper disposal of (11-cis,13-cis)-Retinoic acid and all contaminated materials is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.

  • Chemical Waste : All excess solid compound and solutions containing (11-cis,13-cis)-Retinoic acid must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9] Do not pour down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and cleaning materials, must be collected in a designated, sealed hazardous waste container.

  • Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Decontamination : All non-disposable equipment and work surfaces should be decontaminated after use. A suitable cleaning agent should be used, followed by a thorough rinse. The cleaning materials should be disposed of as hazardous waste.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][8]

  • Spill Cleanup :

    • Evacuate and restrict access to the area.

    • Wear appropriate PPE, including a respirator, for the cleanup.

    • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a hazardous waste container.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Decontaminate the spill area thoroughly.

Workflow for Handling (11-cis,13-cis)-Retinoic Acid

The following diagram illustrates the key steps and decision points for the safe handling of (11-cis,13-cis)-Retinoic acid.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Designate Work Area & Don PPE Weigh 2. Weigh Solid in Chemical Fume Hood Prep->Weigh Dissolve 3. Prepare Solution in Fume Hood Weigh->Dissolve Use 4. Use in Experiment Dissolve->Use Decon 5. Decontaminate Work Area & Equipment Use->Decon Spill Spill Occurs Use->Spill Exposure Exposure Occurs Use->Exposure Dispose 6. Dispose of Waste (Chemical & Solid) Decon->Dispose SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse ExposureResponse Follow First Aid & Seek Medical Attention Exposure->ExposureResponse

Caption: Workflow for the safe handling of (11-cis,13-cis)-Retinoic acid.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS ISOTRETINOIN EP IMPURITY C - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

  • How to administer oral Isotretinoin at home - PIER Network. (n.d.). Retrieved from [Link]

  • Navigating New Annex III Restrictions on Vitamin A in Cosmetics | Exponent. (2025, June 24). Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Retrieved from [Link]

  • New rules for the use of retinoids and… more - Safety Assessment. (2024, April 10). Retrieved from [Link]

  • Ingredients in the spotlight: Retinol and its derivatives - COSlaw.eu. (2023, July 24). Retrieved from [Link]

  • Using personal protective equipment (PPE) for safe handling of hazardous drugs. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Retinol - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • Retinol - ECHA CHEM. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11-cis,13-cis)-Retinoic acid
Reactant of Route 2
(11-cis,13-cis)-Retinoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.